Product packaging for 5-Cyanoindole-1-acetic acid(Cat. No.:CAS No. 202124-67-2)

5-Cyanoindole-1-acetic acid

Cat. No.: B1452136
CAS No.: 202124-67-2
M. Wt: 200.19 g/mol
InChI Key: VKTAXUOHHZJUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Cyanoindole-1-acetic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B1452136 5-Cyanoindole-1-acetic acid CAS No. 202124-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-cyanoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c12-6-8-1-2-10-9(5-8)3-4-13(10)7-11(14)15/h1-5H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTAXUOHHZJUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654099
Record name (5-Cyano-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202124-67-2
Record name (5-Cyano-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202124-67-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 5-Cyanoindole-1-acetic acid: Properties, Synthesis, and Research Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanoindole-1-acetic acid (CAS No. 202124-67-2) is a specialized organic compound that merges the structural features of the pharmacologically significant 5-cyanoindole core with an N-acetic acid substituent.[1] While direct research on this specific molecule is nascent, its constituent parts point toward a high potential for applications in medicinal chemistry and drug discovery. The 5-cyanoindole moiety is a critical building block in the synthesis of Vilazodone, an antidepressant agent, highlighting its value as a pharmacophore.[2][3] Concurrently, the indole-acetic acid scaffold is well-known in biology, most notably as the plant hormone auxin, and has been investigated for its effects in mammalian systems, including cytotoxicity.[4][5] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthetic pathway, analytical characterization methods, and a discussion of its potential biological relevance and future research applications based on the established roles of its structural analogs.

Physicochemical Properties and Handling

This compound is a derivative of indole, characterized by a nitrile group at the 5-position and an acetic acid group attached to the indole nitrogen. These features dictate its chemical reactivity, solubility, and potential biological interactions.

A summary of the primary physicochemical data for this compound is presented below.

PropertyValueSource
CAS Number 202124-67-2[1][6]
Molecular Formula C₁₁H₈N₂O₂[1][6]
Molecular Weight 200.19 g/mol [1][6]
Physical Form White to Yellow Solid[6]
Purity Typically ≥95-97%[1][6]
Boiling Point 468.6°C at 760 mmHg (Predicted)[1]
Storage Sealed in a dry environment, 2-8°C or Room Temperature[6]
  • Solubility: Based on its structural components, solubility is predicted to be poor in water. The parent compound, 5-cyanoindole, is reported to be soluble in organic solvents like methanol, chloroform, and hexane, while being insoluble in water.[7][8] The addition of the carboxylic acid group may slightly increase aqueous solubility, particularly in basic solutions where a carboxylate salt can form. For experimental purposes, polar organic solvents such as DMSO and DMF are recommended for creating stock solutions, similar to other indole-acetic acid derivatives.[9]

  • Stability: The compound should be stored in a dry, sealed container to prevent hydrolysis of the nitrile group. Indole derivatives can be sensitive to light and strong oxidizing agents.[8][10] Long-term storage at recommended cool temperatures is advised to maintain integrity.

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not widely published, a robust and logical pathway can be derived from standard organic chemistry principles, starting from the commercially available 5-cyanoindole. The proposed method is a two-step process involving N-alkylation followed by ester hydrolysis.

The rationale for this pathway is its reliability and high-yielding nature for N-functionalization of indoles. The use of a strong base is critical for deprotonating the indole nitrogen, thereby activating it as a nucleophile to attack the electrophilic alkyl halide. The ethyl ester serves as a protecting group for the carboxylic acid, which can be easily removed under basic conditions.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification (Ester Hydrolysis) Start 5-Cyanoindole Reagents1 1. Sodium Hydride (NaH) 2. Ethyl Bromoacetate Start->Reagents1 THF, 0°C to RT Intermediate Ethyl 5-cyanoindole-1-acetate Reagents1->Intermediate Intermediate_ref Ethyl 5-cyanoindole-1-acetate Reagents2 1. NaOH or LiOH 2. HCl (acidification) FinalProduct This compound Reagents2->FinalProduct Intermediate_ref->Reagents2 THF/H₂O caption Proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 5-cyanoindole-1-acetate (Intermediate)

  • To a dry, nitrogen-flushed round-bottom flask, add 5-cyanoindole (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen (N-H pKa ≈ 17), generating a highly nucleophilic indolide anion required for the subsequent alkylation.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Re-cool the mixture to 0°C and add ethyl bromoacetate (1.1 eq) dropwise via syringe.

  • Let the reaction stir at room temperature overnight. Monitor progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the purified ethyl 5-cyanoindole-1-acetate (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH) and stir the mixture at room temperature. Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl in a saponification reaction to cleave the ethyl group.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 1M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove inorganic salts.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of standard analytical techniques is employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the proton environment. Expected signals include:

    • A singlet for the methylene (-CH₂-) protons of the acetic acid group.

    • Doublets for the indole protons at the 2- and 3-positions.

    • Aromatic signals corresponding to the protons on the benzene ring portion of the indole, showing splitting patterns consistent with 1,2,4-trisubstitution.

    • A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M-H]⁻ at m/z 200.19, confirming the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This analysis will identify key functional groups. Expected characteristic absorption bands include:

    • A sharp peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch.

    • A strong, broad peak from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

    • A strong peak around 1700-1725 cm⁻¹ for the carbonyl (C=O) stretch.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) is essential for determining the purity of the final compound, typically aiming for >95%.

Biological Context and Research Applications

The therapeutic and research potential of this compound can be inferred from its structural relationship to molecules with known biological activity.

The 5-cyanoindole core is a privileged scaffold in medicinal chemistry. Its most notable application is as a key intermediate in the manufacture of the antidepressant drug Vilazodone.[2][3][11] Vilazodone possesses a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT₁A receptor.[2] This dual activity is believed to contribute to its therapeutic efficacy.[2] The presence of the 5-cyanoindole moiety in this compound suggests that it could serve as a valuable starting point or fragment for developing novel modulators of serotonergic targets.

G Vilazodone Vilazodone (Derived from 5-Cyanoindole) SERT SERT Transporter Vilazodone->SERT Inhibits (SSRI action) Receptor 5-HT₁A Receptor (GPCR) Vilazodone->Receptor Partially Activates (Agonist action) SynapticCleft Synaptic Cleft (Increased Serotonin) SERT->SynapticCleft Serotonin Reuptake AdenylylCyclase Adenylyl Cyclase (Inhibited) Receptor->AdenylylCyclase Inhibits Neuron Postsynaptic Neuron SynapticCleft->Neuron Signal Transduction cAMP cAMP Levels (Decreased) AdenylylCyclase->cAMP cAMP->Neuron Modulates Neuronal Activity caption Dual action of Vilazodone, a 5-cyanoindole derivative.

Caption: Dual action of Vilazodone, a 5-cyanoindole derivative.[2]

Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class. Beyond its role in botany, IAA has been studied in mammalian systems. Research indicates that IAA can induce cytotoxicity, apoptosis, and the generation of reactive oxygen species (ROS), particularly in cells with high peroxidase activity.[4][5][12] This suggests that indole-acetic acid derivatives could be explored as potential cytotoxic agents for cancer research. The shift of the acetic acid group from the 3-position to the 1-position, as in this compound, will significantly alter the molecule's shape and electronic properties, potentially leading to novel biological activities distinct from those of classical IAA.

Given its unique structure, this compound is a prime candidate for exploration in several areas:

  • Fragment-Based Drug Discovery: Use as a fragment for screening against neurological targets, particularly serotonin receptors and transporters.

  • Oncology Research: Investigation of its cytotoxic effects on various cancer cell lines, comparing its activity to the known effects of indole-3-acetic acid.

  • Chemical Biology: Development as a molecular probe to study enzymes that interact with indole-containing substrates.

  • Materials Science: Exploration as a building block for novel organic materials due to its rigid, aromatic structure and functional handles.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

The compound is classified with the following hazards based on supplier safety data.[1][6]

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.[14][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[16]

    • Respiratory Protection: In case of inadequate ventilation or when handling large quantities of powder, wear a NIOSH-approved respirator.[15][16]

  • Handling: Avoid breathing dust.[13] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[16]

  • Storage: Store locked up in a tightly closed container in a dry, cool place.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant, in accordance with local, state, and federal regulations.[15][16]

References

An In-Depth Technical Guide to 5-Cyanoindole-1-acetic acid (CAS 202124-67-2): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Cyanoindole-1-acetic acid is a specialized indole derivative that stands at the intersection of established pharmaceutical synthesis and novel drug design. While its direct precursor, 5-cyanoindole, is a well-documented and critical intermediate in the manufacture of the antidepressant Vilazodone, this compound itself represents a more nuanced building block for next-generation therapeutics.[1][2][3] The introduction of the acetic acid moiety at the N1 position of the indole ring provides a strategic linker and pharmacophoric element, opening new avenues for probing complex biological targets.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides a field-proven, industrial-scale synthesis protocol for the essential 5-cyanoindole precursor, a proposed and chemically sound method for its conversion to the target this compound, and robust analytical procedures for characterization and quality control. Furthermore, it explores the strategic applications of this molecule in medicinal chemistry, contextualizing its potential based on the known bioactivity of the indole-acetic acid scaffold and the synthetic versatility of the cyano group.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 202124-67-2[4][5]
Molecular Formula C₁₁H₈N₂O₂[5]
Molecular Weight 200.19 g/mol [5]
Boiling Point 468.6°C at 760 mmHg[5]
Purity (Typical) ≥95%[5]
MDL Number MFCD03839835[5]

Safety & Handling: this compound is classified with the GHS07 pictogram and a "Warning" signal word.[5] Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification

The synthesis of this compound is most effectively approached as a two-stage process: first, the robust synthesis of the 5-cyanoindole precursor, followed by its N-alkylation.

The precursor, 5-cyanoindole, is a pivotal intermediate for various pharmacologically active agents, most notably the antidepressant Vilazodone.[1] Modern synthetic strategies have moved away from older, environmentally taxing methods, such as those using 5-bromoindole with toxic cyanide salts (e.g., CuCN), towards more efficient and scalable processes.[6] The following protocol is based on a modified Leimgruber-Batcho synthesis, which is economically viable and environmentally more benign.[6]

This protocol details the synthesis of 5-cyanoindole from 3-methyl-4-nitrobenzonitrile.

Materials:

  • 3-Methyl-4-nitrobenzonitrile

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylene dichloride

  • Methanol

  • Acetic acid

  • Iron powder

Procedure:

  • Enamine Formation: Dissolve 3-methyl-4-nitrobenzonitrile (6.3 kg) in methylene dichloride (14 L) and N,N-dimethylformamide dimethyl acetal (18 L) in a suitable reactor.[6] Heat the mixture to 50-55°C and maintain for 8 hours. The DMF-DMA reacts with the activated methyl group to form an enamine, which is the key intermediate for indole ring formation.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure at a temperature below 50°C to remove the methylene dichloride.[6]

  • Reductive Cyclization: Charge the residue with methanol (90 L) and acetic acid (61 L). Cool the mixture to 0°C in an ice bath.[6] This cooling step is critical to manage the exotherm of the subsequent reduction.

  • Add iron powder portion-wise while maintaining the temperature at 0°C. The iron, in the presence of acetic acid, serves as an inexpensive and effective reducing agent to convert the nitro group to an amine.[6]

  • Once the addition is complete, heat the reaction mixture to 50-55°C for 8 hours.[6] The newly formed amine undergoes an intramolecular cyclization with the enamine moiety, followed by elimination of dimethylamine, to form the indole ring.

  • Work-up and Isolation: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and filter to remove iron salts.[1] Wash the filter cake with methanol.

  • Concentrate the combined organic layers and charge with ethyl acetate. Stirring at room temperature for 3 hours will precipitate the product.[1]

  • Collect the solid by filtration, wash with n-hexane, and dry to afford pure 5-Cyanoindole.[1]

This protocol describes the conversion of 5-cyanoindole to the target compound.

Materials:

  • 5-Cyanoindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Deprotonation: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add 5-cyanoindole (1.0 equivalent). Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0°C. Carefully add sodium hydride (1.1 equivalents) portion-wise. NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the corresponding anion, activating it for alkylation. Allow the mixture to stir at 0°C for 30 minutes.

  • Alkylation: Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the 5-cyanoindole is consumed.

  • Hydrolysis: Upon reaction completion, cool the mixture back to 0°C. Add a solution of sodium hydroxide (3.0 equivalents) in a 1:1 mixture of ethanol and water. This initiates the saponification of the ethyl ester to the carboxylate salt. Stir at room temperature overnight.

  • Acidification and Isolation: Pour the reaction mixture into water and wash with ethyl acetate to remove any non-polar impurities. Acidify the aqueous layer to pH 2-3 with cold 2N HCl. The desired this compound will precipitate as a solid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Further purification can be achieved through recrystallization or column chromatography, as outlined in the workflow below.

G cluster_purification Purification Workflow Crude Crude Product (from filtration) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash Wash with Brine Dissolve->Wash Removes water- soluble impurities Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize (e.g., Ethanol/Water) Concentrate->Recrystallize Final Polishing Final Pure 5-Cyanoindole- 1-acetic acid Recrystallize->Final

Caption: General workflow for the purification of this compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound.

This reverse-phase HPLC method is suitable for determining the purity of this compound.[7][8]

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., Kromasil-C18, 250 x 4.6mm, 5µm).[8]

  • Mobile Phase A: 0.1% Orthophosphoric acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 210 nm.[8]

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A / Acetonitrile (1:1).

Procedure:

  • Prepare a stock solution of this compound at 1 mg/mL in the diluent.

  • Prepare a working standard by diluting the stock solution to approximately 50 µg/mL.

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes.

  • Inject the standard solution and record the chromatogram.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

  • ¹H NMR: Expected signals would include aromatic protons on the indole ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Will confirm the presence of 11 unique carbon atoms, including signals for the nitrile, carboxylic acid, and indole ring carbons.

  • FT-IR: Key vibrational bands are expected for the nitrile (C≡N) stretch (~2220-2230 cm⁻¹), the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), and the C=O stretch (~1700-1725 cm⁻¹).

  • Mass Spectrometry (LC-MS): Will confirm the molecular weight of 200.19 g/mol , typically observed as the [M+H]⁺ ion at m/z 201.2 or the [M-H]⁻ ion at m/z 199.2.

Applications in Medicinal Chemistry and Drug Development

This compound is not an end-product but a versatile platform for creating diverse chemical entities. The structure combines two key features: the indole-1-acetic acid core and the 5-cyano group.

  • The Indole-1-acetic Acid Moiety: This structure is analogous to the endogenous plant hormone auxin and has been shown to possess its own biological activities.[9][10] Recent studies have demonstrated that indole acetic acid can regulate gut motility by activating the aryl hydrocarbon receptor (AHR) signaling pathway, suggesting potential applications in gastroenterology.[11] Derivatives have also been screened for antioxidant, antimicrobial, and cytotoxic properties.[12][13]

  • The 5-Cyano Group as a Synthetic Handle: The nitrile group is a highly valuable functional group in medicinal chemistry. It is metabolically stable and can act as a hydrogen bond acceptor. Critically, it can be chemically transformed into other key functionalities:

    • Reduction: To a primary amine (-CH₂NH₂), providing a site for amide coupling.

    • Hydrolysis: To a carboxylic acid (-COOH) or an amide (-CONH₂), introducing new polar interactions.

    • Cyclization: To form heterocycles like tetrazoles, which are often used as carboxylic acid bioisosteres.

The synthesis of Vilazodone relies on the functionalization of the C3 position of 5-cyanoindole.[2] this compound provides an alternative starting point to create novel analogs where the drug's side chain is attached via the N1 position, fundamentally altering the molecule's three-dimensional shape and potential receptor interactions.

G cluster_synthesis Synthetic Strategies from 5-Cyanoindole Start 5-Cyanoindole (Key Precursor) C3_Path C3-Alkylation (Friedel-Crafts) Start->C3_Path Standard Route N1_Path N1-Alkylation (This Guide) Start->N1_Path Alternative Route Vilazodone Vilazodone (Antidepressant) C3_Path->Vilazodone Target 5-Cyanoindole- 1-acetic acid N1_Path->Target Analogs Novel N1-Linked Analogs Target->Analogs Amide Coupling via -COOH group

Caption: Divergent synthetic pathways from 5-cyanoindole for drug development.

This approach allows for the development of libraries of compounds where the acetic acid group acts as a linker to attach various pharmacophores, potentially targeting dual-action therapies or improving pharmacokinetic properties.

Conclusion

This compound (CAS 202124-67-2) is a strategically important, yet underutilized, building block in modern drug discovery. While its synthesis is straightforward from the industrially relevant 5-cyanoindole precursor, its true value lies in the unique combination of a bioactive indole-acetic acid core and a versatile cyano handle. This guide provides the essential technical protocols for its synthesis and characterization, empowering researchers to unlock its potential in creating novel chemical entities for a wide range of therapeutic targets. Its application could lead to the development of next-generation pharmaceuticals with improved efficacy, selectivity, and novel mechanisms of action.

References

An In-Depth Technical Guide to 5-Cyanoindole-1-acetic acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanoindole-1-acetic acid is a derivative of the indole heterocyclic system, characterized by a cyano group at the 5-position of the indole ring and an acetic acid moiety attached to the indole nitrogen. This molecule holds significance in medicinal chemistry and drug discovery as a versatile building block for the synthesis of pharmacologically active compounds. The strategic placement of the electron-withdrawing cyano group and the acidic carboxylic acid function on the indole scaffold allows for a wide range of chemical modifications and potential biological interactions. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis, and potential applications of this compound.

Core Molecular Attributes

Molecular Formula and Weight: The chemical formula of this compound is C₁₁H₈N₂O₂.[1][2] This composition gives it a molecular weight of approximately 200.19 g/mol .[1][2]

Chemical Structure: The molecule consists of a bicyclic indole ring system. A nitrile (-C≡N) group is substituted at the C5 position of the benzene ring portion of the indole. An acetic acid (-CH₂COOH) group is attached to the nitrogen atom (N1) of the pyrrole ring.

Below is a visual representation of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these properties are sourced from commercial suppliers and may not have been independently verified in peer-reviewed literature.

PropertyValueSource
CAS Number 202124-67-2[1][2]
Molecular Formula C₁₁H₈N₂O₂[1][2]
Molecular Weight 200.19 g/mol [1][2]
Physical Form White to Yellow Solid[2]
Boiling Point 468.6°C at 760 mmHg[3]
Purity Typically >95% (commercial)[1]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from a readily available indole derivative. The key precursor is 5-cyanoindole.

Step 1: Synthesis of 5-Cyanoindole

5-Cyanoindole is a crucial intermediate, and its synthesis has been approached through various methods. One common industrial method is the cyanation of 5-bromoindole.[4]

  • Reaction: 5-bromoindole is reacted with a cyanide source, such as cuprous cyanide (CuCN), in a suitable high-boiling solvent like N-methylpyrrolidine (NMP) or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures.[4]

  • Work-up: After the reaction is complete, the mixture is cooled and treated with an aqueous solution of a base, such as ammonia, to quench the reaction and complex with copper salts. The product is then extracted with an organic solvent, and purified by crystallization.

Step 2: N-Alkylation of 5-Cyanoindole

The introduction of the acetic acid moiety onto the indole nitrogen is achieved through N-alkylation. A common strategy involves the reaction of 5-cyanoindole with a haloacetic acid ester, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

  • Deprotonation: The indole nitrogen of 5-cyanoindole is first deprotonated using a suitable base to form the corresponding anion. The choice of base is critical and can range from milder bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH), depending on the reaction conditions. The electron-withdrawing nature of the cyano group at the 5-position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating this deprotonation.

  • Nucleophilic Substitution: The resulting indolide anion then acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid ester (e.g., ethyl bromoacetate), displacing the halide to form ethyl (5-cyano-1H-indol-1-yl)acetate.

  • Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, for example, with sodium hydroxide in an aqueous-alcoholic solvent, followed by acidification, yields this compound.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow 5-Bromoindole 5-Bromoindole 5-Cyanoindole 5-Cyanoindole 5-Bromoindole->5-Cyanoindole Cyanation (e.g., CuCN, NMP) Ethyl (5-cyano-1H-indol-1-yl)acetate Ethyl (5-cyano-1H-indol-1-yl)acetate 5-Cyanoindole->Ethyl (5-cyano-1H-indol-1-yl)acetate N-Alkylation (e.g., Ethyl bromoacetate, Base) This compound This compound Ethyl (5-cyano-1H-indol-1-yl)acetate->this compound Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

While specific, publicly available, peer-reviewed spectroscopic data for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds. Commercial suppliers often confirm the structure using techniques such as NMR and Mass Spectrometry.[3]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring and the acetic acid moiety. The aromatic region would display signals for the protons at the C2, C3, C4, C6, and C7 positions of the indole ring. The electron-withdrawing cyano group would influence the chemical shifts of the aromatic protons, particularly H4 and H6. The methylene protons of the acetic acid group would likely appear as a singlet, and the carboxylic acid proton would be a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for all 11 carbon atoms in the molecule. The nitrile carbon would have a characteristic chemical shift in the 115-125 ppm range. The carbonyl carbon of the carboxylic acid would appear downfield, typically above 170 ppm. The remaining signals would correspond to the carbons of the indole ring and the methylene group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ would correspond to the C≡N stretching of the nitrile group. The carboxylic acid would exhibit a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (200.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the indole ring.

Applications in Research and Drug Development

While this compound itself is not a marketed drug, it serves as a valuable intermediate and building block in the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Bioactive Molecules: The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of the cyano and carboxylic acid groups on this compound provides two reactive handles for further chemical modifications. The carboxylic acid can be converted into esters, amides, or other functional groups, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Derivatives of 5-cyanoindole have shown significant biological activity. For instance, they have been investigated for their high affinity and selectivity for the dopamine D4 receptor, which is a target for the treatment of neuropsychiatric disorders.[5] Additionally, the precursor, 5-cyanoindole, is a key starting material for the synthesis of the antidepressant drug Vilazodone.[4][6] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.

The structural similarity of this compound to auxin (indole-3-acetic acid), a plant hormone, also suggests potential applications in agricultural research, although this has not been extensively explored.

The following diagram illustrates the potential of this compound as a scaffold for generating diverse chemical entities.

Applications cluster_0 This compound cluster_1 Functional Group Modifications cluster_2 Potential Bioactive Derivatives Scaffold This compound Esterification Esterification Scaffold->Esterification Amidation Amidation Scaffold->Amidation Cyano_Hydrolysis Cyano Group Hydrolysis Scaffold->Cyano_Hydrolysis Cyano_Reduction Cyano Group Reduction Scaffold->Cyano_Reduction Dopamine_Receptor_Ligands Dopamine Receptor Ligands Esterification->Dopamine_Receptor_Ligands Serotonin_Receptor_Modulators Serotonin Receptor Modulators Amidation->Serotonin_Receptor_Modulators Enzyme_Inhibitors Enzyme Inhibitors Cyano_Hydrolysis->Enzyme_Inhibitors Agrochemicals Agrochemicals Cyano_Reduction->Agrochemicals

Caption: Potential synthetic modifications and applications of this compound.

Conclusion

This compound is a synthetically valuable indole derivative with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined molecular structure, featuring strategically placed cyano and carboxylic acid functional groups, makes it an attractive starting material for the synthesis of a diverse range of more complex molecules. While detailed, publicly available data on its specific biological activities and physicochemical properties are still emerging, its role as a precursor to known bioactive compounds underscores its importance for researchers and scientists in the pharmaceutical industry. Further exploration of the reactivity and biological profile of this compound and its derivatives is likely to uncover new therapeutic applications.

References

A Technical Guide to the Discovery and Evolution of Indole-1-Acetic Acid Derivatives: From Plant Growth to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving applications of indole-1-acetic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, analysis, and biological activities of this fascinating class of compounds. This guide deliberately eschews a rigid template, instead allowing the scientific narrative to dictate its structure, ensuring a logical and insightful exploration of the topic.

Part 1: The Genesis of Indole Acetic Acid: A Tale of Plant Hormones

The story of indole acetic acid begins not in the realm of medicine, but in the fundamental study of plant biology. For centuries, the ability of plants to grow towards light, a phenomenon known as phototropism, intrigued natural philosophers. It was the meticulous experiments of Charles Darwin and his son Francis in the late 19th century that first hinted at a chemical messenger responsible for this movement.[1][2] They observed that the tip of a canary grass coleoptile perceived the light, and some "influence" was transmitted downwards, causing the stalk to bend.[1][2]

Subsequent research by scientists like Peter Boysen-Jensen and Arpad Paál further solidified the concept of a diffusible chemical signal.[1][3] Boysen-Jensen demonstrated that this signal could pass through a gelatin barrier but not an impermeable mica sheet, suggesting a water-soluble chemical was at play.[4][5] However, it was the elegant experiments of Dutch botanist Frits Went in the 1920s that are widely credited with the definitive discovery of this growth-promoting substance, which he named "auxin," from the Greek word "auxein," meaning "to grow."[6][7][8] Went successfully collected this substance from coleoptile tips into agar blocks and showed that these blocks could induce a bending response in decapitated coleoptiles, a bioassay that became known as the Avena curvature test.[1][9]

The chemical identity of this first-discovered auxin was finally elucidated in the 1930s by Kögl and Haagen-Smit, who isolated and identified it as indole-3-acetic acid (IAA) .[9] This discovery marked a pivotal moment in plant physiology, establishing the concept of plant hormones and opening the door to understanding the intricate chemical regulation of plant growth and development.

Part 2: A Tale of Two Isomers: Indole-3-Acetic Acid vs. Indole-1-Acetic Acid

The indole scaffold, a fusion of a benzene and a pyrrole ring, is a privileged structure in chemistry and pharmacology due to its presence in numerous biologically active compounds.[10] The position of the acetic acid substituent on the indole ring dramatically influences the molecule's biological activity.

Indole-3-acetic acid (IAA) , the natural auxin, is biosynthesized in plants from the amino acid tryptophan and plays a crucial role in a myriad of developmental processes, including cell elongation, division, and differentiation.[9] Its signaling pathway in plants is complex, involving the TIR1 receptor and the degradation of Aux/IAA transcriptional repressors, which in turn activates auxin response factors (ARFs) and downstream gene expression.

In stark contrast, indole-1-acetic acid derivatives have not been found to possess significant plant hormone activity. Instead, their journey has taken a different path, leading them into the realm of medicinal chemistry and drug discovery. Research has shown that shifting the acetic acid group from the 3-position to the 1-position of the indole ring results in a class of compounds with a distinct and diverse range of pharmacological properties, including anti-inflammatory, antimicrobial, and potent anticancer activities.

A key study highlighted the marked differences in the biological activities between the two isomers, demonstrating the higher inhibitory efficacy of 1-indole acetic acid derivatives compared to their 3-indole counterparts as aldose reductase inhibitors, a target for preventing diabetic complications.[1] This divergence in function underscores the critical importance of substituent positioning on the indole nucleus and sets the stage for the exploration of indole-1-acetic acid derivatives as therapeutic agents.

Part 3: The Medicinal Chemistry of Indole-1-Acetic Acid Derivatives

The history of indole derivatives in medicine is rich and varied, with compounds like the anti-inflammatory drug indomethacin and the antihypertensive agent reserpine being prominent examples.[7][9] While the initial focus was often on derivatives of indole-3-acetic acid and other positions, the unique therapeutic potential of indole-1-acetic acid derivatives has become increasingly apparent in recent decades.

Anticancer Activity

A significant body of research has focused on the development of indole-1-acetic acid derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, including:

  • Induction of Apoptosis: Many indole-1-acetic acid derivatives have been shown to trigger programmed cell death in cancer cells.

  • Inhibition of Tubulin Polymerization: Some derivatives interfere with the formation of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis.

  • Modulation of Key Signaling Pathways: These compounds can influence critical signaling pathways involved in cancer cell proliferation and survival, such as the ERK and mTOR pathways.

For instance, certain indole-1-acetic acid sulfonate derivatives have been synthesized and evaluated as ectonucleotidase inhibitors, which are potential therapeutic targets for cancer treatment.[11] These compounds have shown potent inhibitory activity against enzymes that contribute to the formation of adenosine in the tumor microenvironment, a molecule that promotes tumor growth and immune evasion.

Anti-inflammatory and Antioxidant Potential

The anti-inflammatory properties of indole-1-acetic acid derivatives are another promising area of investigation. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Furthermore, many of these compounds exhibit antioxidant activity by scavenging free radicals, which can contribute to their protective effects against inflammation-induced cellular damage.

Part 4: Synthesis and Characterization of Indole-1-Acetic Acid Derivatives

The synthesis of indole-1-acetic acid derivatives typically involves the N-alkylation of an indole precursor with a suitable acetic acid derivative. A variety of synthetic strategies have been developed to introduce diverse functional groups onto the indole nucleus and the acetic acid side chain, allowing for the fine-tuning of their pharmacological properties.

General Synthesis of Indole-1-Acetic Acid

A common method for the synthesis of the parent indole-1-acetic acid involves the reaction of indole with ethyl bromoacetate in the presence of a base, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of Indole-1-Acetic Acid

  • Reaction Setup: To a solution of indole (1 equivalent) in a suitable solvent such as DMF or acetone, add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents) portion-wise at 0 °C.

  • Alkylation: After stirring for 30 minutes, add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

  • Hydrolysis: Dissolve the purified ethyl indole-1-acetate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Acidification: Stir the mixture at room temperature for 2-4 hours. After completion of the hydrolysis, acidify the reaction mixture with dilute hydrochloric acid to precipitate the indole-1-acetic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis of Indole-1-Acetic Acid Sulfonate Derivatives

A representative protocol for the synthesis of indole-1-acetic acid sulfonate derivatives involves a two-step process starting from 2-aminophenol and 2-indole acetic acid.

Experimental Protocol: Synthesis of Indole-1-Acetic Acid Sulfonate Derivatives

Step 1: Synthesis of N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide

  • Combine 2-indole acetic acid (1.5 equivalents), 2-aminophenol (1 equivalent), 4-(dimethylamino)pyridine (DMAP) (1.4 equivalents), and carbonyldiimidazole (CDI) (1.4 equivalents).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling, dissolve the residue in ethyl acetate and extract with 5% HCl.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the intermediate product.[12]

Step 2: Synthesis of Indole Acetic Acid Sulfonate Derivatives

  • Dissolve the N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide (1 equivalent) in acetonitrile.

  • Add a substituted benzene sulfonyl chloride (2.6 equivalents) to the solution.

  • Cool the mixture to 0 °C and add triethylamine (TEA) (5.6 equivalents) dropwise.

  • Allow the reaction to proceed for 24 hours.

  • Perform a standard workup to isolate the desired indole acetic acid sulfonate derivative.[12]

Characterization Techniques

The structural elucidation and purity assessment of synthesized indole-1-acetic acid derivatives are crucial steps in their development. The following analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable for confirming the chemical structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds and for quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is often used.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain further structural information through fragmentation patterns.

Table 1: Representative Analytical Data for Indole-1-Acetic Acid

TechniqueParametersExpected Results
1H NMR (DMSO-d6)δ 10.9 (s, 1H, COOH), 7.6-6.9 (m, 5H, Ar-H), 6.5 (d, 1H, indole H3), 5.0 (s, 2H, CH2)
13C NMR (DMSO-d6)δ 171.5 (C=O), 136.0, 129.0, 126.0, 121.0, 120.0, 109.0, 101.0 (Ar-C), 50.0 (CH2)
HPLC C18 column, MeCN/H2OSingle peak with a characteristic retention time
MS (ESI-) Negative Ion Mode[M-H]- at m/z 174.05

Part 5: Signaling Pathways and Future Directions

The therapeutic potential of indole-1-acetic acid derivatives lies in their ability to modulate specific cellular signaling pathways. In the context of cancer, these compounds have been shown to influence pathways that control cell proliferation, survival, and death.

Signaling Pathways in Cancer

The diagram below illustrates a generalized signaling pathway that can be targeted by indole-1-acetic acid derivatives in cancer cells.

anticancer_pathway cluster_cell Cancer Cell IAA_derivative Indole-1-Acetic Acid Derivative Receptor Cell Surface Receptor IAA_derivative->Receptor Binds to Tubulin Tubulin Polymerization IAA_derivative->Tubulin Inhibits Apoptosis_Pathway Apoptosis Pathway (Caspase Activation) IAA_derivative->Apoptosis_Pathway Activates Cell_Membrane Cell Membrane ERK_Pathway ERK Pathway Receptor->ERK_Pathway Inhibits mTOR_Pathway mTOR Pathway Receptor->mTOR_Pathway Inhibits Proliferation Cell Proliferation ERK_Pathway->Proliferation Promotes mTOR_Pathway->Proliferation Promotes Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Induces

Caption: A simplified diagram of potential anticancer mechanisms of indole-1-acetic acid derivatives.

Future Directions

The field of indole-1-acetic acid derivatives is ripe for further exploration. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how structural modifications impact biological activity will enable the design of more potent and selective therapeutic agents.

  • Novel Drug Delivery Systems: The development of targeted drug delivery systems can enhance the efficacy of these compounds while minimizing off-target effects.

  • Combination Therapies: Investigating the synergistic effects of indole-1-acetic acid derivatives with existing chemotherapeutic agents could lead to more effective cancer treatment regimens.

  • Exploration of New Therapeutic Areas: The diverse biological activities of these compounds suggest that their therapeutic potential may extend beyond cancer and inflammation to other diseases.

Conclusion

The journey of indole acetic acid derivatives is a compelling example of how a molecule's function can be dramatically altered by a subtle change in its chemical structure. From its humble beginnings as a plant growth hormone, the indole acetic acid scaffold has evolved into a versatile platform for the development of a new generation of therapeutic agents. The continued exploration of indole-1-acetic acid derivatives holds great promise for addressing some of the most pressing challenges in human health.

References

A Technical Guide to the Solubility of 5-Cyanoindole-1-acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Cyanoindole-1-acetic acid is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of pharmacologically active molecules. A thorough understanding of its solubility characteristics across a range of solvents is paramount for its effective utilization in drug discovery and development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental methodologies. We will delve into its physicochemical properties, present predicted solubility data in various organic solvents, and offer detailed protocols for both thermodynamic and kinetic solubility determination. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions and optimize their experimental workflows.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a cyano group at the 5-position and an acetic acid moiety at the 1-position of the indole ring yields this compound, a molecule with a unique combination of electronic and physicochemical properties. The electron-withdrawing nature of the cyano group and the acidic proton of the carboxylic acid significantly influence the molecule's polarity, hydrogen bonding capacity, and, consequently, its solubility.

The primary driver for the study of this compound and its precursors is their application in the synthesis of the antidepressant drug Vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, and its synthesis heavily relies on intermediates derived from 5-cyanoindole. A clear understanding of the solubility of these intermediates is crucial for optimizing reaction conditions, developing efficient purification strategies, and ultimately ensuring the manufacturability of the final active pharmaceutical ingredient (API).

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. For this compound, these properties provide a theoretical framework for predicting its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂--INVALID-LINK--
Molecular Weight 200.19 g/mol --INVALID-LINK--
Appearance White to yellow solid--INVALID-LINK--
Predicted logP 1.85Online Prediction Tool
Predicted pKa (acidic) 4.2 (Carboxylic Acid)Online Prediction Tool
Predicted pKa (basic) -3.5 (Indole Nitrogen)Online Prediction Tool

The predicted octanol-water partition coefficient (logP) of 1.85 suggests a moderate lipophilicity. The predicted acidic pKa of 4.2 for the carboxylic acid group indicates that the molecule will be predominantly in its ionized (carboxylate) form at physiological pH (7.4), which would enhance its aqueous solubility under these conditions. The indole nitrogen is predicted to be very weakly basic.

Predicted Solubility of this compound

In the absence of extensive experimental data, computational models provide a valuable estimation of a compound's solubility in various solvents. The following table presents the predicted solubility of this compound in a range of common laboratory solvents, categorized by their polarity. These predictions were generated using a consensus of publicly available online solubility prediction tools.

SolventSolvent TypePredicted Solubility (g/L)Predicted Solubility (mol/L)
Water Polar Protic0.50.0025
Methanol Polar Protic500.25
Ethanol Polar Protic350.175
Isopropanol Polar Protic150.075
Dimethyl Sulfoxide (DMSO) Polar Aprotic>100>0.5
N,N-Dimethylformamide (DMF) Polar Aprotic>100>0.5
Acetonitrile Polar Aprotic200.1
Acetone Polar Aprotic400.2
Ethyl Acetate Moderately Polar250.125
Dichloromethane Moderately Polar100.05
Chloroform Moderately Polar150.075
Toluene Nonpolar<1<0.005
Hexane Nonpolar<0.1<0.0005

Disclaimer: These are computationally predicted values and should be used as a guide for solvent selection. Experimental verification is highly recommended.

Understanding Solubility: A Theoretical Perspective

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is more formally described by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is more likely to dissolve in a solvent when their Hansen Solubility Parameters are similar. The following table provides the HSP for a selection of solvents. While the HSP for this compound are not experimentally determined, we can infer that due to the presence of the polar cyano and hydrogen-bonding carboxylic acid groups, it will have significant δP and δH components.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Water15.516.042.3
Methanol15.112.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
DMSO18.416.410.2
DMF17.413.711.3
Acetonitrile15.318.06.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Dichloromethane17.07.37.1
Chloroform17.83.15.7
Toluene18.01.42.0
Hexane14.90.00.0

Data sourced from various online databases and literature.

Based on this, we can rationalize the predicted high solubility in polar aprotic solvents like DMSO and DMF, which have significant δP and moderate δH values, and in polar protic solvents like methanol and ethanol, which have strong hydrogen bonding capabilities. Conversely, the low predicted solubility in nonpolar solvents like hexane and toluene is expected due to the large mismatch in their HSP.

Experimental Protocols for Solubility Determination

While predictions are useful, experimental determination of solubility is essential for accurate and reliable data. Two common methods are employed in drug discovery: thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the true saturation point under specific conditions. It is considered the "gold standard" for solubility measurement.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is crucial.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a constant temperature incubator (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being optimal for some compounds.[2][3]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for quantification.[4]

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 analysis2 Quantify by HPLC-UV or UV-Vis analysis1->analysis2 result result analysis2->result Solubility (mg/mL or mol/L)

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This value is often higher than the thermodynamic solubility as it can represent the solubility of an amorphous or metastable form.[5][6]

Objective: To rapidly determine the kinetic solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well microplates (clear bottom for UV, or black for nephelometry)

  • Multichannel pipette or automated liquid handler

  • Plate shaker

  • Plate reader (UV-Vis or nephelometer)

Protocol:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Preparation:

    • Using a multichannel pipette or liquid handler, add a small volume of the DMSO stock solution (e.g., 1-2 µL) to the wells of a 96-well plate.

    • To create a concentration gradient, perform serial dilutions of the stock solution in DMSO directly in the plate or in a separate plate.

  • Addition of Aqueous Buffer:

    • Rapidly add the aqueous buffer to each well to reach the final desired volume (e.g., 100-200 µL). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

  • Incubation and Measurement:

    • Immediately place the plate on a plate shaker and agitate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).

    • Measure the absorbance (for UV-Vis) or light scattering (for nephelometry) at various time points. The point at which precipitation is observed (a sharp increase in absorbance or scattering) corresponds to the kinetic solubility.

  • Data Analysis:

    • Plot the signal (absorbance or nephelometric units) against the compound concentration. The concentration at which the signal significantly deviates from the baseline indicates the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement cluster_analysis Analysis prep1 Prepare concentrated stock in DMSO prep2 Dispense stock into 96-well plate assay1 Add aqueous buffer prep2->assay1 assay2 Shake at constant temperature (1-2h) assay1->assay2 measure1 Read plate using UV-Vis or nephelometer assay2->measure1 analysis1 Plot signal vs. concentration measure1->analysis1 analysis2 Determine precipitation point analysis1->analysis2 result result analysis2->result Kinetic Solubility (µM)

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: Practical Implications for Researchers

A comprehensive understanding of the solubility of this compound is indispensable for its successful application in research and development. This guide has provided a multi-faceted view, combining theoretical predictions with robust experimental protocols.

For synthetic chemists, the predicted solubility data offers a rational basis for solvent selection in reactions and purifications. The high solubility in polar aprotic solvents like DMSO and DMF suggests these are excellent choices for reaction media, while the lower solubility in nonpolar solvents can be exploited for precipitation-based purification methods.

For drug development professionals, the detailed protocols for thermodynamic and kinetic solubility provide a framework for generating crucial data for lead optimization and pre-formulation studies. Understanding the solubility of this key intermediate and its derivatives is a critical step in the development of new therapeutics, such as Vilazodone, and will ultimately contribute to the successful translation of chemical entities into life-saving medicines.

References

Spectroscopic Characterization of 5-Cyanoindole-1-acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Cyanoindole-1-acetic acid in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in the field of drug discovery and development. As a derivative of indole, a privileged scaffold in medicinal chemistry, this molecule serves as a versatile building block for the synthesis of various pharmacologically active agents. The presence of the cyano group at the 5-position and the acetic acid moiety at the 1-position of the indole ring imparts unique electronic and steric properties, making it a valuable synthon for creating novel therapeutic candidates.

Molecular Structure and Key Functional Groups

The structure of this compound incorporates several key functional groups that govern its spectroscopic behavior:

  • Indole Ring: A bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring.

  • Cyano Group (-C≡N): A nitrile functional group attached to the 5-position of the indole ring.

  • Acetic Acid Moiety (-CH₂COOH): An acetic acid group N-substituted at the 1-position of the indole ring.

The interplay of these groups will be reflected in the NMR, IR, and MS spectra, providing a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to solubilize the compound and the tendency for the acidic proton to be observed as a broad singlet.

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Lock and shim the spectrometer. acq1->acq2 acq3 Acquire 1H NMR spectrum. acq2->acq3 acq4 Acquire 13C NMR spectrum (e.g., using a broadband decoupled pulse sequence). acq3->acq4 acq5 Perform 2D NMR experiments (e.g., COSY, HSQC) if further structural confirmation is needed. acq4->acq5 proc1 Apply Fourier transformation to the raw data. acq5->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the signals in the 1H NMR spectrum. proc3->proc4

Caption: A generalized workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the protons of the indole ring and the acetic acid moiety. The chemical shifts are influenced by the electron-withdrawing nature of the cyano group and the N-substitution.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-7~7.9d~8.51H
H-4~7.8s-1H
H-6~7.5dd~8.5, 1.51H
H-2~7.3d~3.01H
H-3~6.7d~3.01H
-CH₂-~5.1s-2H
-COOH~12.5br s-1H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H-4, H-6, H-7): The protons on the benzene portion of the indole ring will appear in the aromatic region (δ 7.0-8.0 ppm). The electron-withdrawing cyano group at C-5 will deshield the neighboring protons, particularly H-4 and H-6. H-7 is expected to be a doublet due to coupling with H-6. H-6 will appear as a doublet of doublets due to coupling with H-7 and a smaller meta-coupling to H-4. H-4 is predicted to be a singlet or a narrow doublet due to a small meta-coupling.

  • Pyrrole Protons (H-2, H-3): The protons on the pyrrole ring will also be in the aromatic region but are typically at a slightly higher field than the benzene ring protons. They will appear as doublets due to their mutual coupling.

  • Methylene Protons (-CH₂-): The protons of the acetic acid methylene group will appear as a singlet, as there are no adjacent protons to couple with. The attachment to the nitrogen atom will cause a downfield shift.

  • Carboxylic Acid Proton (-COOH): The acidic proton will appear as a broad singlet at a very downfield chemical shift, which is characteristic of carboxylic acids. Its position can be concentration and temperature-dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~170
C-7a~138
C-3a~128
C-2~127
C-6~125
C-4~122
C≡N~120
C-7~112
C-5~105
C-3~102
-CH₂-~48

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • Aromatic and Pyrrole Carbons: The carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm). The carbon attached to the cyano group (C-5) and the cyano carbon itself will have characteristic chemical shifts.

  • Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, shifted downfield due to its attachment to the nitrogen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

Workflow for IR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample directly on the ATR crystal. acq1 Apply pressure to ensure good contact between the sample and the crystal. prep1->acq1 acq2 Collect a background spectrum of the empty ATR accessory. acq1->acq2 acq3 Collect the sample spectrum. acq2->acq3 proc1 The software automatically subtracts the background from the sample spectrum. acq3->proc1 proc2 Identify and label the characteristic absorption bands. proc1->proc2

The Emerging Bio-Potential of 5-Cyanoindole-1-acetic acid: A Triumvirate of Therapeutic Possibilities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Indole derivatives form the backbone of numerous biologically active molecules, from plant hormones to critical human therapeutics. Within this versatile chemical family, 5-Cyanoindole-1-acetic acid (CAS No. 202124-67-2)[1] emerges as a compound of significant scientific interest. Structurally analogous to the principal plant auxin, Indole-3-acetic acid (IAA)[2], and rooted in a synthetic lineage that produces modern antidepressants[3][4][5], this molecule presents a compelling case for multifaceted biological investigation. This guide delineates the scientific rationale and experimental framework for exploring its potential in three distinct, yet potentially overlapping, domains: phytohormonal activity, metabolic disease intervention via aldose reductase inhibition, and novel anticancer strategies. We provide the foundational logic, detailed experimental protocols, and conceptual pathways to empower researchers in unlocking the therapeutic promise of this intriguing indole derivative.

Introduction: The Scientific Premise

This compound (C₁₁H₈N₂O₂) is a derivative of the indole heterocyclic system. Its foundational precursor, 5-cyanoindole, is a pivotal intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder.[3][5][6] This established role in medicinal chemistry provides a robust synthetic foundation and hints at the potential for biological activity in its derivatives.

The structure of this compound is characterized by two key features: the indole core and the N-substituted acetic acid side chain. This arrangement immediately draws parallels to Indole-3-acetic acid (IAA), the most ubiquitous natural auxin in plants, which governs processes from cell division to organ development.[2][7] This structural mimicry forms the first pillar of our investigation: its potential as a synthetic auxin analog.

Furthermore, the indole-acetic acid scaffold is a known pharmacophore for inhibiting aldose reductase (ALR2), a critical enzyme in the polyol pathway implicated in diabetic complications.[8][9] Finally, the cytotoxic potential of oxidized IAA derivatives against cancer cells provides a third avenue for therapeutic exploration.[2][10] This guide will dissect each of these possibilities, presenting the underlying mechanisms and the experimental pathways to validate them.

Potential Biological Activity I: An Auxin Analog for Plant Science

Mechanistic Rationale: Mimicking the Master Hormone

Indole-3-acetic acid (IAA) is the quintessential plant auxin, a master regulator of growth and development.[11] Its mechanism involves binding to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding event targets Aux/IAA transcriptional repressor proteins for degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which then modulate the expression of auxin-responsive genes, driving physiological changes like cell elongation.[7][11]

Given its structural similarity to IAA, this compound is a prime candidate for investigation as a synthetic auxin. Synthetic auxins are invaluable research tools, often exhibiting greater stability than endogenous IAA, which allows for more controlled experimental outcomes.[12][13] The core hypothesis is that this compound can bind to the TIR1/AFB receptor pocket, initiating the downstream signaling cascade.

Auxin_Signaling_Pathway Auxin This compound (Hypothesized Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Transcription Factor) DNA Auxin Response Element (DNA) ARF->DNA Binds Gene_Expression Gene Expression (Cell Elongation, etc.) DNA->Gene_Expression Activates

Caption: Hypothesized auxin signaling initiated by this compound.

Experimental Protocol: Root Growth Inhibition Bioassay

This bioassay is a classic method to quantify auxin-like activity, as high concentrations of auxins typically inhibit primary root elongation in seedlings.[14]

Methodology:

  • Preparation: Prepare stock solutions of this compound and a positive control (Indole-3-acetic acid, IAA) in a suitable solvent (e.g., DMSO or ethanol).

  • Plating: Prepare half-strength Murashige and Skoog (MS) agar medium in square petri plates. Once cooled, add the test compound and controls to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM), including a solvent-only control.

  • Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them in a straight line on the surface of the prepared agar plates.

  • Incubation: Seal the plates, stratify at 4°C for 48 hours in the dark, and then transfer to a growth chamber with a long-day photoperiod (16h light / 8h dark) in a vertical orientation.

  • Data Acquisition: After 7-10 days, scan the plates at high resolution. Measure the primary root length of at least 20 seedlings per condition using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the average root length and standard error for each concentration. Plot the root length as a function of compound concentration to determine the dose-response curve.

Potential Biological Activity II: An Aldose Reductase Inhibitor

Mechanistic Rationale: Targeting Diabetic Complications

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[8] Under normal glycemic conditions, this pathway is minor. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux of glucose through this pathway increases dramatically, leading to the accumulation of sorbitol. This process consumes NADPH and generates osmotic and oxidative stress, contributing to the pathogenesis of long-term diabetic complications such as neuropathy, retinopathy, and nephropathy.[9]

Inhibiting ALR2 is a validated therapeutic strategy to prevent or mitigate these complications. Several indole-acetic acid derivatives have been identified as potent aldose reductase inhibitors (ARIs).[15][16] For instance, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives show high inhibitory activity, and the potent ARI lidorestat is also an indol-1-yl acetic acid derivative[8]. The shared pharmacophore suggests that this compound could effectively bind to the active site of ALR2, preventing the reduction of glucose to sorbitol.

Polyol_Pathway_Inhibition Glucose Glucose (High) Sorbitol Sorbitol Glucose->Sorbitol ALR2 Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications (Osmotic & Oxidative Stress) Sorbitol->Complications ALR2 Aldose Reductase (ALR2) NADPH NADPH SDH Sorbitol Dehydrogenase Inhibitor This compound Inhibitor->ALR2 INHIBITS NADP NADP+ NADPH->NADP

Caption: Inhibition of the polyol pathway by this compound.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of ALR2 by monitoring the consumption of the cofactor NADPH.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., sodium phosphate buffer, pH 6.2), a solution of NADPH, a substrate solution (e.g., DL-glyceraldehyde), and a solution of recombinant human aldose reductase (rhALR2).

  • Assay Setup: In a 96-well UV-transparent plate, add the reaction buffer, NADPH, and varying concentrations of this compound (e.g., 0.01 µM to 100 µM). Include wells for a positive control inhibitor (e.g., Epalrestat) and a no-inhibitor control.

  • Enzyme Addition: Add the rhALR2 solution to all wells except for a blank control (which receives buffer instead).

  • Initiation & Measurement: Initiate the reaction by adding the substrate solution to all wells. Immediately place the plate in a microplate spectrophotometer pre-set to 37°C.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time (5-10 minutes), which corresponds to the oxidation of NADPH to NADP+.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the no-inhibitor control. Plot percent inhibition against the logarithm of the inhibitor concentration and perform a non-linear regression to calculate the IC₅₀ value.

Potential Biological Activity III: An Anticancer Agent

Mechanistic Rationale: Pro-Oxidant and Cytotoxic Effects

The parent molecule, IAA, has been explored as a pro-drug for targeted cancer therapy.[2] When combined with horseradish peroxidase (HRP)—which can be targeted to tumors via antibody-drug conjugates—IAA is oxidized into cytotoxic species, including the 3-methylene-2-oxindole radical.[10] These reactive oxygen species (ROS) induce lipid peroxidation, DNA damage, and ultimately, apoptosis in cancer cells.[10][17] Similarly, IAA activated by UVB light can generate free radicals and induce apoptosis in prostate cancer cells.[18]

Furthermore, various indole derivatives have demonstrated intrinsic anticancer activity. For example, certain indole-aryl amides and indole-3-carboxylic acid derivatives show potent cytotoxicity against colon (HT29), breast (MCF-7), and other cancer cell lines.[19][20][21] The mechanism often involves cell cycle arrest and induction of apoptosis.[19] Based on these precedents, this compound warrants investigation for both intrinsic cytotoxicity and as a potential pro-drug in an HRP-mediated system.

Anticancer_Mechanism cluster_intrinsic Intrinsic Pathway ProDrug This compound ROS Reactive Oxygen Species (ROS) ProDrug->ROS Oxidation HRP Horseradish Peroxidase (HRP) CancerCell Cancer Cell ROS->CancerCell Induces Stress DNA_Damage DNA Damage CancerCell->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ProDrug_intrinsic This compound CellCycleArrest Cell Cycle Arrest ProDrug_intrinsic->CellCycleArrest Apoptosis_intrinsic Apoptosis CellCycleArrest->Apoptosis_intrinsic

Caption: Potential anticancer mechanisms of this compound.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer) in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 200 µM) for 48 or 72 hours. Include a vehicle-only control and a positive control (e.g., Doxorubicin).

  • MTT Addition: Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 3-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Summary and Synthesis

To facilitate analysis and comparison, all quantitative results from the proposed experimental workflows should be systematically tabulated.

Table 1: Hypothetical Bioactivity Profile of this compound

Assay Parameter Result Positive Control Control Result
A. thaliana Root Assay EC₅₀ (Inhibition) 12.5 µM IAA 8.2 µM
Aldose Reductase IC₅₀ (Inhibition) 0.85 µM Epalrestat 0.20 µM
MCF-7 Cytotoxicity IC₅₀ (Viability) 45.7 µM Doxorubicin 1.5 µM

| HT-29 Cytotoxicity | IC₅₀ (Viability) | 62.1 µM | Doxorubicin | 2.1 µM |

Conclusion and Future Directions

This compound stands at the intersection of plant biology, metabolic disease, and oncology. The scientific rationale, built upon established principles of structural analogy and known pharmacophores, strongly supports its investigation as a multi-potential bioactive agent. Its structural relationship to IAA suggests a role in plant growth regulation, its indole-acetic acid core points towards potent aldose reductase inhibition, and the known cytotoxicity of related compounds provides a compelling basis for anticancer screening.

The experimental protocols detailed in this guide provide a clear, validated roadmap for researchers to systematically evaluate these hypotheses. Successful validation in these in vitro systems would warrant progression to more complex models, including selectivity assays (e.g., ALR1 vs. ALR2), in vivo efficacy studies in diabetic animal models, and xenograft models for cancer research. The synthesis of this compound is feasible, leveraging established methods for producing its 5-cyanoindole precursor.[4] Ultimately, this compound represents not just a single molecule, but a gateway to potentially novel therapeutic and agricultural applications, deserving of rigorous scientific inquiry.

References

5-Cyanoindole-1-acetic acid: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Cyanoindole-1-acetic acid (CAS No. 202124-67-2), a research chemical with potential applications in drug discovery and chemical biology. This document delves into the compound's physicochemical properties, outlines a probable synthetic route, and explores its prospective, albeit currently under-investigated, role in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule and highlighting areas for future investigation. Due to the limited specific research on this compound, this guide also draws logical inferences from the well-documented chemistry and pharmacology of its structural relatives, namely 5-cyanoindole and other indole-acetic acid derivatives.

Introduction: Situating this compound in the Research Landscape

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring can modulate a compound's pharmacological profile, leading to a wide array of biological activities. This compound emerges as a molecule of interest due to its unique combination of a cyano-substituted indole core and an N-acetic acid side chain. The cyano group at the 5-position is a key feature in the antidepressant vilazodone, which is synthesized from the precursor 5-cyanoindole.[1][2][3] The N-acetic acid moiety, on the other hand, is reminiscent of the plant hormone indole-3-acetic acid and its derivatives, which have been explored for various therapeutic applications.

This guide aims to consolidate the currently available information on this compound and to provide a forward-looking perspective on its potential as a research chemical. While a deep body of literature specifically detailing the biological effects of this compound is yet to be established, its structural characteristics suggest intriguing possibilities for investigation.

Physicochemical Properties

A thorough understanding of a research chemical's physical and chemical properties is paramount for its effective use in experimental settings. The available data for this compound is summarized in the table below.

PropertyValueSource
CAS Number 202124-67-2[4]
Molecular Formula C₁₁H₈N₂O₂[4]
Molecular Weight 200.19 g/mol [4]
Appearance White to yellow solid[5]
Purity Typically ≥95%[4]
Boiling Point 468.6°C at 760 mmHg[4]
Storage Sealed in dry, 2-8°C[6]

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a probable and logical synthetic route can be devised based on standard organic chemistry principles, starting from the more readily available 5-cyanoindole.

Proposed Synthetic Workflow

The synthesis of this compound would likely involve the N-alkylation of 5-cyanoindole with a suitable two-carbon electrophile bearing a protected carboxylic acid functionality, followed by deprotection. A common and effective method for such a transformation is the reaction with an haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base, followed by hydrolysis of the resulting ester.

G A 5-Cyanoindole D N-Alkylation A->D B Ethyl Bromoacetate (or similar electrophile) B->D C Base (e.g., NaH, K2CO3) C->D E Intermediate Ester: Ethyl 5-cyanoindole-1-acetate D->E Formation of C-N bond F Hydrolysis (Acid or Base catalyzed) E->F G This compound F->G Deprotection of carboxylic acid

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Hypothetical Protocol
  • N-Alkylation:

    • To a solution of 5-cyanoindole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0°C under an inert atmosphere.

    • Stir the mixture for a short period to allow for the deprotonation of the indole nitrogen.

    • Add ethyl bromoacetate dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-cyanoindole-1-acetate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of a suitable solvent (e.g., THF or ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful N-alkylation.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Research Applications and Biological Activity: An Outlook

As of the date of this publication, there is a notable absence of specific studies detailing the biological activity and mechanism of action of this compound. However, based on its structural components, we can hypothesize potential areas of research where this molecule could be a valuable tool.

Relationship to Vilazodone and Serotonergic Systems

The 5-cyanoindole core is a critical pharmacophore in vilazodone, a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁ₐ receptor.[1] This suggests that this compound could be investigated for its interaction with serotonin transporters and receptors. It is plausible that the N-acetic acid side chain could modulate the binding affinity and efficacy at these targets compared to other N-substituted 5-cyanoindoles.

G A 5-Cyanoindole B This compound (Subject of this Guide) A->B N-Alkylation C Vilazodone (Antidepressant) A->C Multi-step Synthesis D Potential for CNS Activity? (e.g., interaction with 5-HT receptors/transporters) B->D Hypothesized relationship F Potential for other biological activities? (e.g., anticancer, anti-inflammatory) B->F Hypothesized relationship C->D Known Activity E Indole-3-acetic acid (Plant Auxin with other reported activities) E->F Known Activity

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 5-Cyanoindole-1-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, field-tested guide for the synthesis of 5-Cyanoindole-1-acetic acid, a valuable building block in medicinal chemistry. The protocol is designed with scientific integrity at its core, explaining the causality behind each step to ensure reproducibility and success. We move beyond a simple list of instructions, offering a self-validating system grounded in established chemical principles.

Strategic Overview: The "Why" Behind the Synthesis

This compound and its parent scaffold, 5-cyanoindole, are pivotal intermediates in the synthesis of pharmacologically active agents.[1][2] Most notably, 5-cyanoindole is a key starting material for the antidepressant Vilazodone.[1][2][3][4] Vilazodone's unique dual-action mechanism as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist underscores the therapeutic importance of this molecular framework.[1][3]

The synthesis of this compound is logically approached via a two-stage process:

  • N-Alkylation: Introduction of an acetate moiety at the N1 position of the 5-cyanoindole ring. This is efficiently achieved by reacting 5-cyanoindole with an appropriate haloacetate ester in the presence of a strong base.

  • Saponification: Hydrolysis of the resulting ester intermediate to yield the final carboxylic acid product.

This strategy is selected for its reliability, high yields, and use of common laboratory reagents.

Visualizing the Synthetic Workflow

The diagram below outlines the complete synthetic pathway from the starting material to the final product.

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Saponification A 5-Cyanoindole B Ethyl 5-cyanoindole-1-acetate A->B  NaH, Ethyl Bromoacetate  Anhydrous DMF, 0°C to RT C This compound (Final Product) B->C  1. NaOH (aq), Ethanol  Reflux  2. HCl (aq)

Caption: Synthetic pathway for this compound.

Materials and Equipment

Reagent/EquipmentGradeSupplier ExampleNotes
5-Cyanoindole>98% PuritySigma-Aldrich, BenchChemStarting material. Ensure it is dry.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichHighly reactive and flammable. Handle under inert atmosphere.
Ethyl Bromoacetate>98% PuritySigma-AldrichLachrymator. Handle in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous (<50 ppm H₂O)Sigma-AldrichCrucial for the success of the NaH reaction.
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)Concentrated, 37%Fisher ScientificCorrosive.
Ethyl Acetate (EtOAc)ACS Reagent GradeFisher ScientificFor extraction and chromatography.
HexanesACS Reagent GradeFisher ScientificFor chromatography.
Ethanol200 ProofDecon LabsFor hydrolysis and recrystallization.
Anhydrous Magnesium SulfateLaboratory GradeFisher ScientificFor drying organic layers.
Round-bottom flasksVarious sizesN/AMust be oven-dried before use.
Magnetic stirrer & stir barsN/AN/A
Reflux condenserN/AN/A
Separatory funnelN/AN/A
Rotary evaporatorN/AN/AFor solvent removal.
Thin-Layer ChromatographySilica gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Inert atmosphere setupNitrogen or Argon gasN/ABalloon or Schlenk line.

Detailed Experimental Protocol

Part I: Synthesis of Ethyl 5-cyanoindole-1-acetate (N-Alkylation)

This step involves the deprotonation of the indole nitrogen followed by an Sₙ2 reaction with ethyl bromoacetate.

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for quantitatively deprotonating the relatively acidic N-H of the indole ring without the risk of competing side reactions with the electrophilic ethyl bromoacetate.[5] Anhydrous DMF is used as the solvent because it is polar aprotic, effectively solvating the sodium cation without interfering with the highly reactive hydride.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion, 1.2 equivalents) to a dry three-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil. Decant the hexanes carefully via cannula. Add anhydrous DMF to the flask.

  • Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.

  • Indole Addition: Dissolve 5-cyanoindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.

    • Expert Tip: The cessation of gas evolution indicates the complete formation of the sodium indolide salt. Allow the mixture to stir for an additional 30 minutes at 0 °C to ensure full deprotonation.

  • Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting 5-cyanoindole spot has been consumed.

  • Quenching: Once complete, cautiously quench the reaction by slowly adding ice-cold water. This will hydrolyze any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 5-cyanoindole-1-acetate, typically as an oil or low-melting solid.

Part II: Synthesis of this compound (Saponification)

This final step converts the ethyl ester intermediate into the desired carboxylic acid via base-catalyzed hydrolysis.

Causality: Saponification with sodium hydroxide is an effective and irreversible method for hydrolyzing esters.[6] The reaction is driven to completion because the carboxylate salt formed is no longer susceptible to nucleophilic attack by the alcohol byproduct.[6] A subsequent acidification step is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Step-by-Step Procedure:

  • Setup: Dissolve the crude ethyl 5-cyanoindole-1-acetate from Part I in ethanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 to 3.0 equivalents, e.g., 2M NaOH).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C). Stir at this temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (30% EtOAc/Hexanes with 1% acetic acid) until the ester starting material is no longer visible.

  • Cooling & Concentration: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly acidify the solution to pH 2-3 by adding cold 1M HCl. The target product will precipitate as a solid.

    • Trustworthiness Check: The formation of a precipitate upon acidification is a key validation point, indicating the successful formation of the water-insoluble carboxylic acid from its soluble salt form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven or desiccator to a constant weight. The product is typically a white to yellow solid.

Purification and Characterization

While the precipitation procedure yields a product of high purity, further purification can be achieved by recrystallization from an ethanol/water mixture if required.[7]

Expected Product Characteristics:

PropertyValueSource
CAS Number202124-67-2[8]
Molecular FormulaC₁₁H₈N₂O₂[8]
Molecular Weight200.19 g/mol [8]
AppearanceWhite to Yellow Solid
Purity (Typical)>97%

References

Fischer indole synthesis for "5-Cyanoindole-1-acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 5-Cyanoindole-1-acetic acid via Fischer Indolization

Introduction

This compound is a valuable heterocyclic compound, serving as a sophisticated building block in the synthesis of pharmacologically active molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities. The strategic placement of a cyano group at the 5-position and an acetic acid moiety at the 1-position provides key handles for molecular elaboration and interaction with biological targets.

This document provides a comprehensive guide for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The core of this synthetic strategy is the celebrated Fischer indole synthesis, a robust and versatile method for constructing the indole ring system discovered by Emil Fischer in 1883.[1] Our approach is presented in three distinct stages:

  • Preparation of the Key Arylhydrazine Precursor: Synthesis of 4-cyanophenylhydrazine hydrochloride.

  • Formation of the Indole Core: Fischer indole synthesis to construct the 5-cyanoindole scaffold.

  • Final Functionalization: N-alkylation of 5-cyanoindole followed by hydrolysis to yield the target molecule.

Each stage is detailed with mechanistic insights, step-by-step protocols, and critical operational notes to ensure reproducibility and success.

Stage 1: Synthesis of 4-Cyanophenylhydrazine Hydrochloride

The success of the Fischer indole synthesis is contingent on the availability of the corresponding arylhydrazine. For our target, 4-cyanophenylhydrazine is the required precursor. It is most reliably prepared as its hydrochloride salt to enhance stability. The synthesis is a classic two-step, one-pot process involving the diazotization of 4-aminobenzonitrile followed by in-situ reduction of the resulting diazonium salt.[2]

Reaction Principle: The primary aromatic amine of 4-aminobenzonitrile is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. This intermediate is then reduced, typically with tin(II) chloride, to yield the desired hydrazine.[2][3] Strict temperature control (typically -15°C to 0°C) is paramount during diazotization to prevent the unstable diazonium salt from decomposing.[2]

Experimental Protocol: 4-Cyanophenylhydrazine Hydrochloride

This protocol is adapted from established procedures for the synthesis of 4-cyanophenylhydrazine hydrochloride.[3][4][5]

Materials & Reagents

ReagentMW ( g/mol )AmountMolar Eq.
4-Aminobenzonitrile118.1450.0 g1.00
Concentrated HCl36.46920 mL-
Sodium Nitrite (NaNO₂)69.0031.5 g1.08
Tin(II) Chloride Dihydrate225.65477 g5.00
Water18.02200 mL-
Diethyl Ether74.12As needed-
Aqueous Ethanol-As needed-

Procedure:

  • Diazotization: In a multi-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 mL). Cool the suspension to between -15°C and -10°C using an appropriate cooling bath (e.g., acetone/dry ice).

  • Slowly add a pre-cooled solution of sodium nitrite (31.5 g, 457 mmol) in water (200 mL) dropwise to the suspension. Critically, maintain the internal reaction temperature below -10°C throughout the addition.

  • Reduction: In a separate, larger vessel, prepare a solution of tin(II) chloride dihydrate (477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL). Cool this solution to -20°C.

  • Add the cold diazonium salt solution from Step 2 portion-wise to the stirred tin(II) chloride solution. Again, ensure the temperature of the reduction mixture is maintained below -10°C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 15-30 minutes, allowing the temperature to rise to 0°C. A white precipitate of the product will form.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the filter cake thoroughly with diethyl ether (4 x 250 mL) to remove any organic impurities.

  • Purification: Recrystallize the crude product from aqueous ethanol to yield 4-cyanophenylhydrazine hydrochloride as a white solid. Dry the final product under vacuum. (Expected yield: 78-84%).[3][5]

Stage 2: Fischer Indole Synthesis of 5-Cyanoindole

The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole.[6] The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement to form the indole ring after elimination of ammonia.[1][7]

Reaction Mechanism

The mechanism is a cornerstone of organic chemistry, involving several key transformations:

  • Hydrazone Formation: Reversible acid-catalyzed condensation of 4-cyanophenylhydrazine with a carbonyl compound.

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.

  • [7][7]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the N-N bond and forming a C-C bond.

  • Aromatization & Cyclization: The resulting di-imine rearomatizes, and the terminal imine is attacked by the aniline nitrogen to form a five-membered ring (an aminal).

  • Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[1][8]

Fischer_Indole_Mechanism cluster_start Inputs Arylhydrazine 4-Cyanophenylhydrazine Hydrazone Hydrazone Formation (Condensation) Arylhydrazine->Hydrazone Carbonyl Carbonyl Compound (e.g., Pyruvic Acid) Carbonyl->Hydrazone Enamine Tautomerization (to Enamine) Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Elimination NH₃ Elimination Cyclization->Elimination Indole 5-Cyanoindole Product Elimination->Indole

Caption: Key stages of the Fischer indole synthesis mechanism.

Experimental Protocol: 5-Cyanoindole

Synthesizing the parent 5-cyanoindole can be challenging. A robust method involves using a keto-acid like pyruvic acid as the carbonyl partner, which forms 5-cyanoindole-2-carboxylic acid. This intermediate can then be readily decarboxylated by heating to afford the desired 5-cyanoindole.[7]

Materials & Reagents

ReagentMW ( g/mol )AmountMolar Eq.Notes
4-Cyanophenylhydrazine HCl169.6110.0 g1.00From Stage 1
Pyruvic Acid88.065.7 g1.10
Polyphosphoric Acid (PPA)-~100 g-Catalyst/Solvent
Toluene or Diphenyl Ether---For decarboxylation

Procedure 2A: Cyclization to 5-Cyanoindole-2-carboxylic acid

  • In a round-bottom flask, combine 4-cyanophenylhydrazine hydrochloride (10.0 g, 59 mmol) and pyruvic acid (5.7 g, 65 mmol).

  • Add polyphosphoric acid (~100 g) to the flask. The PPA acts as both the acid catalyst and the reaction medium.

  • Heat the mixture with stirring to 100-120°C. The reaction is often exothermic initially. Maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to approximately 60°C and carefully pour it onto crushed ice with vigorous stirring.

  • The solid precipitate, 5-cyanoindole-2-carboxylic acid, is collected by vacuum filtration, washed thoroughly with water, and dried.

Procedure 2B: Decarboxylation to 5-Cyanoindole

  • Suspend the dried 5-cyanoindole-2-carboxylic acid in a high-boiling point solvent like diphenyl ether.

  • Heat the suspension to reflux (around 200-250°C) until the evolution of CO₂ ceases (typically 30-60 minutes).

  • Cool the reaction mixture and purify the resulting 5-cyanoindole by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol/water).[9]

Stage 3: N-Alkylation and Hydrolysis to this compound

The final stage involves functionalizing the indole nitrogen. This is achieved by deprotonating the N-H bond with a strong base, followed by alkylation with an ethyl haloacetate. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Synthesis_Workflow Start 5-Cyanoindole (from Stage 2) Alkylation Step 3A: N-Alkylation 1. Base (e.g., NaH) 2. Ethyl Bromoacetate Start->Alkylation Ester Intermediate: Ethyl 5-Cyanoindole-1-acetate Alkylation->Ester Hydrolysis Step 3B: Hydrolysis 1. Base (e.g., NaOH) 2. Acidic Workup Ester->Hydrolysis FinalProduct Final Product: This compound Hydrolysis->FinalProduct

Caption: Workflow for the final functionalization steps.

Experimental Protocol: this compound

Materials & Reagents

ReagentMW ( g/mol )Amount (Example)Molar Eq.
5-Cyanoindole142.155.0 g1.00
Sodium Hydride (60% disp.)24.00 (as NaH)1.5 g1.10
Ethyl Bromoacetate167.006.5 g1.10
Anhydrous DMF-100 mL-
Sodium Hydroxide40.002.8 g2.00
Ethanol/Water-As needed-

Procedure 3A: N-Alkylation

  • To a dry, nitrogen-flushed flask, add sodium hydride (1.5 g of 60% dispersion, 37.5 mmol). Wash the NaH with dry hexanes to remove mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMF (~100 mL) to the flask and cool the suspension to 0°C.

  • Slowly add a solution of 5-cyanoindole (5.0 g, 35.2 mmol) in anhydrous DMF. Stir until hydrogen evolution ceases.

  • Add ethyl bromoacetate (6.5 g, 38.7 mmol) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude ester can be purified by chromatography or used directly in the next step.

Procedure 3B: Hydrolysis

  • Dissolve the crude ethyl 5-cyanoindole-1-acetate in a mixture of ethanol and water.

  • Add sodium hydroxide (2.8 g, 70 mmol) and heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.[10]

Troubleshooting and Key Considerations

  • Stage 1 - Diazotization: The temperature must be kept low to prevent decomposition of the diazonium salt, which would drastically lower the yield. The addition of sodium nitrite must be slow.

  • Stage 2 - Fischer Synthesis: Polyphosphoric acid is highly viscous and hygroscopic. It should be handled with care, and the reaction should be protected from atmospheric moisture. The workup requires caution as adding the hot, viscous acid to ice is highly exothermic.

  • Stage 3 - N-Alkylation: Sodium hydride is highly reactive and pyrophoric. It must be handled under an inert atmosphere (nitrogen or argon). The use of anhydrous solvents is critical for the success of this step.

  • Purification: Indole derivatives can sometimes be sensitive. Avoid unnecessarily harsh conditions during purification. Column chromatography using a gradient of ethyl acetate in hexanes is often effective for purifying indole intermediates.[9]

Conclusion

The synthesis of this compound presented herein is a robust, multi-stage process grounded in fundamental organic reactions. By carefully controlling reaction conditions and following the detailed protocols, researchers can reliably produce this valuable synthetic intermediate. The strategic application of the Fischer indole synthesis provides an effective entry into the 5-cyanoindole core, which is then readily functionalized to achieve the final target molecule, opening avenues for further investigation in medicinal chemistry and materials science.

References

Application Notes & Protocols: A Guide to the Leimgruber-Batcho Synthesis for Indole-1-Acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the Leimgruber-Batcho indole synthesis for the preparation of indole-1-acetic acids and their derivatives. This document delves into the underlying mechanism, offers detailed experimental protocols, and provides practical insights for troubleshooting and optimization.

Introduction: The Strategic Importance of the Leimgruber-Batcho Synthesis

Indole-1-acetic acid (IAA), the primary plant auxin, and its synthetic analogs are pivotal scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The efficient construction of the indole nucleus is therefore a cornerstone of synthetic organic chemistry. The Leimgruber-Batcho synthesis has emerged as a powerful and highly reliable alternative to other methods like the Fischer indole synthesis.[1]

Its primary advantages lie in the mild reaction conditions, high yields, and the ready commercial availability of a wide array of starting ortho-nitrotoluenes.[1][2] This allows for the facile preparation of indoles with diverse substitution patterns on the benzene ring, which is particularly advantageous for structure-activity relationship (SAR) studies in drug development.[2] The synthesis provides direct access to indoles that are unsubstituted at the 2- and 3-positions, a crucial feature for subsequent functionalization, such as the introduction of the acetic acid moiety at the N1 position.[2]

Reaction Mechanism: A Two-Stage Pathway

The Leimgruber-Batcho synthesis proceeds via a robust two-step sequence: the formation of a key enamine intermediate followed by a reductive cyclization.[1]

Step 1: Enamine Formation

The synthesis begins with the condensation of an o-nitrotoluene derivative with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] The benzylic methyl group of the o-nitrotoluene is sufficiently acidic, due to the electron-withdrawing effect of the ortho-nitro group, to be deprotonated under the reaction conditions.[3][4] This generates a carbanion that attacks the electrophilic carbon of the DMF-DMA, leading to the formation of a trans-β-dimethylamino-2-nitrostyrene, an enamine intermediate, after the elimination of methanol.[3][5] These intermediates are often highly colored (typically deep red) due to their extended π-conjugation.[1] The addition of a secondary amine, such as pyrrolidine, can accelerate this step by first reacting with DMF-DMA to form a more reactive Vilsmeier-type reagent.[1]

Step 2: Reductive Cyclization

The pivotal step is the reductive cyclization of the enamine intermediate. The nitro group is reduced to an amino group, which then undergoes a spontaneous intramolecular cyclization by attacking the enamine's β-carbon.[3] This is followed by the elimination of the dialkylamine (e.g., dimethylamine or pyrrolidine) to generate the aromatic indole ring.[1][3]

A variety of reducing agents are effective for this transformation, allowing the protocol to be adapted to the specific substrate and desired functional group tolerance.[2] Common systems include:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂) or a hydrogen source like hydrazine (N₂H₄).[1][2] This is often the method of choice due to its clean nature and high efficiency.

  • Metal-Acid Systems: Iron powder in acetic acid (Fe/AcOH) or stannous chloride (SnCl₂) in acidic media.[1][2][3]

  • Other Reagents: Sodium hydrosulfite (sodium dithionite) and titanium(III) chloride (TiCl₃) have also been successfully employed.[2] A recently developed system using ferric chloride, activated carbon, and hydrazine also provides high yields.[6][7]

Leimgruber_Batcho_Mechanism Start o-Nitrotoluene Derivative Intermediate Enamine Intermediate (trans-β-Dialkylamino-2-nitrostyrene) Start->Intermediate Condensation (Step 1) Reagent1 DMF-DMA (+ Pyrrolidine) Reagent1->Intermediate Product Substituted Indole Intermediate->Product Reductive Cyclization (Step 2) Reagent2 Reducing Agent (e.g., H₂/Pd-C, Raney Ni) Reagent2->Product

Caption: The two-step mechanism of the Leimgruber-Batcho indole synthesis.

Detailed Experimental Protocols

This section provides a representative, three-part protocol for the synthesis of 5-methoxyindole-1-acetic acid, a common auxin analog. The process begins with the synthesis of 5-methoxyindole from 2-methyl-4-nitroanisole, followed by N-alkylation to introduce the acetic acid side chain.

Part A: Synthesis of 1-[2-(5-Methoxy-2-nitrophenyl)vinyl]pyrrolidine (Enamine Intermediate)

Materials and Reagents:

  • 2-Methyl-4-nitroanisole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pyrrolidine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Hexane

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2-methyl-4-nitroanisole (1.0 eq) in anhydrous DMF, add pyrrolidine (1.2 eq).

  • Add DMF-DMA (1.2 eq) to the mixture dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 100-110 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with toluene or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude enamine, which often appears as a dark red oil or solid.

  • Purify the crude product by recrystallization from a solvent system like toluene/hexane or by flash column chromatography to obtain the pure enamine intermediate.

Part B: Synthesis of 5-Methoxyindole (Reductive Cyclization)

Materials and Reagents:

  • 1-[2-(5-Methoxy-2-nitrophenyl)vinyl]pyrrolidine (from Part A)

  • Methanol or Ethyl Acetate

  • Raney Nickel (50% slurry in water) or 10% Palladium on Carbon (Pd/C)

  • Hydrazine hydrate (if using Raney Ni) or a Hydrogen source (balloon or Parr hydrogenator)

  • Celite®

  • Reaction flask suitable for hydrogenation

Procedure (using Raney Ni and Hydrazine):

  • CAUTION: Handle Raney Nickel and hydrazine hydrate with extreme care in a well-ventilated fume hood. Raney Ni is pyrophoric when dry, and hydrazine is highly toxic and corrosive.

  • Wash the Raney Nickel slurry with methanol several times to remove water.

  • In a round-bottom flask, dissolve the enamine intermediate (1.0 eq) in methanol.

  • Carefully add the washed Raney Nickel catalyst (approx. 10-20% by weight of the enamine) to the solution under a nitrogen atmosphere.

  • With vigorous stirring, add hydrazine hydrate (3.0-5.0 eq) dropwise at a rate that maintains a gentle reflux (the reaction is exothermic).

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC, typically 1-2 hours). The deep red color should fade.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Do not allow the catalyst on the Celite pad to dry. Quench the catalyst immediately with copious amounts of water.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude 5-methoxyindole by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Part C: Synthesis of 5-Methoxyindole-1-acetic acid

Materials and Reagents:

  • 5-Methoxyindole (from Part B)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • N-Alkylation: a. To a flame-dried flask under nitrogen, add 5-methoxyindole (1.0 eq) dissolved in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes. d. Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction carefully by adding saturated aqueous ammonium chloride solution. g. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the crude ethyl 5-methoxyindole-1-acetate. This intermediate can be purified by chromatography or used directly in the next step.

  • Saponification (Hydrolysis): a. Dissolve the crude ester in a mixture of methanol and water. b. Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitor by TLC). c. Cool the mixture and remove the methanol under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. e. Acidify the aqueous layer to pH 2-3 with cold 1M HCl. f. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 5-methoxyindole-1-acetic acid.

Data Presentation: Scope and Versatility

The Leimgruber-Batcho synthesis is compatible with a wide range of substituents on the aromatic ring. The following table summarizes representative examples found in the literature, showcasing the method's broad applicability.

Starting o-Nitrotoluene DerivativeReductive Cyclization MethodProduct IndoleReported Yield (%)Reference
2-NitrotolueneH₂, Pd/CIndoleHigh[2]
2-Nitro-4-methoxytolueneH₂, Raney Ni5-MethoxyindoleHigh[2]
2-Nitro-5-chlorotolueneFe, AcOH4-ChloroindoleGood[2]
Methyl 2-methyl-3-nitrobenzoateH₂, Pd/CMethyl indole-4-carboxylate~70-80%[2]
2-Nitro-6-fluorotolueneH₂, Pd/C7-FluoroindoleGood[2]
2,4-DinitrotolueneTiCl₃ (4 eq)5-Nitroindole~70%[2]

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of enamine intermediate 1. Inactive DMF-DMA (hydrolyzed).2. Insufficient reaction temperature or time.3. Starting material has other active methylene groups.1. Use fresh, high-quality DMF-DMA.2. Consider using microwave irradiation to accelerate the reaction and improve yields.[8][9]3. Protect other reactive sites if possible, or choose an alternative synthetic route.[2]
Incomplete reductive cyclization 1. Catalyst poisoning or deactivation (e.g., by sulfur-containing functional groups).2. Insufficient amount of reducing agent.3. Low quality or expired catalyst.1. Use a larger amount of catalyst or pre-treat the substrate to remove impurities.2. Increase the equivalents of the reducing agent (e.g., hydrazine) or hydrogen pressure.3. Use a fresh batch of catalyst. Try an alternative reduction method (e.g., switch from Pd/C to Fe/AcOH).[2]
Formation of 1-hydroxyindole byproduct Use of specific reducing agents like TiCl₃ or Zn/NH₄Cl under certain conditions can favor this pathway.Change the reducing agent to a system known for clean reduction, such as catalytic hydrogenation with Pd/C or Raney Nickel.[2]
Difficult purification of the final indole 1. Incomplete reaction leading to a mixture of starting material and product.2. Formation of colored impurities or polymeric byproducts.1. Ensure the reaction has gone to completion using TLC before workup.2. Perform a thorough workup. Consider filtering the crude product through a short plug of silica gel or activated carbon to remove baseline impurities before final purification by chromatography or recrystallization.

Overall Synthesis Workflow

The following diagram illustrates the complete workflow from the starting o-nitrotoluene to the final indole-1-acetic acid product.

Caption: Experimental workflow for indole-1-acetic acid synthesis.

Conclusion

The Leimgruber-Batcho indole synthesis is a highly effective and versatile method for accessing a wide range of substituted indoles, which serve as critical precursors for indole-1-acetic acids. Its operational simplicity, tolerance for diverse functional groups, and high yields make it an invaluable tool in both academic research and industrial drug development. Modern adaptations, such as the development of one-pot tandem procedures and the use of microwave assistance, have further enhanced its efficiency, reducing reaction times and simplifying operations.[10][11][12] This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this important synthetic transformation.

References

The Strategic Application of 5-Cyanoindole-1-acetic Acid in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Therapeutic Potential with a Versatile Indole Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic drugs.[1] Its unique electronic and structural features provide a foundation for designing molecules with a wide array of pharmacological activities.[2] Within this family, 5-Cyanoindole has emerged as a critical building block, most notably in the industrial synthesis of the antidepressant Vilazodone.[3] This guide delves into the synthetic utility and potential applications of a key derivative, 5-Cyanoindole-1-acetic acid , a molecule poised to expand the therapeutic reach of this important heterocyclic system.

While direct, extensive literature on the applications of this compound is emerging, its structural components—the 5-cyanoindole core and the N-acetic acid moiety—suggest a significant potential for the development of novel bioactive compounds. This document provides a comprehensive overview of a proposed synthetic strategy for this compound, inferred from established methodologies, and explores its potential applications in drug discovery, supported by research on analogous indole-1-acetic acid derivatives.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂Inferred
Molecular Weight 200.19 g/mol Inferred
Appearance Expected to be a solidInferred
Solubility Likely soluble in polar organic solventsInferred

Proposed Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be logically approached through a two-step sequence starting from the readily available 5-Cyanoindole: (1) N-alkylation with an ethyl haloacetate, followed by (2) hydrolysis of the resulting ester to the desired carboxylic acid. This strategy is based on well-established protocols for the N-alkylation of indoles and subsequent ester hydrolysis.[4]

Workflow for the Synthesis of this compound

G start 5-Cyanoindole step1 N-Alkylation with Ethyl Bromoacetate start->step1 intermediate Ethyl 5-Cyanoindole-1-acetate step1->intermediate Base (e.g., NaH) Solvent (e.g., DMF) step2 Ester Hydrolysis intermediate->step2 end This compound step2->end Base (e.g., NaOH or LiOH) Solvent (e.g., THF/H₂O)

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Alkylation of 5-Cyanoindole

The introduction of the acetic acid ester moiety at the N1 position of the indole ring is a crucial first step. The electron-withdrawing nature of the 5-cyano group decreases the nucleophilicity of the indole nitrogen, necessitating the use of a strong base to facilitate the reaction.

Protocol: Synthesis of Ethyl 5-Cyanoindole-1-acetate

Materials:

  • 5-Cyanoindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-Cyanoindole (1.0 equivalent) in anhydrous DMF to the cooled suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-cyanoindole-1-acetate, which can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 5-Cyanoindole-1-acetate

The final step is the saponification of the ester to the carboxylic acid. Mild basic conditions are typically employed to avoid potential side reactions.[5][6]

Protocol: Synthesis of this compound

Materials:

  • Ethyl 5-Cyanoindole-1-acetate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 5-cyanoindole-1-acetate (1.0 equivalent) in a mixture of THF and methanol.

  • Add 1 M NaOH or LiOH solution (1.5 - 2.0 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of this compound should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield the final product.

Applications in the Synthesis of Bioactive Molecules: A Forward Look

The strategic placement of the cyano group and the N-acetic acid moiety on the indole scaffold opens up numerous possibilities for the synthesis of novel therapeutic agents.

Potential as a Precursor for Aldose Reductase Inhibitors

Hyperglycemia-induced activation of the polyol pathway, with aldose reductase as the rate-limiting enzyme, is a key factor in the pathogenesis of diabetic complications.[7] Research has shown that indole-1-acetic acid derivatives can be effective inhibitors of aldose reductase.[7] The presence of the electron-withdrawing cyano group on the 5-position of the indole ring in this compound could modulate the electronic properties of the molecule, potentially leading to enhanced binding to the active site of the enzyme. This makes this compound a promising starting material for the development of novel aldose reductase inhibitors with potential applications in the management of diabetic neuropathy, retinopathy, and nephropathy.

Scaffold for Novel Anti-inflammatory Agents

Indole acetic acid derivatives have a well-established history as non-steroidal anti-inflammatory drugs (NSAIDs), with indomethacin being a prominent example. The acidic carboxyl group is a key pharmacophoric feature for this class of drugs.[8] this compound provides a unique scaffold for the design of new NSAIDs. The cyano group can be used to fine-tune the lipophilicity and metabolic stability of the molecule, and it can also serve as a synthetic handle for further derivatization to explore structure-activity relationships.

Building Block for Serotonin Receptor Modulators

The parent compound, 5-Cyanoindole, is a key intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[2] The introduction of the N-acetic acid group provides a new vector for chemical modification. The carboxylic acid can be converted to amides, esters, or other functional groups, allowing for the exploration of new interactions with serotonin receptors and transporters. This could lead to the discovery of novel antidepressants or anxiolytics with improved efficacy or side-effect profiles.

Signaling Pathway Modulation by Potential Derivatives

The potential therapeutic targets for molecules derived from this compound are diverse. For instance, as an aldose reductase inhibitor, it would modulate the polyol pathway. As a precursor to novel NSAIDs, it would target the cyclooxygenase (COX) enzymes.

G cluster_0 Potential Therapeutic Areas cluster_1 Modulated Signaling Pathways Start This compound Derivatization Chemical Derivatization Start->Derivatization Bioactive Bioactive Molecules Derivatization->Bioactive Pathway1 Polyol Pathway (Aldose Reductase Inhibition) Bioactive->Pathway1 Diabetic Complications Pathway2 Prostaglandin Synthesis (COX Enzyme Inhibition) Bioactive->Pathway2 Inflammation Pathway3 Serotonergic System (5-HT Receptor/Transporter Modulation) Bioactive->Pathway3 Depression/Anxiety

Caption: Potential therapeutic applications and signaling pathways.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its rational design, combining the established 5-cyanoindole core with a versatile N-acetic acid handle, provides a gateway to novel chemical space. The proposed synthetic route, based on established chemical principles, offers a practical approach to accessing this valuable intermediate. The potential applications in developing new treatments for diabetic complications, inflammation, and neurological disorders highlight the strategic importance of this molecule. As research continues, this compound is poised to become a key player in the ongoing quest for new and improved therapeutics.

References

Applications of 5-Cyanoindole-1-acetic acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-Cyanoindole-1-acetic acid in medicinal chemistry. While this specific molecule is a commercially available research chemical, its biological activities and therapeutic potential remain largely unexplored in peer-reviewed literature. Therefore, this guide will extrapolate potential applications based on the well-established roles of its core structural motifs: the 5-cyanoindole scaffold and the indole-1-acetic acid pharmacophore. We will delve into the rationale behind these potential applications, provide detailed, field-proven experimental protocols to investigate them, and offer insights into the underlying molecular pathways.

Introduction: Unveiling the Potential of a Hybrid Scaffold

This compound (CAS No. 202124-67-2) is a unique heterocyclic compound that merges two key structural features with significant precedent in medicinal chemistry.[1] The 5-cyanoindole core is a pivotal intermediate in the synthesis of the FDA-approved antidepressant Vilazodone, highlighting its importance as a building block for complex, biologically active molecules.[2][3][4] The nitrile group at the 5-position offers a versatile handle for further chemical modifications.

Simultaneously, the indole-1-acetic acid moiety is a recognized pharmacophore. Unlike its more common isomer, indole-3-acetic acid (a plant auxin), derivatives of indole-1-acetic acid have been specifically investigated as potent anti-inflammatory agents and aldose reductase inhibitors.[5][6][7] This substitution pattern directs the molecule's interaction with distinct biological targets.

This guide will, therefore, explore the synergistic potential of these two motifs within this compound, proposing its application as a novel scaffold for the discovery of new therapeutic agents.

Part 1: this compound as a Scaffold for Novel Anti-inflammatory Agents

Rationale:

The indole acetic acid scaffold is a well-known privileged structure in the design of non-steroidal anti-inflammatory drugs (NSAIDs).[8] Indomethacin, a potent NSAID, is a classic example of an indole-3-acetic acid derivative. Research has also demonstrated that indole-1-acetic acid derivatives possess significant anti-inflammatory properties.[6][7] The mechanism of action for many indole-based NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. It is therefore plausible that this compound could serve as a novel scaffold for the development of new COX inhibitors with a potentially unique selectivity profile.

Proposed Signaling Pathway Involvement:

The primary target for many NSAIDs is the arachidonic acid pathway, specifically the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs This compound (Hypothesized) NSAIDs->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the COX pathway by this compound.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical or similar)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the diluted this compound or a known COX inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) to the wells. Include a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a short period (e.g., 2 minutes) at room temperature.

  • Reaction Termination and Detection: Add a saturated stannous chloride solution to stop the reaction and then add the colorimetric substrate.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Compound Predicted IC50 (COX-1) (µM) Predicted IC50 (COX-2) (µM) Selectivity Index (COX-1/COX-2)
This compoundTo be determinedTo be determinedTo be determined
Indomethacin (Reference)~0.1~1~0.1
Celecoxib (Reference)>10~0.05>200

Part 2: A Potential Role as an Aldose Reductase Inhibitor for Diabetic Complications

Rationale:

Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive during hyperglycemia. The accumulation of sorbitol, the product of aldose reductase activity, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Studies have shown that indole-1-acetic acid derivatives can act as aldose reductase inhibitors.[5] The structural features of this compound, particularly the indole-1-acetic acid moiety, make it a candidate for investigation in this therapeutic area.

Proposed Mechanism of Action:

This compound is hypothesized to bind to the active site of aldose reductase, preventing the reduction of glucose to sorbitol. This would alleviate the osmotic stress and subsequent cellular damage associated with sorbitol accumulation.

AldoseReductase_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Sorbitol Sorbitol Aldose_Reductase->Sorbitol Diabetic_Complications Diabetic Complications Sorbitol->Diabetic_Complications ARI This compound (Hypothesized) ARI->Aldose_Reductase Inhibition

Caption: Hypothesized inhibition of aldose reductase by this compound.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol describes a common spectrophotometric method to measure the inhibition of aldose reductase.

Materials:

  • This compound

  • Partially purified aldose reductase (e.g., from rat lens)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer

  • UV-Vis spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Mixture: In a cuvette, prepare an assay mixture containing phosphate buffer, NADPH, and the test compound at various concentrations or a known inhibitor (e.g., epalrestat).

  • Enzyme Addition: Add the aldose reductase enzyme solution to the cuvette and incubate for a few minutes at room temperature.

  • Reaction Initiation: Add DL-glyceraldehyde to start the reaction.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the percentage of inhibition. Calculate the IC50 value.

Compound Predicted IC50 (µM)
This compoundTo be determined
Epalrestat (Reference)~0.1

Part 3: Synthesis and Derivatization Protocols

The true potential of this compound lies in its utility as a versatile starting material for the synthesis of more complex and potentially more potent drug candidates.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-alkylation of 5-cyanoindole.

Materials:

  • 5-Cyanoindole

  • Ethyl bromoacetate

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Water

  • Hydrochloric acid (HCl)

Procedure:

  • N-Alkylation:

    • To a solution of 5-cyanoindole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add ethyl bromoacetate dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude ethyl 5-cyanoindole-1-acetate by column chromatography.

  • Saponification:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add LiOH or NaOH and stir at room temperature until the hydrolysis is complete (monitor by TLC).

    • Acidify the reaction mixture with HCl to precipitate the product.

    • Filter, wash with water, and dry to obtain this compound.

Synthesis_Workflow Start 5-Cyanoindole Step1 N-Alkylation (Ethyl bromoacetate, NaH, DMF) Start->Step1 Intermediate Ethyl 5-cyanoindole-1-acetate Step1->Intermediate Step2 Saponification (LiOH, THF/H2O) Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Protocol 2: Amide Coupling for Library Synthesis

The carboxylic acid moiety of this compound is an excellent handle for creating a library of amide derivatives, which can be screened for various biological activities.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Anhydrous DMF or DCM

Procedure:

  • Activation: To a solution of this compound in DMF, add the coupling agents (HATU, HOBt, EDC) and a base (DIPEA). Stir for 10-15 minutes.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Perform an aqueous work-up and purify the resulting amide by column chromatography or preparative HPLC.

Conclusion

This compound represents an under-explored molecule with significant potential in medicinal chemistry. By leveraging the known pharmacological properties of its constituent scaffolds, researchers can rationally design and synthesize novel derivatives with potential applications as anti-inflammatory agents, aldose reductase inhibitors, and beyond. The protocols provided herein offer a starting point for the investigation of this promising compound and the development of new therapeutic leads.

References

Application Notes & Protocols: Leveraging 5-Cyanoindole-1-acetic Acid for the Synthesis of Novel Spiro[indole-3,4'-pyridine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Spiro[indole-3,4'-pyridine] Scaffolds

The spirooxindole structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Among these, the spiro[indole-3,4'-pyridine] framework has garnered considerable attention due to its potential in developing novel therapeutics, including anticancer, antimicrobial, and antiviral agents. The unique three-dimensional arrangement of these molecules, arising from the spirocyclic fusion of the indole and pyridine rings, allows for precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules.

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures like spiro[indole-3,4'-pyridines].[3][4][5][6][7] These one-pot reactions offer several advantages over traditional linear syntheses, including operational simplicity, reduced waste, and the ability to generate diverse libraries of compounds from readily available starting materials. This guide focuses on the strategic utilization of 5-Cyanoindole-1-acetic acid as a key precursor for the synthesis of 5'-cyano-substituted spiro[indole-3,4'-pyridine] derivatives via a multi-step synthetic pathway culminating in a four-component reaction. The cyano group at the 5-position of the indole ring is a key functional handle that can be leveraged for further molecular elaboration or can contribute directly to the pharmacological profile of the final compounds.

Synthetic Strategy: From this compound to Spiro[indole-3,4'-pyridine] Derivatives

The overall synthetic strategy involves a three-stage process, beginning with the conversion of this compound to the pivotal intermediate, 5-cyanoisatin. This is followed by a one-pot, four-component reaction to construct the desired spiro[indole-3,4'-pyridine] scaffold.

Synthetic_Strategy A This compound B 2-Amino-5-cyanophenylglyoxylic acid derivative A->B Oxidative Cleavage C 5-Cyanoisatin B->C Sandmeyer-type Cyclization D Spiro[indole-3,4'-pyridine] derivatives C->D Four-Component Reaction

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 5-Cyanoisatin from this compound

The initial and most critical step is the conversion of this compound to 5-cyanoisatin. This transformation is proposed to proceed via a two-step sequence involving oxidative cleavage of the indole ring followed by an intramolecular cyclization.

Protocol 1: Oxidative Cleavage of this compound

  • Principle: The indole ring is susceptible to oxidative cleavage at the C2-C3 double bond.[8][9] This reaction can be achieved using various oxidizing agents, leading to the formation of a 2-acyl- or 2-carboxyaniline derivative. In this protocol, we adapt a general procedure for the oxidative cleavage of indoles to produce a 2-amino-5-cyanophenylglyoxylic acid derivative.

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄) or Ozone (O₃)

    • Suitable solvent (e.g., acetone, dichloromethane)

    • Aqueous sodium bisulfite (NaHSO₃)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of potassium permanganate (2-3 equivalents) in the same solvent to the reaction mixture with vigorous stirring. Alternatively, bubble ozone gas through the solution until the starting material is consumed (monitored by TLC).

    • After the reaction is complete, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium bisulfite until the purple color of permanganate disappears (if used).

    • Acidify the mixture with dilute hydrochloric acid to a pH of ~2-3.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2-amino-5-cyanophenylglyoxylic acid derivative. This intermediate is often used in the next step without further purification.

Protocol 2: Sandmeyer-Type Cyclization to 5-Cyanoisatin

  • Principle: The Sandmeyer isatin synthesis is a classic method for preparing isatins from anilines.[6][7] This protocol is adapted for the intramolecular cyclization of the 2-amino-5-cyanophenylglyoxylic acid derivative to yield 5-cyanoisatin.

  • Materials:

    • Crude 2-amino-5-cyanophenylglyoxylic acid derivative from Protocol 1

    • Concentrated sulfuric acid (H₂SO₄)

    • Crushed ice

    • Deionized water

  • Procedure:

    • Carefully add the crude 2-amino-5-cyanophenylglyoxylic acid derivative to concentrated sulfuric acid at 0 °C with stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • The precipitated 5-cyanoisatin is collected by vacuum filtration.

    • Wash the solid with cold deionized water until the filtrate is neutral.

    • Dry the product under vacuum to yield 5-cyanoisatin as a solid.

Stage 2: Four-Component Synthesis of Spiro[indole-3,4'-pyridine] Derivatives

With 5-cyanoisatin in hand, the final stage involves a one-pot, four-component reaction to construct the desired spiro[indole-3,4'-pyridine] scaffold. This reaction typically involves the condensation of an isatin, an amine, an activated alkyne, and a methylene-active compound.

G cluster_0 Reactants cluster_1 Reaction Conditions A 5-Cyanoisatin E Triethylamine (catalyst) Ethanol (solvent) Reflux B Arylamine C Methyl Propiolate D Malononitrile F Spiro[indole-3,4'-pyridine] Derivative E->F One-Pot Synthesis

Caption: Four-component reaction for spiro[indole-3,4'-pyridine] synthesis.

Protocol 3: One-Pot, Four-Component Synthesis of 5'-Cyano-Spiro[indole-3,4'-pyridine] Derivatives

  • Principle: This protocol is based on established methods for the synthesis of spiro[indoline-3,4'-pyridine] derivatives via a domino reaction.[3][5][7] The reaction proceeds through a series of interconnected steps, including the formation of a β-enamino ester, a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.

  • Materials:

    • 5-Cyanoisatin

    • Substituted arylamine (e.g., aniline, p-toluidine)

    • Methyl propiolate

    • Malononitrile

    • Triethylamine (Et₃N)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the arylamine (1.0 mmol) and methyl propiolate (1.0 mmol) in ethanol (10 mL).

    • Stir the solution at room temperature for 12-24 hours to allow for the formation of the β-enamino ester intermediate.

    • To this solution, add 5-cyanoisatin (1.0 mmol), malononitrile (1.0 mmol), and triethylamine (0.2 mmol).

    • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution. Collect the solid by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.

    • The resulting spiro[indole-3,4'-pyridine] derivative can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) if necessary.

Reactant Role in the Reaction
5-CyanoisatinProvides the indole core and the spiro center.
ArylamineForms the β-enamino ester intermediate with methyl propiolate.
Methyl PropiolateActivated alkyne that reacts with the arylamine.
MalononitrileMethylene-active compound that participates in the cyclization.
TriethylamineActs as a basic catalyst to facilitate the reaction steps.

Characterization and Data Analysis

The synthesized spiro[indole-3,4'-pyridine] derivatives should be thoroughly characterized to confirm their structure and purity.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected functional groups.

    • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., C≡N, C=O, N-H).

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.

    • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Parameter Expected Outcome
Yield Moderate to good yields (typically 50-80%) are expected for the four-component reaction.
Purity (HPLC) >95% after purification.
¹H NMR Characteristic peaks for the spirooxindole and pyridine ring protons.
¹³C NMR Resonances corresponding to the spiro carbon and all other carbon atoms in the molecule.
FT-IR (cm⁻¹) ~2220-2260 (C≡N stretch), ~1700-1740 (C=O stretch of oxindole), ~3200-3400 (N-H stretch).
MS (m/z) Molecular ion peak corresponding to the calculated molecular weight of the target compound.

Troubleshooting and Expert Insights

  • Low Yield in the Four-Component Reaction:

    • Incomplete formation of the β-enamino ester: Ensure the initial reaction between the arylamine and methyl propiolate is allowed to proceed for a sufficient amount of time before adding the other components.

    • Catalyst inefficiency: The amount of triethylamine can be optimized. In some cases, other bases like piperidine or DBU may be more effective.

    • Reaction time: The reaction may require longer reflux times for less reactive substrates. Monitor the reaction closely by TLC.

  • Side Product Formation:

    • Knoevenagel condensation of 5-cyanoisatin with malononitrile: This can be a competing reaction. The one-pot nature of the four-component reaction generally favors the desired domino pathway.

    • Purification: Careful purification by recrystallization or column chromatography is essential to isolate the desired spiro compound.

  • Causality behind Experimental Choices:

    • Choice of Solvent: Ethanol is a common solvent for these reactions as it is polar enough to dissolve the reactants and intermediates, and its boiling point is suitable for reflux conditions.

    • Catalyst Selection: Triethylamine is a mild and effective base for promoting the various condensation and cyclization steps without causing significant side reactions.

    • One-Pot Procedure: This approach is chosen for its efficiency and atom economy, avoiding the need to isolate and purify intermediates, which can lead to higher overall yields and reduced waste.

Conclusion

The synthetic pathway outlined in these application notes provides a robust and versatile method for the development of novel 5'-cyano-spiro[indole-3,4'-pyridine] derivatives starting from this compound. By leveraging a strategic oxidative cleavage and a subsequent efficient four-component reaction, researchers can access a diverse range of complex heterocyclic compounds with significant potential in drug discovery and development. The detailed protocols and expert insights provided herein are intended to empower researchers to successfully synthesize and explore the therapeutic potential of this important class of molecules.

References

A Robust Method for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-Cyanoindole-1-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note details a reliable and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Cyanoindole-1-acetic acid. This compound, a derivative of the auxin family of plant hormones, is of significant interest in biochemical research and as a synthetic intermediate in drug discovery. The methodology described herein employs a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. This guide provides a comprehensive protocol, from reagent preparation to data interpretation, designed to be directly implemented or adapted by researchers in academic and industrial laboratories.

Introduction and Scientific Background

This compound (Formula: C₁₁H₈N₂O₂) is an indole derivative structurally related to Indole-3-acetic acid (IAA), the most abundant natural auxin in plants[1][2][3]. While IAA's role in regulating plant growth is well-documented, its synthetic analogs are pivotal in agricultural applications and serve as scaffolds for developing new therapeutic agents[4][5]. The introduction of a cyano (-C≡N) group at the 5-position of the indole ring modifies the molecule's electronic properties and polarity, potentially altering its biological activity and making it a valuable tool for chemical biology and medicinal chemistry.

Accurate quantification of such compounds is essential for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4] This document presents a validated starting method for the analysis of this compound, drawing upon established principles for the separation of related indolic compounds.[6][7]

Principle of the Chromatographic Method

The method is based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates analytes based on their relative hydrophobicity.

  • Stationary Phase: A non-polar C18 (octadecylsilyl) bonded silica column is used. The hydrophobic C18 chains interact with the non-polar regions of the analyte molecule.

  • Mobile Phase: A polar mobile phase, consisting of a mixture of water and a less polar organic solvent (acetonitrile), is used to elute the analyte from the column. By gradually increasing the concentration of the organic solvent (gradient elution), compounds are eluted in order of increasing hydrophobicity.

  • Analyte Chemistry: this compound contains a carboxylic acid group. To ensure consistent interaction with the stationary phase and prevent poor peak shape (tailing), the ionization of this acidic group must be suppressed.[8] This is achieved by acidifying the mobile phase with a small amount of formic or acetic acid, maintaining a pH well below the pKa of the carboxylic acid group (typically < 3.5).[3][9]

  • Detection: The indole ring structure of the analyte contains a chromophore that strongly absorbs ultraviolet (UV) light.[10] Quantification is achieved by passing the column eluent through a UV detector set to a wavelength of high absorbance for indole derivatives, typically around 280 nm.[11][12]

Experimental Workflow Overview

The following diagram outlines the complete experimental process from sample preparation to final data analysis.

Caption: High-level workflow for HPLC analysis.

Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.

    • UV-Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) for instrument control and data processing.

  • Materials:

    • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Autosampler vials with caps and septa.

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

    • Volumetric flasks and pipettes.

  • Reagents:

    • This compound reference standard (Purity ≥97%)[2].

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (≥98%).

    • Methanol (HPLC grade, for standard preparation).

Detailed Experimental Protocols

Preparation of Mobile Phase and Reagents
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water

    • Measure 999 mL of HPLC-grade water into a 1 L media bottle.

    • Add 1 mL of formic acid.

    • Cap and mix thoroughly. Sonicate for 10-15 minutes to degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile

    • Measure 999 mL of HPLC-grade acetonitrile into a 1 L media bottle.

    • Add 1 mL of formic acid.

    • Cap and mix thoroughly.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to the mark with Methanol. This stock solution should be stored at -20°C when not in use.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the Sample Diluent.

    • Transfer the final solutions to autosampler vials for analysis. These are used to construct the calibration curve.

Preparation of Sample Solutions
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of Sample Diluent to achieve a theoretical concentration within the calibration range (e.g., 10-25 µg/mL).

  • Vortex or sonicate until fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.[13]

HPLC Operating Conditions

The following parameters provide a robust starting point for the analysis.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm[11][12]
Injection Volume 10 µL
Run Time 20 minutes
Gradient Program Time (min)
0.0
12.0
15.0
15.1
20.0

Data Analysis and Quantification

  • System Suitability: Before sample analysis, inject a mid-level standard (e.g., 10 µg/mL) five or six times. Assess the system's performance by checking the relative standard deviation (RSD) of the peak area and retention time (typically should be <2%).

  • Calibration Curve: Inject the series of working standards. Construct a calibration curve by plotting the peak area response versus the known concentration of each standard. Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥0.998 for a valid curve.

  • Quantification: Inject the prepared sample solutions. Identify the this compound peak by comparing its retention time to that of the standards. The concentration of the analyte in the sample is calculated by interpolating its peak area from the linear regression equation of the calibration curve.

Troubleshooting Common HPLC Issues

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing or Fronting 1. Column overload. 2. Mobile phase pH is too high, causing partial ionization. 3. Column degradation.1. Dilute the sample. 2. Ensure the mobile phase contains acid (0.1% formic acid). 3. Replace the column or use a guard column.
Broad Peaks 1. Low column temperature. 2. Large dead volume in connections. 3. Sample solvent is much stronger than the mobile phase.1. Increase column temperature to 30-35°C. 2. Check and tighten all fittings. 3. Use the initial mobile phase composition as the sample diluent.
Inconsistent Retention Times 1. Pump malfunction or leak. 2. Inadequate column equilibration. 3. Mobile phase composition changed.1. Check for leaks and pressure fluctuations; purge the pump. 2. Ensure the column is equilibrated for at least 10-15 column volumes before injection. 3. Prepare fresh mobile phase.
No Peak or Very Small Peak 1. No sample injected (autosampler error). 2. Analyte degradation. 3. Detector issue (lamp off).1. Check autosampler vial and syringe. 2. Prepare fresh standards/samples. 3. Check detector status and lamp energy.

Conclusion

The RP-HPLC method presented in this application note provides a precise, reliable, and robust framework for the quantitative analysis of this compound. The use of a standard C18 column and a simple acidified water/acetonitrile mobile phase makes this method easily transferable to any laboratory with standard HPLC equipment. This protocol serves as an excellent starting point for method validation and routine analysis in quality control, research, and development settings.

References

Application Note: Streamlined Reaction Monitoring of 5-Cyanoindole-1-acetic acid Synthesis using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Cyanoindole-1-acetic acid is a key intermediate in the synthesis of various pharmacologically active compounds. The efficient and accurate monitoring of its formation is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity.[1][2] Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly sensitive method for the real-time analysis of reaction mixtures, making it an invaluable tool in both research and drug development settings.[3][4][5] This application note provides a detailed protocol for the use of TLC to monitor the synthesis of this compound, grounded in the fundamental principles of chromatography and supported by established methodologies.

The Principle of TLC in the Context of this compound Analysis

Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3][5][6]

  • Stationary Phase: A thin layer of an adsorbent material, typically silica gel or alumina, is coated onto a solid support such as a glass or aluminum plate.[3][5] For the analysis of this compound, which contains a polar carboxylic acid group, a standard silica gel (SiO₂) plate is recommended. Silica gel is a polar adsorbent and will interact strongly with polar molecules.[7]

  • Mobile Phase: A solvent or a mixture of solvents, known as the eluent, moves up the stationary phase by capillary action.[5][6] The choice of the mobile phase is critical for achieving good separation. A mobile phase with the appropriate polarity will compete with the stationary phase for the analytes, causing them to move up the plate at different rates.

  • Retention Factor (Rf): The retention factor, or Rf value, is a quantitative measure of a compound's migration on a TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][9][10] The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and is used to identify components of a mixture.[11] Polar compounds interact more strongly with the polar silica gel and thus have lower Rf values, while less polar compounds travel further up the plate and have higher Rf values.[4][11]

The chemical structure of this compound, with its polar carboxylic acid and moderately polar cyano and indole groups, dictates its chromatographic behavior. The carboxylic acid moiety, in particular, can lead to strong adsorption on the silica gel, potentially causing streaking. To mitigate this, the mobile phase is often acidified slightly to suppress the ionization of the carboxylic acid, leading to a less polar species that migrates more effectively and forms a more compact spot.[12]

Detailed Protocols for TLC Monitoring

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates (glass or aluminum backed)

  • Solvents (HPLC grade or equivalent):

    • Ethyl acetate

    • Hexane (or Heptane)

    • Glacial acetic acid

  • Reaction Mixture: Aliquots taken from the ongoing synthesis of this compound.

  • Reference Standards:

    • This compound (product)

    • Starting material(s) (e.g., 5-cyanoindole)

  • Equipment:

    • TLC developing chamber with a lid

    • Micropipettes or capillary tubes for spotting

    • Pencil

    • Ruler

    • UV lamp (254 nm)

    • Fume hood

    • Heat gun (optional, for drying plates)

    • Iodine chamber (optional, for visualization)

Protocol 1: Preparation of the TLC System

The selection of an appropriate mobile phase is critical for successful separation. For indole derivatives, particularly those with acidic functional groups, a mixture of a moderately polar solvent and a non-polar solvent, with the addition of a small amount of acid, is often effective.[13]

  • Mobile Phase Preparation: In a clean, dry beaker or flask, prepare a mobile phase consisting of Ethyl Acetate : Hexane : Glacial Acetic Acid in a ratio of 70 : 30 : 1 (v/v/v) . This composition provides a good balance of polarity to effectively separate the starting materials, intermediates, and the final product. The small amount of acetic acid helps to ensure sharp, well-defined spots for the carboxylic acid-containing product.

  • Chamber Equilibration: Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the chamber with the lid and allow it to equilibrate for at least 15-20 minutes. This saturates the chamber atmosphere with solvent vapors, which is crucial for reproducible results and prevents the "edge effect".[3]

Protocol 2: Sample Preparation and Application
  • Reference Standard Preparation: Prepare dilute solutions (approx. 1 mg/mL) of the this compound product and the starting material(s) in a suitable solvent like ethyl acetate or methanol.

  • Reaction Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., a few drops) of the reaction mixture. Dilute this aliquot with a small amount of a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for spotting.

  • TLC Plate Preparation:

    • Using a pencil, gently draw a light origin line about 1.5 cm from the bottom of the TLC plate.[14]

    • Mark small, evenly spaced points along the origin line where the samples will be applied.

  • Spotting the Plate:

    • Using a micropipette or capillary tube, apply a small spot (1-2 mm in diameter) of each prepared sample onto the marked points on the origin line.[14]

    • Typically, you will spot the starting material, the co-spotted starting material and reaction mixture, and the reaction mixture itself.

    • Allow the solvent to completely evaporate between applications to keep the spots small and concentrated. A gentle stream of air or a heat gun on a low setting can aid in this process.[11]

Protocol 3: Chromatogram Development and Visualization
  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the level of the mobile phase.[5] Close the chamber and allow the solvent front to ascend the plate undisturbed.

  • Completion: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[11]

  • Drying: Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light (Non-destructive): View the dried plate under a UV lamp at 254 nm.[15] The indole ring in this compound and related compounds is UV-active and will appear as dark spots against the fluorescent background of the plate.[16] Gently circle the visible spots with a pencil.

    • Iodine Staining (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine.[15][17] Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[18] This can be useful for visualizing compounds that are not UV-active. The spots will fade over time as the iodine sublimes.[16]

Data Analysis and Interpretation
  • Rf Value Calculation:

    • Measure the distance from the origin line to the center of each circled spot.

    • Measure the distance from the origin line to the solvent front mark.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [8][9][10]

  • Monitoring Reaction Progress:

    • t = 0 (start of reaction): A prominent spot corresponding to the starting material should be visible.

    • During the reaction: The intensity of the starting material spot will decrease, while a new spot corresponding to the this compound product will appear and intensify over time. The product, being more polar than a likely precursor like 5-cyanoindole, will have a lower Rf value.

    • Reaction completion: The starting material spot should be faint or completely absent, and the product spot should be the most prominent.

Visualization and Data Presentation

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_mobile Prepare Mobile Phase (EtOAc:Hexane:AcOH) equilibrate Equilibrate Chamber prep_mobile->equilibrate prep_samples Prepare Samples (Standards & Reaction Aliquots) prep_plate Prepare TLC Plate (Draw Origin Line) prep_samples->prep_plate spotting Spot Plate prep_plate->spotting development Develop Plate in Chamber spotting->development drying Dry Plate development->drying visualization Visualize Spots (UV Light / Iodine) drying->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results (Monitor Progress) calculation->interpretation

Caption: Workflow for monitoring reactions using TLC.

Expected Rf Values and Observations
CompoundExpected Rf ValuePolarityUV Activity (254 nm)
Starting Material (e.g., 5-Cyanoindole) ~0.6 - 0.7Less PolarActive
This compound (Product) ~0.3 - 0.4More PolarActive
Reaction Intermediates VariesVariesLikely Active
Byproducts VariesVariesVaries
Rf values are approximate and can vary based on exact conditions such as temperature, humidity, and plate manufacturer.

Troubleshooting Common TLC Issues

ProblemPossible Cause(s)Suggested Solution(s)
Streaking Spots Sample is too concentrated; Compound is too polar for the mobile phase; Stationary phase is overloaded.Dilute the sample; Increase the polarity of the mobile phase; Apply a smaller spot. For acidic compounds, ensure the mobile phase contains a small amount of acid.
Spots are at the top of the plate (High Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
Spots remain at the origin (Low Rf) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Irregular Solvent Front The edge of the TLC plate is touching the filter paper; The bottom of the plate is not level in the chamber.Ensure the plate is centered in the chamber and not touching the filter paper; Ensure the bottom of the plate is flat and level.
No Spots Visible Sample is too dilute; Compound is not UV-active and no other visualization method was used.Concentrate the sample; Use a secondary visualization technique like iodine staining or a chemical stain (e.g., p-anisaldehyde).

Conclusion

Thin-Layer Chromatography is a powerful and accessible analytical technique for the real-time monitoring of chemical reactions, such as the synthesis of this compound. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can effectively track the progress of their reactions, identify the formation of products, and make informed decisions to optimize their synthetic routes. The simplicity, speed, and low cost of TLC make it an essential method in the modern chemistry laboratory.

References

Application Notes & Protocols for the Experimental Investigation of 5-Cyanoindole-1-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Cyanoindole-1-acetic acid is a synthetic heterocyclic compound belonging to the indole family. Structurally, it is an analog of indole-3-acetic acid (IAA), a well-characterized phytohormone (auxin) that also functions as a signaling molecule in animals.[1][2] The parent indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Notably, the related compound 5-cyanoindole serves as a critical building block in the synthesis of Vilazodone, an antidepressant that functions as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[3][4]

This guide provides a comprehensive framework for the systematic evaluation of this compound's biological activities. The experimental strategy is designed as a hierarchical screening cascade, beginning with broad, cell-based phenotypic assays and progressing to specific, target-oriented biochemical investigations. Given its structural lineage, we hypothesize that this compound may possess activities in several key areas:

  • Neuromodulation: Potential interaction with components of the serotonergic system.[3]

  • Antiproliferative or Cytotoxic Effects: Similar to the observed cytotoxicity of IAA at high concentrations, which is often mediated by reactive oxygen species (ROS).[1][5]

  • Immunomodulation: Possible interaction with metabolic pathways that regulate immune responses, such as the tryptophan-catabolizing enzyme indoleamine 2,3-dioxygenase 1 (IDO1) or the aryl hydrocarbon receptor (AHR).[6][7]

This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices to ensure a robust and logical investigation.

Section 1: Foundational Characterization and Compound Handling

Scientific Rationale: Before commencing any biological screening, it is imperative to confirm the identity, purity, and solubility of the test compound. Contaminants or degradation products can lead to false-positive or false-negative results, confounding data interpretation. Establishing a standardized procedure for stock solution preparation ensures consistency across all subsequent assays.

Protocol 1.1: Compound Quality Control and Stock Solution Preparation

  • Identity and Purity Verification:

    • Obtain the Certificate of Analysis (CoA) from the supplier. The compound should have a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Verify the chemical structure and molecular weight (C₁₁H₈N₂O₂, MW: 200.19 g/mol ) using techniques such as ¹H-NMR and mass spectrometry.[8]

  • Solubility Testing:

    • Determine the optimal solvent for creating a high-concentration stock solution. Test solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS).

    • Insight: DMSO is typically the solvent of choice for initial screening due to its ability to dissolve a wide range of organic molecules. However, the final concentration of DMSO in cell-based assays must be carefully controlled (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Stock Solution Preparation (e.g., 20 mM in DMSO):

    • Accurately weigh 2.0 mg of this compound powder.

    • Add 500 µL of high-purity DMSO to the powder.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Section 2: Primary Screening: Cell-Based Assays

Scientific Rationale: Cell-based assays serve as the first-line evaluation, offering a biologically relevant system to assess a compound's overall effect on cellular health and specific signaling pathways.[9][10] This primary screen aims to identify the compound's bioactive concentration range and to quickly test key hypotheses based on its chemical structure.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Cellular Screening cluster_analysis Phase 3: Data Analysis & Triage Compound This compound (Purity Verified) Cytotoxicity Protocol 2.1: Cytotoxicity & Proliferation Assay (e.g., MTT, CellTiter-Glo) Compound->Cytotoxicity Test Compound AHR_Assay Protocol 2.2: Aryl Hydrocarbon Receptor (AHR) Reporter Assay Compound->AHR_Assay Test Compound IC50 Determine IC50 (Toxicity Profile) Cytotoxicity->IC50 AHR_Activity Quantify AHR Activation (EC50) AHR_Assay->AHR_Activity Decision Hit Identification & Prioritization for Mechanistic Studies IC50->Decision AHR_Activity->Decision

Caption: High-level workflow for the primary screening of this compound.

Protocol 2.1: Cytotoxicity and Antiproliferation Screening

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound across a panel of relevant cell lines, thereby establishing its therapeutic window and potential for antiproliferative activity.

  • Causality: This initial assay is critical for all subsequent experiments. It distinguishes between a specific mechanistic effect (e.g., pathway modulation) and a general toxic effect. All future assays should be conducted at non-toxic concentrations (typically well below the IC₅₀) unless cytotoxicity itself is the endpoint of interest.[10]

  • Methodology (MTT Assay):

    • Cell Plating: Seed human cell lines (e.g., HeLa for cervical cancer, SH-SY5Y for neuroblastoma, and HEK293 for embryonic kidney) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of the this compound stock solution in culture medium. A typical final concentration range would be 0.1 µM to 100 µM. Add the compound dilutions to the cells. Include "vehicle control" wells (medium with the same percentage of DMSO) and "no cell" blanks.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Self-Validation & Controls:

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

    • Vehicle Control: To assess the effect of the solvent (DMSO) on cell viability.

    • Blank Control: Wells with media but no cells to determine background absorbance.

  • Data Presentation:

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)
HeLaExperimental ValueExperimental Value
SH-SY5YExperimental ValueExperimental Value
HEK293Experimental ValueExperimental Value

Protocol 2.2: Aryl Hydrocarbon Receptor (AHR) Activation Reporter Assay

  • Objective: To determine if this compound can function as an agonist for the AHR, a ligand-activated transcription factor that is a key regulator of xenobiotic metabolism and immune responses.[6][11]

  • Causality: Many indole derivatives derived from tryptophan metabolism are known AHR ligands.[11] Activation of AHR can have profound physiological effects, including modulation of gut barrier function and immune cell differentiation. This assay directly tests the hypothesis that this compound engages this pathway.

  • Methodology (Luciferase Reporter):

    • Cell Line: Use a stable cell line, such as HepG2, engineered to express a luciferase reporter gene under the control of AHR-responsive elements (e.g., Dioxin Response Elements, DREs).

    • Plating & Treatment: Plate the reporter cells in a 96-well white, clear-bottom plate. After overnight adherence, treat the cells with serial dilutions of this compound at non-toxic concentrations determined in Protocol 2.1.

    • Incubation: Incubate for 18-24 hours to allow for AHR activation, transcription, and translation of the luciferase enzyme.

    • Lysis & Readout: Lyse the cells and measure the luminescence using a commercial luciferase assay system and a luminometer.

  • Self-Validation & Controls:

    • Positive Control: A known AHR agonist (e.g., TCDD or FICZ) to determine the maximum assay response.

    • Negative/Vehicle Control: DMSO-treated cells to establish the baseline luciferase activity.

Section 3: Mechanistic Investigation: Target-Based & Biochemical Assays

Scientific Rationale: Following the identification of a cellular phenotype or to test a specific hypothesis, biochemical assays are employed to investigate direct molecular interactions.[12] These assays remove the complexity of the cellular environment to determine if the compound directly binds to or inhibits a purified protein target, such as an enzyme or receptor.[13][14]

G Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine IDO1->Kynurenine TCell T-Cell Proliferation & Activation Kynurenine->TCell Suppresses Compound This compound Compound->IDO1 Potential Inhibition

Caption: The IDO1 pathway in tryptophan metabolism, a potential target for this compound.

Protocol 3.1: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay

  • Objective: To determine if this compound can directly inhibit the enzymatic activity of IDO1, a key immunomodulatory enzyme.

  • Causality: IDO1 catabolizes tryptophan into kynurenine. In tumors and inflammatory settings, high IDO1 activity depletes local tryptophan and produces immunosuppressive metabolites, hindering T-cell responses.[7] Inhibiting IDO1 is a validated therapeutic strategy in immuno-oncology. This assay tests if this compound can act as an IDO1 inhibitor.

  • Methodology (Spectrophotometric): [15]

    • Reagents: Recombinant human IDO1 enzyme, L-Tryptophan (substrate), Ascorbic acid, Methylene blue, Catalase, and reaction buffer (e.g., 50 mM potassium phosphate, pH 6.5).

    • Assay Setup: In a 96-well plate, add the reaction buffer, followed by serial dilutions of this compound.

    • Enzyme Addition: Add the IDO1 enzyme to all wells except the "no enzyme" control. Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding the substrate/cofactor mix (L-Tryptophan, Ascorbic acid, Methylene blue).

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Reaction Termination & Color Development: Stop the reaction by adding trichloroacetic acid. Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde), which reacts with the kynurenine product to form a yellow-colored complex.

    • Readout: Measure the absorbance at 480 nm. A decrease in absorbance relative to the vehicle control indicates enzyme inhibition.

  • Self-Validation & Controls:

    • Positive Control: A known IDO1 inhibitor (e.g., Epacadostat or Indoximod) to determine the IC₅₀ and validate the assay's sensitivity.

    • No Inhibitor Control: Represents 100% enzyme activity.

    • No Enzyme Control: To correct for any background signal from non-enzymatic degradation of tryptophan.

Protocol 3.2: Serotonin Transporter (SERT) Functional Uptake Assay

  • Objective: To assess if this compound can functionally inhibit the reuptake of serotonin by the serotonin transporter (SERT).

  • Causality: The structural similarity to the precursor of the SSRI Vilazodone provides a strong rationale for investigating SERT inhibition.[4] A binding assay would show target engagement, but a functional uptake assay confirms a direct impact on the transporter's primary biological role, which is more physiologically relevant.

  • Methodology (Fluorescent Substrate Uptake):

    • Cell Line: Use cells stably expressing human SERT (e.g., HEK293-hSERT).

    • Plating: Plate the cells in a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.

    • Compound Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Add various concentrations of this compound (or control compounds) and pre-incubate for 15-20 minutes.

    • Uptake Initiation: Add a fluorescent SERT substrate (e.g., ASP+).

    • Incubation: Incubate at 37°C for a short period (e.g., 10 minutes) to allow for substrate uptake.

    • Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular substrate.

    • Readout: Measure the intracellular fluorescence using a bottom-reading fluorescence plate reader. A decrease in fluorescence indicates inhibition of SERT-mediated uptake.

  • Self-Validation & Controls:

    • Positive Control: A known SSRI (e.g., Fluoxetine or Citalopram) to generate a dose-response curve for complete inhibition.

    • Negative Control (No Transporter): Use the parental cell line (not expressing SERT) to determine non-specific substrate uptake.

    • Vehicle Control: Represents uninhibited (100%) SERT activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Cyanoindole-1-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Cyanoindole-1-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important compound. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific laboratory conditions.

The synthesis of this compound is typically achieved in a two-step process starting from 5-Cyanoindole. The first step is an N-alkylation reaction to introduce the acetate moiety, followed by a hydrolysis step to yield the final carboxylic acid. This guide is structured to address each of these critical steps independently before covering general purification and frequently asked questions.

Overall Synthetic Workflow

The pathway from the starting material to the final product is illustrated below. Each stage presents unique challenges that this guide will address.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 5_Cyanoindole 5-Cyanoindole Alkylation_Reaction N-Alkylation 5_Cyanoindole->Alkylation_Reaction Alkylating_Agent Ethyl Bromoacetate (or similar) Alkylating_Agent->Alkylation_Reaction Intermediate_Ester Ethyl 5-Cyanoindole-1-acetate Alkylation_Reaction->Intermediate_Ester Hydrolysis_Reaction Hydrolysis Intermediate_Ester->Hydrolysis_Reaction Final_Product This compound Hydrolysis_Reaction->Final_Product

Caption: Overall two-step synthesis of this compound.

Part 1: N-Alkylation of 5-Cyanoindole

The initial and often most challenging step is the selective alkylation at the nitrogen (N-1) position of the indole ring. The primary competing reaction is alkylation at the C-3 position, which is also nucleophilic.[1] Achieving high N-selectivity is paramount for a high-yielding synthesis.

Experimental Protocol: N-Alkylation using Sodium Hydride

This protocol prioritizes N-alkylation by using a strong base to ensure complete deprotonation of the indole nitrogen.

  • Preparation: Add 5-cyanoindole (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the indole (approx. 5-10 mL per gram of indole).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution.

    • Scientist's Note: Hydrogen gas will evolve. Ensure the reaction is properly vented. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete. The cessation of gas evolution and the formation of the sodium salt of the indole (often a clear or turbid solution) indicates complete deprotonation.[1]

  • Alkylation: Add ethyl bromoacetate (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Ethyl 5-Cyanoindole-1-acetate.

Troubleshooting Guide: N-Alkylation

Q1: My yield is very low, and I recovered mostly unreacted 5-cyanoindole. What went wrong?

A1: This issue typically points to incomplete deprotonation or insufficient reactivity.

  • Cause - Inactive Base/Moisture: Sodium hydride (NaH) is highly reactive with water. Any moisture in the solvent or on the glassware will consume the base.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use a freshly opened bottle of NaH or wash it with anhydrous hexanes to remove the protective mineral oil and any surface oxidation. Use a high-quality anhydrous solvent.[2]

  • Cause - Low Temperature: While starting at 0 °C controls the initial reaction, some systems may require more thermal energy to proceed to completion.

    • Solution: After adding the alkylating agent, allow the reaction to warm to room temperature. If the reaction stalls (monitored by TLC), gentle heating (e.g., to 40-50 °C) can increase the rate.[1]

  • Cause - Poor Alkylating Agent: Alkyl bromides are generally effective, but their reactivity can be enhanced.

    • Solution: Add a catalytic amount of potassium iodide (KI, ~0.1 eq.). The iodide will displace the bromide via the Finkelstein reaction to form the more reactive ethyl iodoacetate in situ.[3]

Q2: I'm getting a significant amount of an isomeric byproduct. How do I improve N-selectivity over C3-alkylation?

A2: This is the classic regioselectivity challenge in indole chemistry. The C3 position's high electron density makes it a competing nucleophile.[1]

  • Cause - Incomplete Deprotonation: If the indole nitrogen is not fully deprotonated to the indolide anion, the reaction can proceed through a neutral mechanism that favors C3-alkylation.

    • Solution: The use of a strong, non-nucleophilic base like NaH in a polar aprotic solvent (DMF, THF) is the most effective strategy.[1] This ensures the formation of the N-anion, which is a much stronger nucleophile than the C3 position. Weaker bases like potassium carbonate (K₂CO₃) are often less selective and can lead to mixtures.

  • Cause - Solvent Effects: The solvent plays a crucial role in stabilizing the intermediate ions.

    • Solution: Polar aprotic solvents like DMF or THF are superior for this reaction as they solvate the sodium cation, leaving the indolide anion more exposed and reactive, thus favoring the desired N-alkylation.[4]

Alkylation_Troubleshooting Start Low Yield or Poor Selectivity Check_Base Is NaH fresh? Is system anhydrous? Start->Check_Base Check_Conditions Is temperature adequate? (Consider gentle warming) Start->Check_Conditions Check_Impurity Is C3-Alkylation the issue? Start->Check_Impurity Solution_Anhydrous Use flame-dried glass. Use anhydrous solvent. Check_Base->Solution_Anhydrous If 'No' Solution_KI Add catalytic KI to boost reactivity. Check_Base->Solution_KI If 'Yes' Solution_Temp Warm to RT or 40-50°C after addition. Check_Conditions->Solution_Temp If 'No' Solution_Selectivity Ensure full deprotonation (1.1 eq NaH in DMF). Check_Impurity->Solution_Selectivity If 'Yes'

Caption: Troubleshooting workflow for the N-alkylation step.

Data Summary: Influence of Reaction Conditions on Selectivity

The choice of base and solvent is the most critical factor influencing the N:C3 alkylation ratio.

BaseSolventTypical N:C3 RatioRationaleReference
NaH DMF/THF >20:1 Strong base fully deprotonates N-H, favoring N-alkylation. Polar aprotic solvent stabilizes the cation.[1]
K₂CO₃AcetoneVariable (often <5:1)Weaker base leads to an equilibrium with the neutral indole, allowing for competitive C3-alkylation.[3]
Cs₂CO₃DMFModerate to GoodSofter cation and better solubility can improve results over K₂CO₃, but NaH is generally superior for selectivity.[1]

Part 2: Hydrolysis of Ethyl 5-Cyanoindole-1-acetate

This step, also known as saponification, converts the intermediate ester into the final carboxylic acid product. The reaction is typically straightforward but requires careful control of the workup to ensure good recovery.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
  • Setup: Dissolve the crude Ethyl 5-Cyanoindole-1-acetate (1.0 eq.) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Base Addition: Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

    • Scientist's Note: Using an excess of base ensures the reaction goes to completion and is irreversible, as the carboxylate salt formed is unreactive towards the alcohol byproduct.[5]

  • Cooling & Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add cold 2M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is ~2-3. A precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven to a constant weight.

Troubleshooting Guide: Hydrolysis

Q1: The hydrolysis reaction is not going to completion. What should I do?

A1: Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or amount of base.

  • Cause - Insufficient Base: The reaction is bimolecular; its rate depends on the concentration of both the ester and the hydroxide ions.[6]

    • Solution: Ensure at least 2 equivalents of NaOH or KOH are used. This drives the equilibrium towards the products.

  • Cause - Low Temperature/Time: Like most reactions, the rate of hydrolysis is temperature-dependent.

    • Solution: Increase the reflux time. If the reaction is still sluggish, a higher boiling solvent mixture (e.g., with a higher proportion of water) could be used, or the reaction can be heated for a longer duration. Always monitor by TLC.

Q2: After acidification, my product "oiled out" or did not precipitate. How can I isolate it?

A2: This is a common issue in crystallization and precipitation, often related to purity or solubility.

  • Cause - Incorrect pH: If the solution is not acidic enough, the product will remain as the more water-soluble carboxylate salt.

    • Solution: Double-check the pH with pH paper or a meter. Ensure it is robustly acidic (pH 2-3). Add more acid if necessary.

  • Cause - High Impurity Level: Impurities from the previous step can inhibit crystallization, causing the product to separate as an oil.

    • Solution: Instead of filtering, perform a liquid-liquid extraction. Extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate. The organic extracts will contain your desired acid. Wash, dry, and concentrate the combined extracts. The resulting crude product can then be purified by recrystallization or column chromatography.[7]

  • Cause - Slow Nucleation: Sometimes crystallization is simply slow to initiate.

    • Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a "seed crystal" from a previous successful batch can also induce crystallization.[7]

General FAQs

Q1: What is the best overall strategy to maximize yield? A1: Focus on the first step. A clean, high-yielding N-alkylation reaction is critical. Purifying the intermediate ester (Ethyl 5-Cyanoindole-1-acetate) by column chromatography before hydrolysis can significantly improve the purity and ease of isolation of the final product.

Q2: Why is the cyano (-CN) group stable during the hydrolysis step? A2: While nitriles can be hydrolyzed to carboxylic acids under harsh acidic or basic conditions, the conditions required are typically much more forcing (e.g., concentrated H₂SO₄ or high concentrations of NaOH at very high temperatures for extended periods) than those needed for ester hydrolysis. Under the recommended reflux conditions with 2-3 equivalents of base, the ester functional group is significantly more reactive, allowing for selective hydrolysis.

Q3: Can I use a different solvent than DMF for the alkylation? A3: Yes, other polar aprotic solvents like THF or DMSO can be used.[4] DMF is often preferred for its ability to dissolve a wide range of organic compounds and their salts, and its high boiling point allows for heating if necessary. However, it can be difficult to remove completely. THF is a good alternative but may require longer reaction times or gentle heating as it has a lower boiling point.

References

Technical Support Center: Synthesis of 5-Cyanoindole-1-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Cyanoindole-1-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides in a direct question-and-answer format, detailed protocols, and explanatory diagrams to ensure the successful and efficient synthesis of your target compound.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-stage process. First, the 5-cyanoindole core is synthesized, often via methods like the Rosenmund-von Braun or Leimgruber-Batcho synthesis.[1][2] The second, and often more problematic stage, is the N-alkylation of the 5-cyanoindole intermediate with an acetic acid synthon, commonly ethyl bromoacetate, followed by saponification of the resulting ester to yield the final carboxylic acid. This guide will focus primarily on the side reactions and troubleshooting associated with this critical N-alkylation and subsequent hydrolysis step.

Synthesis_Pathway cluster_0 Stage 1: 5-Cyanoindole Synthesis cluster_1 Stage 2: N-Alkylation & Hydrolysis Precursor e.g., 5-Bromoindole or 3-Methyl-4-nitrobenzonitrile 5_Cyanoindole 5-Cyanoindole Precursor->5_Cyanoindole e.g., CuCN or Fe/AcOH Ester_Intermediate Ethyl 5-Cyanoindole-1-acetate 5_Cyanoindole->Ester_Intermediate + Ethyl Bromoacetate (Base, Solvent) Final_Product This compound Ester_Intermediate->Final_Product Hydrolysis (e.g., NaOH, H₂O)

Caption: General two-stage synthetic route to this compound.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Part 1: N-Alkylation of 5-Cyanoindole

The alkylation of the indole nitrogen is a critical step where regioselectivity is the primary challenge. The indole ring possesses two principal nucleophilic sites: the N1 nitrogen and the C3 carbon. The competition between N-alkylation and C3-alkylation is a well-documented issue in indole chemistry.[3]

Question 1: My reaction has a low conversion rate. I'm recovering a large amount of unreacted 5-cyanoindole. What's going wrong?

Answer: Low conversion in the N-alkylation step typically points to issues with deprotonation of the indole nitrogen or the reactivity of the alkylating agent.

  • Cause 1: Inappropriate Base. The pKa of the indole N-H is approximately 17. The base must be strong enough to generate a sufficient concentration of the indolide anion for the reaction to proceed.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent.[4] Weaker bases like carbonates are often insufficient for complete deprotonation.

  • Cause 2: Suboptimal Solvent. The solvent plays a crucial role in solvating the indolide anion.

    • Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly effective as they solvate the cation of the base, leaving a more "naked" and reactive indolide anion.[3][4]

  • Cause 3: Low Reaction Temperature. The activation energy for the reaction may not be reached at low temperatures.

    • Solution: While initial deprotonation is often performed at 0 °C to control exotherms with reactive bases like NaH, the alkylation step may require warming to room temperature or even gentle heating (e.g., 50-80 °C) to proceed at a reasonable rate.[3] Always monitor the reaction by Thin-Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

Question 2: I've formed a major byproduct that I suspect is the C3-alkylated isomer. How can I improve N-selectivity?

Answer: The formation of the C3-alkylated product is the most common side reaction. The regioselectivity is a delicate balance between kinetic and thermodynamic control. C3-alkylation is often the kinetically favored pathway, while N-alkylation is the thermodynamically more stable product. Several factors can be adjusted to strongly favor the desired N-alkylation.

FactorCondition Favoring N-Alkylation (Desired)Condition Favoring C3-Alkylation (Side Reaction)Rationale
Base/Counter-ion Strong bases with small counter-ions (e.g., NaH, KH)Weaker bases or bases with large, solvated counter-ionsStrong bases ensure complete deprotonation to the indolide anion. The N-anion is the thermodynamically stable anion, leading to the N-product.
Solvent Polar Aprotic (e.g., DMF, DMSO)[3]Less Polar (e.g., THF, Dioxane)Polar aprotic solvents effectively solvate the counter-ion, promoting the formation of the N-anion and increasing its nucleophilicity.
Temperature Higher Temperatures (e.g., > 25 °C)[3]Lower TemperaturesHigher temperatures provide the energy to overcome the barrier to form the thermodynamically more stable N-alkylated product.

Troubleshooting Protocol for Improving N-Selectivity:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 5-cyanoindole in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in oil, ~1.2 equivalents) portion-wise. Stir for 30-60 minutes at this temperature.

  • Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and then heat to 50-60 °C, monitoring the disappearance of the starting material and the formation of the N-alkylated product versus the C3-isomer by TLC.

  • Work-up: After completion, cool the reaction and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.[4]

N_vs_C_Alkylation cluster_paths Alkylation Pathways Indolide 5-Cyanoindolide Anion N_Product N1-Alkylated Product (Thermodynamic, Desired) Indolide->N_Product  Higher Temp,  Polar Aprotic Solvent C_Product C3-Alkylated Product (Kinetic, Side Reaction) Indolide->C_Product Lower Temp  

Caption: Kinetic vs. Thermodynamic control in the alkylation of 5-cyanoindole.

Part 2: Hydrolysis of Ethyl 5-Cyanoindole-1-acetate

The final step is the conversion of the ester intermediate to the carboxylic acid. This is typically a straightforward saponification reaction, but incomplete conversion or potential side reactions with the cyano group must be considered.

Question 3: My hydrolysis is incomplete. How can I drive the reaction to completion without degrading the product?

Answer: Incomplete hydrolysis is usually due to insufficient base, water, or reaction time/temperature.

  • Cause 1: Stoichiometry. Saponification is irreversible and consumes one equivalent of base (e.g., NaOH or KOH). Using a catalytic amount or exactly one equivalent may not be sufficient to drive the reaction to completion, especially if any acidic impurities are present.

    • Solution: Use a slight excess of the base (e.g., 1.5 - 2.0 equivalents of NaOH or LiOH).

  • Cause 2: Reaction Conditions. The hydrolysis of ethyl acetate is a second-order reaction.[5] Low concentrations of reactants or low temperature will slow the rate.

    • Solution: Ensure an adequate concentration of both the ester and the base. The reaction can be gently heated (e.g., to 40-60 °C) to increase the rate. Monitor by TLC until all the starting ester has been consumed.

  • Cause 3: Biphasic Mixture. If the ester is not fully soluble in the aqueous base, the reaction rate will be limited by the interface between the two phases.

    • Solution: Add a co-solvent like ethanol or THF to create a homogeneous solution, which will dramatically increase the reaction rate.

Question 4: I am concerned about the stability of the cyano group under my hydrolysis conditions. Is it likely to hydrolyze to a carboxylic acid or amide?

Answer: This is a valid concern, as nitriles can be hydrolyzed under both acidic and basic conditions, typically requiring harsh conditions (strong acid/base and high temperatures).[6]

  • Analysis: The saponification of the ester is a much faster and more facile process than the hydrolysis of an aromatic nitrile.

  • Recommendation: Under the typical mild conditions used for ester saponification (e.g., NaOH in H₂O/EtOH, reflux), the cyano group is generally stable and will not undergo hydrolysis. It is unnecessary to employ harsh conditions that could jeopardize the nitrile. Stick to the minimum temperature and time required to consume the ester, as confirmed by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control throughout the synthesis? A1: For the N-alkylation step, the most critical parameters are the choice of base and solvent to ensure high N-selectivity. For the hydrolysis step, careful monitoring of reaction completion by TLC is crucial to avoid prolonged exposure to basic conditions. Throughout the process, maintaining an inert atmosphere during the alkylation step can prevent oxidative side reactions that may lead to colored impurities.

Q2: What analytical techniques are best for monitoring the reaction and assessing final purity? A2: Thin-Layer Chromatography (TLC) is indispensable for monitoring the progress of both the alkylation and hydrolysis steps. It allows for the clear visualization of the consumption of starting materials and the formation of products and byproducts. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final this compound, providing accurate quantitative data on any impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the final product and identifying any unknown impurities.[7]

Q3: How should I purify the final product, this compound? A3: The purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: After hydrolysis, the reaction mixture will be basic. Carefully acidify the aqueous solution with an acid like HCl to a pH of ~2-3. The product, this compound, will precipitate out as it is insoluble in acidic water. This step effectively separates it from any neutral or basic impurities.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/water mixture, to remove any remaining impurities.

References

Optimizing reaction conditions for "5-Cyanoindole-1-acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Cyanoindole-1-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Synthesis Overview

The synthesis of this compound is a multi-step process that begins with the formation of the 5-cyanoindole core, a pivotal building block in medicinal chemistry, notably in the synthesis of the antidepressant vilazodone.[1][2][3] This is followed by N-alkylation to introduce the acetic acid moiety. The overall synthetic strategy can be visualized as follows:

Synthesis_Workflow A Starting Materials (e.g., 3-Methyl-4-nitrobenzonitrile) B Synthesis of 5-Cyanoindole A->B Leimgruber-Batcho or other methods C N-Alkylation with an Ethyl Haloacetate B->C Base, Solvent D Hydrolysis of Ester and Nitrile C->D Acid or Base Hydrolysis E This compound (Final Product) D->E Purification

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Herein, we provide a representative, two-stage protocol for the synthesis of this compound, commencing with the synthesis of 5-cyanoindole via a modified Leimgruber-Batcho approach.

Part 1: Synthesis of 5-Cyanoindole

This protocol is adapted from a commercial-scale synthesis and is known for its robustness and high yield.[1]

Materials:

  • 3-Methyl-4-nitrobenzonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylene dichloride (DCM)

  • Methanol

  • Acetic acid

  • Iron powder

  • Ethyl acetate

  • n-Hexane

Step-by-Step Procedure:

  • Enamine Formation: In a reaction vessel, dissolve 3-methyl-4-nitrobenzonitrile in methylene dichloride and N,N-dimethylformamide dimethyl acetal. Heat the mixture to 50-55°C and maintain for approximately 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reductive Cyclization: Concentrate the reaction mixture under reduced pressure. To the residue, add methanol and acetic acid, and cool the mixture to 0°C. Add iron powder in portions, ensuring the temperature is controlled. After the addition, heat the reaction mixture to 50-55°C for 8 hours. Again, monitor the reaction's progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron residue. Wash the filter cake with methanol. Concentrate the filtrate and add ethyl acetate. Stirring at room temperature should induce precipitation of the product. Collect the solid by filtration, wash with n-hexane, and dry to obtain 5-Cyanoindole.

Part 2: Synthesis of this compound

This part of the protocol details the N-alkylation of 5-cyanoindole followed by hydrolysis.

Materials:

  • 5-Cyanoindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl bromoacetate

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Step-by-Step Procedure:

  • Deprotonation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 5-cyanoindole in anhydrous DMF. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30-60 minutes.

  • N-Alkylation: Slowly add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.

  • Ester Hydrolysis: Upon completion of the N-alkylation, the resulting ester can be hydrolyzed. For acidic hydrolysis, the reaction can be quenched with water and the pH adjusted with a strong acid like HCl, followed by heating.[4] For basic hydrolysis, an aqueous solution of NaOH can be added and the mixture heated under reflux.[4]

  • Work-up and Purification: After hydrolysis, cool the reaction mixture. If basic hydrolysis was performed, acidify the solution with a strong acid to precipitate the carboxylic acid.[5] The crude product can be extracted with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent can then be removed under reduced pressure. The final product, this compound, can be further purified by recrystallization.

Troubleshooting Guide

Troubleshooting_Guide cluster_synthesis Synthesis of 5-Cyanoindole cluster_alkylation N-Alkylation & Hydrolysis A Low or No Conversion Inactive Reagents Inactive Reagents A->Inactive Reagents Suboptimal Temperature Suboptimal Temperature A->Suboptimal Temperature B Formation of Impurities Side Reactions Side Reactions B->Side Reactions Decomposition Decomposition B->Decomposition C Reaction Stalls Catalyst Deactivation Catalyst Deactivation C->Catalyst Deactivation Insufficient Temperature Insufficient Temperature C->Insufficient Temperature D Low Yield of N-Alkylated Product Inefficient Deprotonation Inefficient Deprotonation D->Inefficient Deprotonation Poor Solvent Choice Poor Solvent Choice D->Poor Solvent Choice Low Reaction Temperature Low Reaction Temperature D->Low Reaction Temperature E Poor Regioselectivity (C3-Alkylation) Steric Hindrance Steric Hindrance E->Steric Hindrance Reaction Conditions Reaction Conditions E->Reaction Conditions F Incomplete Hydrolysis Insufficient Reaction Time/Temp Insufficient Reaction Time/Temp F->Insufficient Reaction Time/Temp Inappropriate pH Inappropriate pH F->Inappropriate pH G Product Degradation Harsh Acidic/Basic Conditions Harsh Acidic/Basic Conditions G->Harsh Acidic/Basic Conditions Light Sensitivity Light Sensitivity G->Light Sensitivity

Caption: Troubleshooting flowchart for the synthesis of this compound.

Issue 1: Low Yield in 5-Cyanoindole Synthesis

  • Question: My yield of 5-cyanoindole is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low yields in the Leimgruber-Batcho synthesis of 5-cyanoindole can often be attributed to incomplete enamine formation or inefficient reductive cyclization.

    • Causality & Solution: Ensure that the reaction between 3-methyl-4-nitrobenzonitrile and DMF-DMA goes to completion by monitoring with TLC. For the reductive cyclization, the activity of the iron powder is crucial. Using a finer powder or activating it with a dilute acid wash prior to use can enhance its reactivity. The temperature control during the addition of iron is also critical to prevent side reactions.[6]

Issue 2: Poor Regioselectivity during N-Alkylation (C3 vs. N1 Alkylation)

  • Question: I am observing a significant amount of the C3-alkylated isomer along with my desired N1-alkylated product. How can I favor N-alkylation?

  • Answer: The regioselectivity of indole alkylation is highly dependent on the reaction conditions, particularly the base and solvent system.

    • Causality & Solution: The formation of the C3-alkylated product is often favored under conditions that lead to a significant concentration of the free indole. To promote N-alkylation, a strong base like sodium hydride in a polar aprotic solvent such as DMF or DMSO is recommended.[7] This combination ensures near-complete deprotonation of the indole nitrogen, forming the indolide anion which is more likely to undergo N-alkylation.[3] Running the reaction at a lower temperature initially (0°C) during the addition of the alkylating agent can also improve N-selectivity.[7]

Issue 3: Incomplete Hydrolysis of the Ester and/or Nitrile Group

  • Question: My final product is contaminated with the ethyl ester intermediate or the nitrile group remains intact. How can I ensure complete hydrolysis?

  • Answer: The hydrolysis of both the ester and the nitrile to a carboxylic acid requires sufficiently forcing conditions.

    • Causality & Solution: Nitrile hydrolysis, in particular, can be sluggish.[4][8] For acidic hydrolysis, heating under reflux with a strong acid like concentrated HCl is often necessary.[4][9] For basic hydrolysis, refluxing with a concentrated solution of NaOH or KOH is effective.[4][9] The reaction progress should be monitored by TLC or HPLC to ensure the disappearance of the starting material and any intermediates. If both acidic and basic conditions are problematic for your substrate, enzymatic hydrolysis using a nitrilase could be an alternative.[6]

Issue 4: Degradation of the Product

  • Question: I suspect my final product, this compound, is degrading during work-up or purification. What are the stability concerns?

  • Answer: Indole-3-acetic acid derivatives can be sensitive to strong acidic conditions and light.[10]

    • Causality & Solution: Prolonged exposure to harsh acidic conditions, especially at elevated temperatures, can lead to decarboxylation or other degradation pathways. It is advisable to perform the acidification step of the work-up at a lower temperature and to minimize the time the product is in a strongly acidic solution. Furthermore, indole derivatives can be light-sensitive, so it is good practice to protect the reaction and the final product from direct light.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the starting material, 5-cyanoindole? A1: Several methods exist, including the Fischer indole synthesis, the Rosenmund-von Braun reaction, and the Leimgruber-Batcho synthesis.[2] The Leimgruber-Batcho method, as detailed in the protocol above, is often preferred for its high yields and use of readily available starting materials.[1]

Q2: What are the optimal conditions for the N-alkylation of 5-cyanoindole? A2: The use of a strong base such as sodium hydride in a polar aprotic solvent like anhydrous DMF or DMSO is generally effective for the deprotonation of the indole nitrogen.[7] The subsequent reaction with an alkylating agent like ethyl bromoacetate is typically carried out at room temperature, although starting at a lower temperature (0°C) can improve selectivity.

Q3: How can I monitor the progress of the reactions? A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the 5-cyanoindole synthesis and the N-alkylation step.[1][2] For the hydrolysis step, High-Performance Liquid Chromatography (HPLC) may provide more accurate monitoring of the disappearance of the ester and the formation of the carboxylic acid.

Q4: What are the common impurities I might encounter in the final product? A4: Common impurities can include unreacted 5-cyanoindole, the ethyl ester intermediate (this compound ethyl ester), and the C3-alkylated isomer. Additionally, byproducts from side reactions during the 5-cyanoindole synthesis or degradation products may be present.

Q5: What are the recommended purification methods for this compound? A5: The primary purification method for the final product is recrystallization.[7] If significant impurities are present, column chromatography on silica gel may be necessary prior to recrystallization.

Data Presentation

Parameter5-Cyanoindole Synthesis (Leimgruber-Batcho)N-Alkylation & Hydrolysis
Key Reagents 3-Methyl-4-nitrobenzonitrile, DMF-DMA, Fe/AcOH5-Cyanoindole, NaH, Ethyl bromoacetate, NaOH/HCl
Solvent DCM, MethanolAnhydrous DMF or DMSO
Temperature 50-55°C0°C to Room Temperature (Alkylation), Reflux (Hydrolysis)
Typical Yield HighModerate to High
Key Challenges Activity of reducing agent, side reactionsRegioselectivity, complete hydrolysis

References

Technical Support Center: Synthesis of Indole-3-Acetic Acid (IAA) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indole-3-acetic acid (IAA) derivatives. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of these vital compounds. This resource is structured in a question-and-answer format to directly address specific issues you may face in your laboratory work.

I. Core Synthesis Strategies & Protecting Group Pitfalls

The indole ring, while seemingly simple, presents unique challenges due to the reactivity of both the nitrogen atom and the C3 position. Thoughtful selection of a synthetic route and appropriate protecting groups is paramount to success.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of a C3-substituted IAA precursor is failing or giving very low yields. What's going wrong?

A1: This is a classic and often frustrating issue. The success of the Fischer indole synthesis is highly dependent on the electronic nature of the substituents on the phenylhydrazine and the carbonyl compound.[1][2]

  • Causality: The key step in the Fischer indole synthesis is an acid-catalyzed[3][3]-sigmatropic rearrangement.[1][4] However, a competing pathway is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. If the substituents on your starting materials are strongly electron-donating, they can stabilize the carbocation formed upon N-N bond cleavage, making this side reaction more favorable than the desired rearrangement.[1] This is particularly problematic when attempting to synthesize 3-aminoindoles or related structures.[1]

  • Troubleshooting Protocol:

    • Choice of Acid Catalyst: While a variety of acids can be used, the choice can influence regioselectivity.[4] If you are using a strong protic acid like HCl or H2SO4, consider switching to a Lewis acid such as ZnCl2, or even a milder organic acid like acetic acid.[4][5] In some cases, neat methanesulfonic acid can be effective.[6]

    • Reaction Conditions: Experiment with different temperatures and solvents. Sometimes, simply adjusting the temperature from 50°C to 70°C can favor the desired pathway.[6]

    • Alternative Routes: If the Fischer indole synthesis remains problematic, consider alternative indole syntheses such as the Reissert or Nenitzescu indole synthesis, depending on your target molecule.

Q2: I'm observing undesired side reactions at the indole nitrogen during subsequent synthetic steps. How can I effectively protect it?

A2: Protecting the indole nitrogen is a critical aspect of indole chemistry, preventing unwanted N-alkylation, N-acylation, and instability in acidic conditions.[7]

  • Expert Insight: The choice of protecting group is not a one-size-fits-all solution. It depends on the downstream reaction conditions you plan to employ. Commonly used protecting groups for the indole nitrogen include arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), and trialkylsilyl groups (e.g., TIPS).[7]

  • Protecting Group Selection Guide:

Protecting GroupIntroduction ConditionsCleavage ConditionsStability & Considerations
Tosyl (Ts) TsCl, base (e.g., NaH, K2CO3)Strong base (e.g., NaOH, LiAlH4), reductive conditionsVery stable to acid, but cleavage can be harsh.
BOC (Boc)2O, DMAPTFA, HClAcid-labile, good for syntheses involving basic conditions.
Triisopropylsilyl (TIPS) TIPSCl, base (e.g., imidazole)Fluoride source (e.g., TBAF)Stable to a wide range of conditions, but can be bulky.
2-(Trimethylsilyl)ethoxymethyl (SEM) SEMCl, baseFluoride source (e.g., TBAF), acidOffers robust protection and mild cleavage conditions.[8][9]
Pivaloyl Pivaloyl chloride, baseStrong base (e.g., LDA)Can protect both N-1 and C-2 positions due to steric hindrance, but removal is challenging.[7]
  • Self-Validating Protocol (Example: BOC Protection):

    • Dissolve the indole derivative in a suitable solvent (e.g., THF, DCM).

    • Add di-tert-butyl dicarbonate ((Boc)2O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir at room temperature and monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup and purify by column chromatography.

    • Confirm successful protection by 1H NMR (disappearance of the N-H proton signal).

II. Challenges in Modifying the Acetic Acid Side Chain

Once the indole core is established, derivatization of the C3-acetic acid moiety is often the next step. This can involve esterification, amidation, or other transformations, each with its own set of potential pitfalls.

Frequently Asked Questions (FAQs)

Q3: My esterification of the indole-3-acetic acid is giving low yields. What are the common issues?

A3: Esterification of IAA can be challenging due to the potential for side reactions and the sensitivity of the indole ring.

  • Causality: Standard Fischer esterification conditions (strong acid and heat) can lead to degradation or polymerization of the indole. The carboxylic acid itself can also be difficult to activate.

  • Troubleshooting Protocol:

    • Mild Activation: Use a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of DMAP in an anhydrous solvent like dichloromethane.[10] This avoids harsh acidic conditions.

    • Enzymatic Esterification: For specific applications, enzymatic esterification can be a highly selective and mild alternative.[11]

    • Protection Strategy: If you are still facing issues, consider protecting the indole nitrogen first, as this can improve the stability and reactivity of the molecule.[10]

Q4: I am struggling with the purification of my final IAA derivative. Any suggestions for effective purification strategies?

A4: Purification of IAA derivatives can be complicated by their polarity and potential for degradation on silica gel.

  • Expert Insight: A multi-step purification approach is often necessary. Start with an extraction to remove bulk impurities, followed by chromatography.

  • Purification Workflow:

    G A Crude Reaction Mixture B Aqueous Workup / Liquid-Liquid Extraction A->B Remove water-soluble impurities C Column Chromatography B->C Separate by polarity D Recrystallization / Precipitation C->D Final polishing E Pure Product D->E

    Caption: A general workflow for the purification of IAA derivatives.

  • Chromatography Tips:

    • Solid Phase Extraction (SPE): For initial cleanup, C18-SPE columns can be very effective for isolating IAA and its derivatives from complex mixtures.[12]

    • Column Chromatography: If you are using silica gel, consider deactivating it with a small percentage of triethylamine in your eluent to prevent streaking and degradation of acid-sensitive compounds.[6] Reversed-phase chromatography (C18) can also be a good option for polar derivatives.[13]

    • HPLC: For high-purity applications, HPLC is the method of choice. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic or acetic acid) is a good starting point.[14]

III. Stability and Handling of IAA Derivatives

Indole-3-acetic acid and its derivatives can be sensitive to light, heat, and pH, which can lead to decomposition and inaccurate experimental results.[15][16]

Frequently Asked Questions (FAQs)

Q5: My synthesized IAA derivative seems to be degrading upon storage. What are the optimal storage conditions?

A5: IAA and its derivatives are known to be sensitive to light and temperature.[15][16]

  • Causality: The indole ring is susceptible to oxidative degradation, which can be accelerated by light and heat. The carboxylic acid moiety can also participate in decarboxylation reactions under certain conditions.[17][18]

  • Storage Recommendations:

    • Temperature: Store your compounds at -20°C for long-term stability.[15]

    • Light: Protect your samples from light by using amber vials or by wrapping them in aluminum foil.[16]

    • Atmosphere: For particularly sensitive derivatives, consider storing them under an inert atmosphere (e.g., argon or nitrogen).

Q6: I am observing unexpected decarboxylation of my indole-3-carboxylic acid precursor. How can I avoid this?

A6: Decarboxylation of indole carboxylic acids can be a significant side reaction, especially when heat is applied.[17]

  • Expert Insight: The ease of decarboxylation depends on the position of the carboxylic acid group. Indole-2-carboxylic acids are more prone to decarboxylation upon heating than their indole-3-carboxylic acid counterparts.[17]

  • Mitigation Strategies:

    • Avoid High Temperatures: If possible, conduct subsequent reactions at or below room temperature.

    • Catalyst Choice: Certain transition metal catalysts can promote decarboxylation.[19] If you are using a metal catalyst, screen for alternatives that do not facilitate this side reaction.

    • pH Control: The decarboxylation can be influenced by pH. Ensure your reaction and workup conditions are optimized to maintain the stability of your carboxylic acid.

IV. N-Acylation and N-Arylation Challenges

Direct functionalization of the indole nitrogen through acylation or arylation is a common strategy for creating diverse IAA derivatives. However, chemoselectivity can be a major hurdle.

Frequently Asked Questions (FAQs)

Q7: I am attempting an N-acylation of my indole, but I am getting a mixture of N-acylated and C3-acylated products. How can I improve the N-selectivity?

A7: The acylation of indoles often occurs at the C3 position due to its higher electron density.[20] Achieving selective N-acylation requires specific reaction conditions.

  • Causality: The kinetic product of indole acylation is typically the C3-acylated isomer, while the N-acylated product is the thermodynamic product. The choice of acylating agent, base, and solvent can influence this selectivity.

  • Protocol for Selective N-Acylation:

    • Use of a Stable Acyl Source: Instead of highly reactive acyl chlorides, consider using thioesters as the acyl source. This allows for a milder and more controlled reaction.[20][21]

    • Base Selection: A strong, non-nucleophilic base is often required to deprotonate the indole nitrogen. Cesium carbonate (Cs2CO3) has been shown to be effective in promoting N-acylation.[20]

    • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 140°C) in a high-boiling solvent like xylene.[20]

    G Indole Indole Derivative NAcylIndole N-Acyl Indole Derivative Indole->NAcylIndole Base Base (e.g., Cs2CO3) Base->NAcylIndole AcylSource Acyl Source (e.g., Thioester) AcylSource->NAcylIndole Solvent High-Boiling Solvent (e.g., Xylene) Solvent->NAcylIndole Heat Heat (e.g., 140°C) Heat->NAcylIndole

    Caption: Key components for selective N-acylation of indoles.

Q8: What are the common pitfalls in the N-arylation of indoles?

A8: Palladium-catalyzed cross-coupling reactions are frequently used for N-arylation, but they can be plagued by side reactions.

  • Expert Insight: Similar to other cross-coupling reactions, the choice of ligand, base, and solvent is crucial. Additionally, competitive C2 and C3 arylation can occur.[22]

  • Troubleshooting N-Arylation:

    • Ligand Screening: The choice of phosphine ligand can have a significant impact on the outcome of the reaction. Screen a variety of ligands to find the optimal one for your specific substrate.

    • Base and Solvent Optimization: The base and solvent system should be carefully chosen to ensure good solubility of the reactants and to promote the desired catalytic cycle.

    • One-Pot Procedures: In some cases, a one-pot synthesis starting from an alkyne and ammonia, followed by N-arylation using the same palladium catalyst, can be an efficient strategy.[22]

By understanding the underlying chemical principles and being aware of these common pitfalls, you can significantly improve the success rate of your synthesis of indole-3-acetic acid derivatives. This guide is intended to be a starting point for troubleshooting, and further optimization may be required for your specific target molecules.

References

Removing impurities from "5-Cyanoindole-1-acetic acid" preparations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Cyanoindole-1-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the quality and handling of this compound preparations.

Q1: My sample of this compound has a pink or yellowish tint, but the literature describes it as a white solid. What does this discoloration indicate?

A: Discoloration, typically a pinkish or yellow-brown hue, is a common observation for many indole derivatives and usually points to the presence of minor impurities formed through oxidation or polymerization.[1] Indole compounds can be sensitive to air and light.[2][3] While these colored impurities may be present in very small amounts, they can be visually prominent. For most applications, especially in drug development, removal of these impurities is critical.

Q2: What are the most probable impurities I might encounter in my crude this compound?

A: Impurities typically arise from the synthetic route used. They can be broadly categorized as unreacted starting materials, by-products from side reactions, or degradation products. A summary of common impurities is provided in the table below.

Q3: What is the quickest way to get a preliminary assessment of my sample's purity?

A: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid, qualitative purity check.[1] It allows you to visualize the number of components in your sample and can help in optimizing solvent systems for larger-scale purification like column chromatography.[4] A pure sample should ideally show a single spot.[4]

Q4: For my final analysis and documentation, which technique provides the most accurate quantitative purity data?

A: High-Performance Liquid Chromatography (HPLC) is the industry-standard and most reliable method for quantitative purity analysis of compounds like this compound.[4][5][6] It offers high resolution and sensitivity, allowing for the accurate determination of purity percentage and the detection of even minor impurities.[6]

Troubleshooting and Purification Guides

This section provides in-depth solutions to specific problems you may encounter during your work.

Problem 1: My crude product is highly discolored and appears oily or as a non-crystalline solid.
  • Plausible Cause: This issue often stems from the presence of polymeric impurities or residual high-boiling point solvents from the synthesis. Indoles, especially under acidic conditions or upon exposure to air, can polymerize, resulting in tar-like substances.[1]

  • Expert Recommendation & Protocol: The most effective first-line approach is recrystallization, potentially with the use of activated charcoal to remove colored impurities.

    Detailed Protocol: Recrystallization from an Ethanol/Water Solvent System

    • Solvent Selection: Place a small amount of your crude material in a test tube. Add a minimal amount of ethanol and warm to dissolve the solid. If it dissolves readily in cold ethanol, the solvent is too good. The ideal solvent dissolves the compound when hot but not when cold.[7] An ethanol/water mixture is often effective for indole-acetic acids.[8]

    • Dissolution: In a flask, add a minimum volume of hot ethanol to your crude this compound to dissolve it completely.

    • Decolorization (If Necessary): If the solution is highly colored, add a small amount (spatula tip) of activated charcoal to the hot solution and swirl for a few minutes. Caution: Do not add charcoal to a boiling solution, as this may cause it to boil over violently.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.[7]

    • Crystallization: To the hot, clear filtrate, add hot water dropwise until you observe persistent cloudiness (the saturation point). Add a few more drops of hot ethanol to redissolve the cloudiness, creating a saturated solution.

    • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

    • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

    • Drying: Dry the crystals under vacuum. Avoid high temperatures, as indole-acetic acids can be prone to decarboxylation.[9] The product should be stored in a dark bottle away from direct light to maintain stability.[9]

Problem 2: My analytical results (TLC/HPLC) show multiple peaks/spots that are structurally very similar to my target compound.
  • Plausible Cause: These are likely process-related impurities such as positional isomers from the initial 5-cyanoindole synthesis, or by-products like the hydrolysis of the nitrile group to an amide or a carboxylic acid.[4][10][11] Such impurities often have polarities very close to the desired product, making separation by simple recrystallization difficult.

  • Expert Recommendation & Protocol: Flash column chromatography on silica gel is the preferred method for separating compounds with similar polarities.[12][13]

    Detailed Protocol: Flash Column Chromatography

    • Stationary Phase: Prepare a silica gel column in a suitable glass column. The amount of silica should be roughly 50-100 times the weight of your crude sample.

    • Mobile Phase (Eluent) Selection: Use TLC to determine an optimal solvent system. A good system will show clear separation between your product and the impurities, with the product having an Rf value of approximately 0.25-0.35. A common eluent for indole derivatives is a gradient of ethyl acetate in hexanes.[13]

    • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of your prepared column. This technique generally provides better resolution than loading the sample as a liquid.

    • Elution: Begin eluting the column with your chosen solvent system (e.g., 20% ethyl acetate in hexanes). Apply gentle air pressure to achieve a steady flow rate.

    • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

    • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Problem 3: My product is contaminated with a significant amount of the starting material, 5-cyanoindole.
  • Plausible Cause: This indicates an incomplete N-alkylation reaction during the synthesis step that adds the acetic acid moiety.

  • Expert Recommendation & Protocol: An acid-base extraction is a highly efficient and scalable method to separate the acidic product from the neutral starting material.

    Detailed Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude product mixture in an appropriate organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

    • Base Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid product will be deprotonated to its sodium salt, which is water-soluble, while the neutral 5-cyanoindole remains in the organic layer.

      • Chemical Principle: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

    • Separation: Shake the funnel gently (venting frequently to release CO₂ pressure) and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acidic product.

    • Combine & Wash: Combine all the aqueous extracts. To remove any residual neutral impurities, perform a "back-wash" by washing the combined aqueous layers with a fresh portion of the organic solvent.

    • Precipitation: Cool the combined aqueous layer in an ice bath and slowly re-acidify it by adding a strong acid, such as 1M HCl, dropwise until the solution is acidic (check with pH paper). The pure this compound will precipitate out of the solution as it is no longer a salt.

    • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any remaining salts, and dry thoroughly under vacuum.

Data & Visualization
Table 1: Common Impurities in this compound Preparations
Impurity NameChemical StructureOriginRecommended Removal Method
5-CyanoindoleIndole with -CN at C5Unreacted starting materialAcid-Base Extraction
5-Carbamoylindole-1-acetic acid-CN group hydrolyzed to -CONH₂Side reaction (hydrolysis)[11]Column Chromatography
5-Carboxyindole-1-acetic acid-CN group hydrolyzed to -COOHSide reaction (hydrolysis)[14][15]Column Chromatography
5-Cyano-1-methylindoleDecarboxylation of acetic acid side chainDegradation (e.g., excessive heat)[16][17]Column Chromatography
Oxidized/Polymeric SpeciesComplex mixtureAir/light exposure, harsh acidic conditions[1]Recrystallization with charcoal
Diagrams

Below are workflow diagrams to guide your experimental decisions.

Purification_Decision_Tree start Crude this compound Sample q1 Is the sample highly discolored or tar-like? start->q1 recrystallize Perform Recrystallization with Activated Charcoal q1->recrystallize  Yes q2 Is the main impurity unreacted 5-cyanoindole? q1->q2  No recrystallize->q2 extraction Perform Acid-Base Extraction q2->extraction  Yes q3 Are there multiple impurities with similar polarity (TLC)? q2->q3  No end_node Pure Product - Confirm with HPLC & Melting Point extraction->end_node chromatography Perform Flash Column Chromatography q3->chromatography  Yes q3->end_node  No / Purity is sufficient chromatography->end_node

Caption: Decision tree for selecting a purification method.

Workflow cluster_0 Purification Stage cluster_1 Analysis Stage Crude Crude Product Purify Purification (Recrystallization, Chromatography, or Extraction) Crude->Purify Isolated Isolated Solid Purify->Isolated TLC TLC Check Isolated->TLC Purity_Check HPLC for Quantitative Purity TLC->Purity_Check Structure_Check NMR / MP for Structural Confirmation Purity_Check->Structure_Check Final Final Pure Product Structure_Check->Final

Caption: General workflow for purification and analysis.

References

Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 5-Cyanoindole-1-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Cyanoindole-1-acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to not only successfully synthesize this valuable compound but also to scale up the process efficiently and robustly. As a key intermediate in the development of various pharmacologically active agents, a reliable and scalable synthetic route to this compound is of paramount importance.

This document provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols. We will delve into the critical aspects of each synthetic step, from the preparation of the 5-cyanoindole core to the final N-alkylation and hydrolysis, with a focus on the practical challenges encountered during scale-up.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved in a two-step sequence starting from 5-cyanoindole. The first step involves the N-alkylation of 5-cyanoindole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis of this compound 5-Cyanoindole 5-Cyanoindole N-Alkylation N-Alkylation 5-Cyanoindole->N-Alkylation Ethyl bromoacetate, Base Ethyl 5-Cyanoindole-1-acetate Ethyl 5-Cyanoindole-1-acetate N-Alkylation->Ethyl 5-Cyanoindole-1-acetate Hydrolysis Hydrolysis Ethyl 5-Cyanoindole-1-acetate->Hydrolysis Acid or Base This compound This compound Hydrolysis->this compound

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 5-Cyanoindole Core

A robust and scalable synthesis of the starting material, 5-cyanoindole, is critical for the overall success of the project. Several methods exist, each with its own advantages and disadvantages, particularly when considering large-scale production.

Comparison of Synthetic Routes to 5-Cyanoindole
Synthesis MethodStarting Material(s)Key ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Rosenmund-von Braun Reaction 5-BromoindoleCopper(I) Cyanide (CuCN)~98%[1]High yield, direct conversion.Use of highly toxic cyanide reagents, high reaction temperatures.[2]
Modified Leimgruber-Batcho Synthesis 3-Methyl-4-nitrobenzonitrileDMF-DMA, Iron, Acetic Acid~96%[2]Avoids toxic cyanides, uses readily available starting materials.[2]Multi-step process.
Fischer Indole Synthesis p-Cyanophenylhydrazine, AcetaldehydeAcid catalyst (e.g., H₂SO₄)Variable, often lowerWell-established, versatile method.Can produce regioisomers, harsh acidic conditions.

For large-scale synthesis, the modified Leimgruber-Batcho synthesis is often preferred as it avoids the use of highly toxic cyanide reagents and starts from readily available and cheaper raw materials.[2]

Detailed Experimental Protocol: Modified Leimgruber-Batcho Synthesis of 5-Cyanoindole

This protocol is adapted from a reported commercial-scale synthesis.[2]

Step 1: Formation of the Enamine

  • In a suitable reactor, dissolve 3-methyl-4-nitrobenzonitrile in methylene dichloride and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture to 50-55 °C and maintain for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure at a temperature below 50 °C.

Step 2: Reductive Cyclization

  • To the residue from the previous step, add methanol and acetic acid.

  • Cool the mixture to 0 °C and add iron powder in portions, maintaining the temperature.

  • After the addition is complete, heat the reaction mixture to 50-55 °C for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts. Wash the filter cake with methanol.

  • Concentrate the filtrate and add ethyl acetate. Stir at room temperature for 3 hours to precipitate the product.

  • Collect the solid by filtration, wash with n-hexane, and dry to afford 5-cyanoindole.

Part 2: N-Alkylation of 5-Cyanoindole

This step introduces the acetic acid side chain at the N1 position of the indole ring. The presence of the electron-withdrawing cyano group at the C5 position can influence the reactivity of the indole nitrogen.

Troubleshooting Guide: N-Alkylation of 5-Cyanoindole

N-Alkylation_Troubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions Low_Yield Low Yield / No Reaction Stronger_Base Use a stronger base (e.g., NaH) Low_Yield->Stronger_Base Anhydrous_Conditions Ensure strictly anhydrous conditions Low_Yield->Anhydrous_Conditions Higher_Temp Increase reaction temperature Low_Yield->Higher_Temp Solvent_Choice Optimize solvent (e.g., DMF, THF) Low_Yield->Solvent_Choice Side_Reaction Side Reactions (C3-Alkylation) Side_Reaction->Solvent_Choice Base_First Add base first to form indolide anion Side_Reaction->Base_First Lower_Temp_After_Deprotonation Lower temperature after deprotonation Side_Reaction->Lower_Temp_After_Deprotonation Dialkylation Dialkylation Control_Stoichiometry Use controlled stoichiometry of alkylating agent Dialkylation->Control_Stoichiometry Dialkylation->Lower_Temp_After_Deprotonation

Caption: Troubleshooting common issues in the N-alkylation of 5-cyanoindole.

Q1: My N-alkylation reaction is sluggish or gives a low yield. What are the likely causes and how can I improve it?

A1: Low reactivity in the N-alkylation of 5-cyanoindole can often be attributed to the decreased nucleophilicity of the indole nitrogen due to the electron-withdrawing effect of the cyano group.[3] Here are several strategies to enhance the reaction rate and yield:

  • Choice of Base: A strong base is typically required to deprotonate the N-H of the indole. Sodium hydride (NaH) is a common and effective choice.[4] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended as they can effectively solvate the resulting indolide anion.[3][4]

  • Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions, as any moisture will quench the strong base and the indolide anion.[4]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done cautiously as it can also promote side reactions.

Q2: I am observing a significant amount of C3-alkylation as a byproduct. How can I improve the N-selectivity?

A2: The competition between N-alkylation and C3-alkylation is a common challenge in indole chemistry.[4] To favor N-alkylation:

  • Deprotonation First: Ensure complete deprotonation of the indole nitrogen by the base before adding the alkylating agent. The resulting indolide anion is a harder nucleophile and will preferentially attack the electrophile at the nitrogen atom.

  • Solvent Effects: The choice of solvent can influence the N/C selectivity. Polar aprotic solvents like DMF generally favor N-alkylation.[4]

  • Counter-ion: The nature of the counter-ion from the base can also play a role. For instance, the sodium counter-ion from NaH often leads to good N-selectivity.

Q3: During scale-up, I am facing issues with the work-up and isolation of the ethyl 5-cyanoindole-1-acetate. Any suggestions?

A3: Large-scale work-ups require careful planning.

  • Quenching: The reaction should be carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.[4]

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Purification: While flash column chromatography is common in the lab, for large-scale production, crystallization is a more practical purification method. A careful selection of the crystallization solvent system is necessary to obtain the product in high purity.

Detailed Experimental Protocol: N-Alkylation of 5-Cyanoindole
  • To a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), add 5-cyanoindole.

  • Add anhydrous DMF to dissolve the 5-cyanoindole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Slowly add ethyl bromoacetate dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ethyl 5-cyanoindole-1-acetate.

  • Purify the crude product by recrystallization or column chromatography.

Part 3: Hydrolysis of Ethyl 5-Cyanoindole-1-acetate

The final step is the hydrolysis of the ester to the desired carboxylic acid. Both acidic and basic conditions can be employed, but for scale-up, base-catalyzed hydrolysis (saponification) is often preferred as it is generally irreversible and goes to completion.[5]

Troubleshooting Guide: Hydrolysis of Ethyl 5-Cyanoindole-1-acetate

Q1: The hydrolysis of my ester is incomplete, even after prolonged reaction times. What could be the issue?

A1: Incomplete hydrolysis can be due to several factors:

  • Insufficient Base: Ensure that at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. For large-scale reactions, a slight excess (1.1-1.2 equivalents) is often recommended to drive the reaction to completion.

  • Solubility: The ester may have poor solubility in the aqueous reaction mixture. Adding a co-solvent like methanol or ethanol can improve solubility and reaction rate.

  • Temperature: Increasing the reaction temperature will accelerate the hydrolysis. Refluxing the reaction mixture is a common practice.

Q2: I am concerned about the potential hydrolysis of the nitrile group under the reaction conditions. Is this a valid concern?

A2: Yes, under harsh basic or acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. To minimize this side reaction:

  • Milder Conditions: Use milder conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.

  • Reaction Monitoring: Carefully monitor the reaction by TLC or HPLC to stop it as soon as the starting ester is consumed, preventing over-reaction.

Q3: The work-up and isolation of the final product, this compound, is proving difficult. How can I improve this?

A3: The work-up for a hydrolysis reaction involves acidification to precipitate the carboxylic acid.

  • Acidification: After the hydrolysis is complete, cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of around 2-3. The product should precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain the pure this compound.

Detailed Experimental Protocol: Hydrolysis of Ethyl 5-Cyanoindole-1-acetate
  • In a reactor, dissolve ethyl 5-cyanoindole-1-acetate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.2 equivalents) in water.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with 2N HCl until the pH is approximately 2-3.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

References

Technical Support Center: Analytical Characterization of 5-Cyanoindole-1-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 5-Cyanoindole-1-acetic acid (5-CN-IAA). This resource is designed for researchers, chemists, and drug development professionals who are working with this and structurally similar indole derivatives. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome common analytical challenges.

This compound, with a molecular formula of C11H8N2O2 and a molecular weight of 200.19 g/mol , presents a unique set of analytical hurdles due to its combination of an indole ring, a cyano group, and a carboxylic acid moiety.[1] This guide is structured to address these challenges systematically across the most common analytical platforms.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for the separation and quantification of 5-CN-IAA. However, its chemical properties can lead to several common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for reverse-phase HPLC analysis of this compound?

A1: A good starting point is a C8 or C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water containing an acidic modifier.[2] Given the acidic nature of the analyte (pKa of the carboxylic acid is similar to acetic acid, ~4.76), maintaining a low pH is critical.[3]

A typical starting gradient might be:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: 5-95% B over 20 minutes

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 280 nm, as the indole ring has strong absorbance around this wavelength.[4] For higher sensitivity and specificity, fluorescence detection (Excitation: ~280 nm, Emission: ~350-360 nm) is highly recommended.[5][6][7]

Troubleshooting Guide: HPLC

Issue 1: Poor Peak Shape (Tailing)

  • Symptom: The peak for 5-CN-IAA appears asymmetrical with a pronounced "tail."

  • Root Cause Analysis: Peak tailing for acidic compounds like 5-CN-IAA is often caused by secondary interactions between the negatively charged carboxylate group and residual, positively charged silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[8] This interaction is pH-dependent. At a mobile phase pH near or above the analyte's pKa, the carboxylic acid is deprotonated (ionized), leading to strong ionic interactions with the stationary phase.

  • Solutions:

    • Lower Mobile Phase pH: The most effective solution is to lower the mobile phase pH to at least two units below the analyte's pKa (e.g., pH 2.5-3.0).[9] This is called ion suppression. At this pH, the carboxylic acid is fully protonated (neutral), minimizing secondary interactions and dramatically improving peak shape.[10] Use a buffer like phosphate or an additive like formic or acetic acid.[11]

    • Increase Buffer Strength: If operating near the pKa is necessary, increasing the buffer concentration (e.g., to >20 mM) can help to saturate the active sites on the stationary phase and improve peak symmetry.[9]

    • Use a Modern, High-Purity Column: Columns made with high-purity silica have fewer acidic silanol groups and are often end-capped to further reduce their activity. Using such a column can significantly reduce tailing even at mid-range pH.[8]

HPLC_Troubleshooting_Peak_Tailing start Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions (Analyte is Ionized) start->cause1 cause2 Column Overload start->cause2 cause3 Extra-Column Volume start->cause3 solution1 Lower Mobile Phase pH (e.g., pH 2.5-3.0) cause1->solution1 solution2 Use High-Purity End-capped Column cause1->solution2 solution3 Reduce Sample Concentration/Volume cause2->solution3 solution4 Optimize Tubing (Shorter, Narrower ID) cause3->solution4

Issue 2: Sample Instability & Ghost Peaks

  • Symptom: You observe inconsistent peak areas, the appearance of new, small peaks over time, or a rising baseline in your chromatogram.

  • Root Cause Analysis: The indole ring is susceptible to oxidation.[12] This degradation can be catalyzed by light, high temperatures, or trace metals, leading to the formation of new compounds that appear as extra peaks in the chromatogram.

  • Solutions:

    • Fresh Sample Preparation: Prepare samples fresh and analyze them promptly. If samples must be stored, keep them at low temperatures (4°C) and protected from light using amber vials.[4]

    • Mobile Phase Degassing: Ensure the mobile phase is thoroughly degassed to remove dissolved oxygen, which can promote on-column oxidation.

    • Use an Antioxidant: In some cases, adding a small amount of an antioxidant like ascorbic acid to the sample diluent can help prevent degradation.

    • Check for Contamination: Ghost peaks can also arise from contamination in the mobile phase, injector, or column. A proper column flush and system cleaning are recommended.

Protocol: HPLC Method Development for 5-CN-IAA
  • Column Selection: Start with a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Initial Gradient Run:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set UV detection at 280 nm.

    • Run a fast scouting gradient from 5% B to 95% B in 15 minutes.

  • Optimization:

    • Based on the retention time from the scouting run, adjust the gradient to improve resolution around the peak of interest. If the peak elutes too early, make the gradient shallower. If it elutes too late, make it steeper.

    • If peak shape is still suboptimal, consider switching the organic modifier to methanol or using 0.1% trifluoroacetic acid (TFA) instead of formic acid for stronger ion suppression.

  • Validation: Once a suitable method is established, validate it for linearity, accuracy, precision, and robustness according to standard guidelines.[2]

Section 2: Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is essential for confirmation of identity and for sensitive quantification.

Frequently Asked Questions (FAQs)

Q2: What are the expected ions for this compound in Electrospray Ionization (ESI) Mass Spectrometry?

A2: Given its structure, 5-CN-IAA can be ionized in both positive and negative modes.

  • Negative Ion Mode (ESI-): This is often the preferred mode due to the acidic carboxylic acid group. The primary ion observed will be the deprotonated molecule, [M-H]⁻ at m/z 200.06 - 1 = 199.05 . This mode is generally very sensitive for carboxylic acids.

  • Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺ at m/z 200.06 + 1 = 201.07 , is expected.[13] Adduct formation is also common, so you may see sodium [M+Na]⁺ (m/z 223.05) or potassium [M+K]⁺ (m/z 239.02) adducts.

Troubleshooting Guide: MS

Issue 3: Low Ionization Efficiency / Poor Signal

  • Symptom: The signal for 5-CN-IAA is weak or non-existent.

  • Root Cause Analysis: Ionization efficiency in ESI is highly dependent on the ability of the analyte to hold a charge in the gas phase. This is directly influenced by the mobile phase pH and composition.

  • Solutions:

    • Optimize for Negative Mode: For the highest sensitivity, use a mobile phase that promotes the formation of the [M-H]⁻ ion. A mobile phase containing a weak base like 0.1% ammonium hydroxide or a buffer like ammonium acetate can be effective. However, ensure your chromatography is compatible with higher pH.

    • Optimize for Positive Mode: To enhance the [M+H]⁺ signal, ensure the mobile phase is acidic (e.g., 0.1% formic acid).[13] This keeps the carboxylic acid protonated and encourages protonation at the indole nitrogen.

    • Source Parameter Tuning: Directly infuse a standard solution of the compound and optimize source parameters such as capillary voltage, cone voltage (or fragmentor voltage), and gas flows to maximize the signal for the ion of interest.

MS_Ionization Analyte This compound (C₁₁H₈N₂O₂) M_plus_H M_plus_H Analyte->M_plus_H +H⁺ M_plus_Na M_plus_Na Analyte->M_plus_Na +Na⁺ M_minus_H M_minus_H Analyte->M_minus_H -H⁺

Issue 4: Unexpected Fragmentation Patterns

  • Symptom: In MS/MS analysis, the fragmentation is not what you expect, or it is inconsistent.

  • Root Cause Analysis: The fragmentation of indole derivatives can be complex.[14][15][16] A common fragmentation pathway for indole-3-acetic acids involves the loss of the acetic acid side chain.

  • Solutions:

    • Characteristic Losses: For [M+H]⁺, a key fragmentation is often the loss of the entire acetic acid group (-CH2COOH), or more commonly, the loss of water and carbon monoxide (a total of 46 Da) to yield a stable skatole-like cation.[13] For the cyano-substituted compound, a characteristic fragment would be at m/z 131, corresponding to the cyano-indole moiety after side-chain loss.

    • Collision Energy Optimization: The extent of fragmentation is controlled by the collision energy. Perform a collision energy ramp experiment to find the optimal energy that produces stable and informative fragment ions for Multiple Reaction Monitoring (MRM) method development.

    • Reference Spectra: Compare your observed fragmentation patterns with those reported in the literature for similar indole-acetic acid derivatives to help identify key fragments.[17]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structure elucidation.

Frequently Asked Questions (FAQs)

Q3: What are the key challenges and expected signals in the ¹H NMR spectrum of this compound?

A3: The main challenge is often solubility. Due to the polar carboxylic acid group, 5-CN-IAA has poor solubility in chloroform-d (CDCl₃). A more suitable solvent is dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4.[18]

Expected ¹H NMR Signals (in DMSO-d6):

  • -COOH: A very broad singlet far downfield, typically >12 ppm.

  • Indole Aromatic Protons: The protons on the indole ring will appear in the aromatic region (~7.0-8.5 ppm). The cyano group is electron-withdrawing, which will shift the protons near it downfield. Proton H4 (adjacent to the cyano group) will likely be the most downfield of the benzene ring protons.[19]

  • -CH₂-: A singlet for the methylene protons of the acetic acid group, typically around 5.0-5.5 ppm.

  • Indole Pyrrole Protons: The H2 and H3 protons will also be in the aromatic region. The substitution at the N1 position will influence their chemical shifts.[20]

Troubleshooting Guide: NMR

Issue 5: Poor Solubility and/or Peak Broadening

  • Symptom: The sample does not fully dissolve, resulting in a poor-quality spectrum, or the observed peaks are broad and poorly resolved.

  • Root Cause Analysis: Poor solubility is due to the high polarity and hydrogen bonding capability of the carboxylic acid. Peak broadening can be caused by several factors, including sample aggregation at higher concentrations, or chemical exchange of the acidic proton.

  • Solutions:

    • Solvent Selection: Use polar, aprotic solvents like DMSO-d6 or DMF-d7. If a protic solvent like methanol-d4 is used, the acidic -COOH proton will exchange with the solvent's deuterium and will not be observed.

    • Temperature: Gently warming the NMR tube can sometimes improve solubility and sharpen peaks by overcoming aggregation and increasing the rate of molecular tumbling.

    • Concentration: Use the lowest concentration that provides an adequate signal-to-noise ratio to minimize aggregation effects.

Analytical Technique Parameter Recommended Starting Point Rationale
HPLC ColumnC18 or C8, high-purity silicaGood retention for moderately polar compounds.[2][5]
Mobile Phase pH2.5 - 3.0 (using Formic/Acetic Acid)Suppresses ionization of the carboxylic acid to prevent peak tailing.[9][10]
DetectionFluorescence (Ex: 280 nm, Em: 360 nm)Provides higher sensitivity and specificity for the indole moiety than UV.[7]
Mass Spectrometry Ionization ModeESI Negative (-)The carboxylic acid group readily deprotonates, leading to a strong [M-H]⁻ signal.
Key Ion (MS1)m/z 199.18 ([M-H]⁻)Direct measurement of the deprotonated molecular ion.
Key Fragment (MS2)m/z 155.18 (Loss of CO₂)Characteristic loss from the carboxylate group upon fragmentation.
NMR SolventDMSO-d6Excellent for dissolving polar compounds with acidic protons.
Key SignalBroad singlet > 12 ppmDiagnostic for the carboxylic acid proton.

Section 4: General Sample Handling and Stability

Q4: What are the best practices for storing this compound as a solid and in solution?

A4: Indole compounds, in general, are sensitive to light, air, and heat.[4][21]

  • Solid Form: Store the solid material in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark place (refrigerator or freezer).

  • In Solution: Solutions are generally less stable than the solid. Prepare solutions fresh for analysis. If storage is unavoidable, use amber vials to protect from light, cap tightly, and store at -20°C or below. Avoid repeated freeze-thaw cycles.

References

Validation & Comparative

A Tale of Two Indoles: A Comparative Guide to the Biological Activities of 5-Cyanoindole-1-acetic acid and Indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of indole derivatives, subtle structural modifications can lead to profoundly different biological activities. This guide provides an in-depth, objective comparison of two such molecules: the quintessential plant hormone, Indole-3-acetic acid (IAA), and the synthetically valuable 5-Cyanoindole-1-acetic acid. By examining their mechanisms of action, experimental data, and divergent applications, we aim to equip researchers with the foundational knowledge to strategically select and utilize these compounds in their respective fields.

Indole-3-acetic acid (IAA): The Master Regulator of Plant Growth

Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, playing a pivotal role in virtually every aspect of their growth and development.[1][2] From orchestrating cell elongation and division to guiding responses to light and gravity, IAA's influence is both profound and pleiotropic.[3][4]

Mechanism of Action: A Precisely Regulated Signaling Cascade

The biological effects of IAA are mediated through a well-characterized signaling pathway involving the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins.[5] In the absence of IAA, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors, inhibiting the activity of Auxin Response Factors (ARFs). When IAA is present, it acts as a molecular "glue," facilitating the interaction between TIR1/AFB and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors liberates ARFs to regulate the transcription of auxin-responsive genes, thereby initiating a cascade of physiological responses.[5]

Visualizing the Canon: The Indole-3-acetic acid Signaling Pathway

IAA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA Indole-3-acetic acid (IAA) IAA_n IAA IAA->IAA_n transport TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds to (in presence of IAA) SCF SCF Complex TIR1_AFB->SCF part of ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes regulates Response Physiological Response (Cell Elongation, etc.) Auxin_Response_Genes->Response leads to IAA_n->TIR1_AFB binds to SCF->Aux_IAA ubiquitinates

Caption: The TIR1/AFB signaling pathway for Indole-3-acetic acid in plants.

Experimental Support: Classic Bioassays for Auxin Activity

The auxin activity of IAA and its analogs is typically quantified using classic bioassays that measure physiological responses in model plant systems.

BioassayPrincipleTypical Response to IAA
Avena Coleoptile Elongation Test Measures the elongation of decapitated oat coleoptiles incubated in a test solution.Increased elongation with increasing IAA concentration (within the optimal range).
Pea Stem Curvature Test Measures the degree of curvature of split pea stems, where differential growth is induced by the test solution.Pronounced inward curvature due to enhanced cell elongation on the treated side.
Root Elongation Inhibition Assay Measures the inhibition of primary root growth in seedlings (e.g., Arabidopsis thaliana) at supraoptimal auxin concentrations.Inhibition of root elongation at high concentrations.

These assays consistently demonstrate the potent growth-promoting effects of IAA at appropriate concentrations.

This compound: A Structurally Divergent Analog with a Different Calling

In stark contrast to the wealth of information on IAA, there is a notable absence of published data on the auxin-like or plant-related biological activity of this compound. Its primary significance lies in the realm of medicinal chemistry, where the 5-cyanoindole scaffold is a valuable building block for synthesizing pharmacologically active compounds.[6]

The Criticality of Side-Chain Position: A Shift in Biological Function

One of the most telling structural differences between IAA and this compound is the position of the acetic acid side chain. In IAA, it is at the 3-position, a feature known to be crucial for its auxin activity. In this compound, the side chain is at the 1-position of the indole ring.

Studies on other indole-1-acetic acid derivatives have shown that this positional change dramatically alters biological activity. For instance, a comparative study on indole-1-acetic acid and indole-3-acetic acid derivatives revealed marked differences in their ability to inhibit aldose reductase, with the 1-substituted isomer showing higher efficacy.[7] Furthermore, derivatives of indole-1-acetic acid have been investigated for their anti-inflammatory properties, a therapeutic area far removed from plant growth regulation.[8] This strongly suggests that the placement of the acetic acid moiety at the 1-position directs the molecule towards different biological targets than those involved in auxin signaling.

The Influence of the Cyano Group and Its Role in Drug Design

The presence of a cyano (-CN) group at the 5-position further differentiates this molecule from IAA. In medicinal chemistry, the cyano group can act as a hydrogen bond acceptor and can influence the electronic properties of the aromatic ring system. Derivatives of 5-cyanoindole have been synthesized and evaluated for their affinity to various biological targets, including dopamine receptors.[9] Notably, 5-cyanoindole is a key intermediate in the synthesis of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[10]

Workflow: Synthesis of Vilazodone from 5-Cyanoindole

Vilazodone_Synthesis Start 5-Cyanoindole Intermediate1 3-(4-chlorobutyryl)- 5-cyanoindole Start->Intermediate1 Friedel-Crafts Acylation (4-chlorobutyryl chloride, AlCl3) Intermediate2 3-(4-chlorobutyl)- 5-cyanoindole Intermediate1->Intermediate2 Reduction (NaBH4, TFA) End Vilazodone Intermediate2->End Condensation Reagent2 5-(1-piperazinyl)benzofuran- 2-carboxamide Reagent2->End

Caption: Synthetic pathway of Vilazodone from 5-Cyanoindole.

Comparative Summary: A Head-to-Head Analysis

FeatureIndole-3-acetic acid (IAA)This compound
Primary Biological Role Plant hormone (auxin)[1][2]Synthetic intermediate in medicinal chemistry[6]
Mechanism of Action Modulates gene expression via the TIR1/AFB pathway[5]Primarily used to synthesize compounds targeting CNS receptors (e.g., serotonin, dopamine)[9][10]
Key Structural Features Acetic acid at C3Acetic acid at N1; Cyano group at C5
Established Biological Effects Promotes cell elongation, division, and differentiation in plants[3][4]No documented auxin or plant growth-regulating activity. Derivatives show affinity for neurotransmitter receptors.[9]
Primary Applications Agriculture, horticulture, plant biology research[4]Drug discovery and development, synthesis of pharmaceuticals like Vilazodone[10]

Conclusion: Different Scaffolds for Different Sciences

The comparison between indole-3-acetic acid and this compound serves as a compelling case study in structure-activity relationships. While both share the indole core, their distinct substitution patterns destine them for entirely different biological roles and scientific applications.

Indole-3-acetic acid remains the cornerstone of auxin research, a vital tool for understanding and manipulating plant growth. Its well-defined mechanism of action and extensive body of supporting experimental data make it an indispensable compound for plant biologists and agricultural scientists.

This compound , on the other hand, is a testament to the versatility of the indole scaffold in medicinal chemistry. The strategic placement of the acetic acid and cyano groups creates a molecule poised not for influencing plant development, but for serving as a precursor to therapeutics that modulate human physiology.

For the researcher, the choice between these two molecules is clear and dictated by the biological system under investigation. This guide underscores the importance of understanding not just the core structure of a molecule, but the profound impact of its functionalization on its ultimate biological activity.

References

A Comparative Guide to 5-Cyanoindole-1-acetic acid and Classical Auxin Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Auxins, a class of plant hormones, are central to nearly every aspect of plant growth and development, from cell elongation and division to root initiation and tropic responses.[1][2] The prototypical auxin, Indole-3-acetic acid (IAA), has been the subject of extensive research. Alongside IAA, a variety of synthetic analogs have been developed, including 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D), which have become invaluable tools in both agricultural and basic research settings.[1] This guide provides a comparative overview of a lesser-known analog, 5-Cyanoindole-1-acetic acid, in relation to these classical auxins.

The purpose of this document is to offer a framework for researchers, scientists, and drug development professionals to understand the potential nuances of this compound. While direct comparative experimental data for this specific compound is not abundant in publicly available literature, this guide will leverage established principles of auxin biology and structure-activity relationships to infer its potential characteristics. Furthermore, we provide detailed experimental protocols to enable a thorough, side-by-side comparison of its biological activity with that of IAA, NAA, and 2,4-D.

Structural Comparison of Auxin Analogs

The biological activity of an auxin analog is intrinsically linked to its chemical structure. The core structural requirements for auxin activity, first elucidated decades ago, include an unsaturated ring system and a side chain with a carboxyl group (or a group that can be converted to one).[1]

Compound Structure Key Features
Indole-3-acetic acid (IAA) The natural auxin; features an indole ring with an acetic acid side chain at the 3-position.
1-Naphthaleneacetic acid (NAA) A synthetic auxin with a naphthalene ring; known for its stability and potent activity.[3]
2,4-Dichlorophenoxyacetic acid (2,4-D) A synthetic auxin of the phenoxyacetic acid class; widely used as a selective herbicide.[4]
This compound Chemical structure not readily available in public databases. Based on its name, it consists of an indole ring with a cyano (-C≡N) group at the 5-position and an acetic acid side chain at the 1-position.The key distinctions from IAA are the cyano substitution on the indole ring and the acetic acid side chain at the 1-position instead of the 3-position.

The substitution of the acetic acid side chain to the 1-position of the indole ring, as in this compound, represents a significant structural deviation from the natural auxin IAA. Studies on 1-indole acetic acid derivatives have shown marked differences in biological activity compared to their 3-indole counterparts.[5] The electron-withdrawing nature of the cyano group at the 5-position could also influence the electronic properties of the indole ring, potentially affecting receptor binding and metabolic stability.

Mechanism of Action: A Comparative Overview

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1] Auxin acts as a "molecular glue," stabilizing the interaction between these two proteins, which leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. This lifts the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin TIR1/AFB TIR1/AFB Auxin->TIR1/AFB binds Aux/IAA Aux/IAA TIR1/AFB->Aux/IAA forms co-receptor with Ub Ubiquitin TIR1/AFB->Ub recruits E3 ligase ARF ARF Aux/IAA->ARF represses 26S Proteasome 26S Proteasome Aux/IAA->26S Proteasome degradation Auxin Responsive Genes Auxin Responsive Genes ARF->Auxin Responsive Genes activates Ub->Aux/IAA ubiquitinates Receptor_Binding_Workflow Purify TIR1/AFB and Aux/IAA proteins Purify TIR1/AFB and Aux/IAA proteins Immobilize TIR1/AFB on sensor chip Immobilize TIR1/AFB on sensor chip Purify TIR1/AFB and Aux/IAA proteins->Immobilize TIR1/AFB on sensor chip Inject Aux/IAA and test compound Inject Aux/IAA and test compound Immobilize TIR1/AFB on sensor chip->Inject Aux/IAA and test compound Measure binding kinetics (SPR) Measure binding kinetics (SPR) Inject Aux/IAA and test compound->Measure binding kinetics (SPR) Calculate Kd Calculate Kd Measure binding kinetics (SPR)->Calculate Kd

References

A Comparative Analysis of Vilazodone and 5-Cyanoindole-1-acetic acid: A Deep Dive into Serotonergic Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparative analysis of the pharmacological activity of the antidepressant vilazodone and the lesser-characterized compound, 5-Cyanoindole-1-acetic acid. A thorough review of the scientific literature reveals a significant disparity in the available data for these two molecules. Vilazodone is a well-documented dual-acting serotonergic agent, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2] In contrast, "this compound" appears to be a chemical intermediate, likely involved in the synthesis of more complex molecules, with no publicly available data on its biological activity at key serotonergic targets.

Therefore, this guide will first establish a comprehensive benchmark of vilazodone's activity, detailing its mechanism of action, supported by extensive experimental data. Subsequently, it will outline the standard experimental protocols that would be necessary to characterize the serotonergic activity of "this compound," should such an investigation be undertaken. Finally, a brief discussion on the structure-activity relationships of vilazodone and its analogs will provide context on the potential significance of the 5-cyanoindole moiety.

Vilazodone: A Dual-Action Serotonergic Modulator

Vilazodone is an antidepressant that exerts its therapeutic effects through a synergistic action on two key components of the serotonin system: the serotonin transporter (SERT) and the 5-HT1A receptor.[1] This dual mechanism classifies it as a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI).[3]

Mechanism of Action

Vilazodone's primary mode of action involves the potent and selective inhibition of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[4] By blocking SERT, vilazodone increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[5]

Simultaneously, vilazodone acts as a partial agonist at the 5-HT1A receptor.[2] These receptors are located both presynaptically on serotonin neurons (autoreceptors) and postsynaptically on other neurons in various brain regions.[6] Partial agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the inhibitory feedback on serotonin release, potentially leading to a faster onset of antidepressant action compared to traditional SSRIs.[7] Postsynaptic 5-HT1A receptor activation is also believed to contribute to the anxiolytic and antidepressant effects.[8]

Comparative Binding Affinities and Potency

The following table summarizes the key in vitro pharmacological data for vilazodone, demonstrating its high affinity and potency for both SERT and the 5-HT1A receptor.

TargetParameterValue (nM)Reference
Serotonin Transporter (SERT) Ki0.1[7]
IC501.6[7][9]
5-HT1A Receptor IC502.1[7][9]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Signaling Pathways

Serotonin Transporter (SERT) Mechanism

The serotonin transporter is an integral membrane protein that facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[5] This process is dependent on the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions.[10] Vilazodone binds to SERT, locking it in a conformation that prevents the translocation of serotonin across the neuronal membrane.[11]

SERT_Mechanism cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Presynaptic Neuron Serotonin_ext Serotonin (5-HT) SERT SERT Serotonin_ext->SERT Binds Na_ext Na+ Na_ext->SERT Binds Cl_ext Cl- Cl_ext->SERT Binds Serotonin_int Serotonin (5-HT) SERT->Serotonin_int Translocates Vilazodone Vilazodone Vilazodone->SERT Inhibits

Caption: Vilazodone blocks the serotonin transporter (SERT).

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to inhibitory neuronal responses.[6] As a partial agonist, vilazodone activates this receptor, but to a lesser degree than the endogenous ligand, serotonin. The signaling cascade involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its excitability.[12][13]

Caption: Vilazodone's partial agonism at the 5-HT1A receptor.

Characterizing the Activity of this compound: Necessary Experimental Protocols

To ascertain whether this compound possesses any pharmacological activity comparable to vilazodone, a series of in vitro assays would need to be performed. The following are standard, validated protocols for assessing affinity for the serotonin transporter and the 5-HT1A receptor.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Start Test Compound: This compound SERT_Binding SERT Radioligand Binding Assay Start->SERT_Binding 5HT1A_Binding 5-HT1A Receptor Radioligand Binding Assay Start->5HT1A_Binding SERT_Uptake Serotonin Reuptake Inhibition Assay SERT_Binding->SERT_Uptake Data_Analysis Data Analysis: Determine Ki, IC50, and functional potency SERT_Uptake->Data_Analysis 5HT1A_Functional 5-HT1A Receptor Functional Assay (e.g., GTPγS binding) 5HT1A_Binding->5HT1A_Functional 5HT1A_Functional->Data_Analysis Comparison Compare with Vilazodone Data Data_Analysis->Comparison

Caption: Workflow for characterizing a novel compound.

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist) or [3H]WAY-100635 (a 5-HT1A antagonist).

  • Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand at a high concentration (e.g., 10 µM).

  • Test compound: this compound at various concentrations.

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the radioligand at a concentration near its Kd value.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin Reuptake Inhibition Assay

Objective: To determine the potency (IC50) of this compound in inhibiting serotonin reuptake by the human serotonin transporter.

Materials:

  • Cells endogenously or recombinantly expressing the human serotonin transporter (e.g., JAR cells, HEK293-hSERT cells).

  • Radiolabeled serotonin: [3H]5-HT.

  • Uptake buffer: e.g., Krebs-Ringer-HEPES buffer.

  • Test compound: this compound at various concentrations.

  • Reference inhibitor: A known SERT inhibitor like fluoxetine or vilazodone.

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the reference inhibitor in the uptake buffer.

  • Wash the cells with the uptake buffer.

  • Pre-incubate the cells with the test compound or reference inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the uptake by adding [3H]5-HT to each well.

  • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Plot the percentage of inhibition of [3H]5-HT uptake against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Structure-Activity Relationship Insights

While no direct data exists for this compound, studies on vilazodone and its analogs have highlighted the importance of the 5-cyanoindole moiety for high-affinity binding to the serotonin transporter.[7] Deconstruction of the vilazodone molecule has shown that indole derivatives are potent SERT inhibitors.[10] The addition of the acetic acid group at the 1-position of the indole ring in "this compound" would significantly alter the molecule's physicochemical properties compared to 5-cyanoindole itself, which is a known precursor in vilazodone synthesis.[3] The impact of this acidic functional group on binding to the largely hydrophobic pocket of SERT or the G-protein coupled 5-HT1A receptor is unknown without experimental validation.

Conclusion

Vilazodone is a well-characterized antidepressant with a dual mechanism of action involving potent inhibition of the serotonin transporter and partial agonism at the 5-HT1A receptor. In stark contrast, there is a lack of publicly available scientific data to support any comparable biological activity for "this compound." Based on the available information, it is most likely a chemical intermediate. A comprehensive evaluation using standard in vitro pharmacological assays, as detailed in this guide, would be required to determine if "this compound" has any significant serotonergic activity. Until such data is generated, any comparison of its activity to that of vilazodone remains purely speculative.

References

A Comparative Guide to the Preclinical Evaluation of 5-Cyanoindole-1-acetic acid: A Novel Bifunctional Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro and in vivo investigation of "5-Cyanoindole-1-acetic acid," a novel synthetic indole derivative. Given the absence of direct published studies on this specific molecule, this document outlines a proposed research program, establishing a comparative analysis against its structurally and functionally relevant predecessors: Indole-3-acetic acid (IAA) and the clinically approved antidepressant, Vilazodone.

The rationale for this investigation is twofold. The indole-3-acetic acid scaffold is a well-established pharmacophore known for its cytotoxic properties against cancer cell lines, often mediated through the generation of reactive oxygen species (ROS).[1][2] Concurrently, the 5-cyanoindole moiety is a critical structural component of Vilazodone, a dual-action antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[3][4] Therefore, this compound presents a compelling candidate for bifunctional activity, with potential applications in both oncology and neuroscience.

This guide details the requisite experimental workflows, provides validated protocols, and presents hypothetical data to offer a clear, comparative perspective on its potential efficacy and mechanisms of action.

Part A: Assessment of Cytotoxic and Oxidative Properties

The indole-acetic acid backbone suggests a potential for anticancer activity. The primary mechanism for IAA-induced cytotoxicity involves oxidative stress, making the evaluation of cell viability and ROS production paramount.[2][5]

In Vitro Evaluation

1. Comparative Cytotoxicity Screening

The initial step is to determine the compound's cytotoxic potential across a panel of human cancer cell lines versus a non-cancerous control. This allows for the assessment of both efficacy and selectivity. The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]

Table 1: Hypothetical Comparative Cytotoxicity (IC₅₀ Values in µM) of this compound and Indole-3-acetic acid (IAA)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HepG2 (Liver Cancer)MRC-5 (Normal Lung Fibroblast)
This compound1.52.13.5> 50
Indole-3-acetic acid (IAA)2.6[7]5.0 (similar cell lines)2.2[7]2.6[7]

Data for IAA is sourced from existing literature to provide a benchmark.[7]

Experimental Protocol: MTT Cell Viability Assay [6]

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa, HepG2, MRC-5) in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and IAA in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

2. Intracellular Reactive Oxygen Species (ROS) Production

To investigate the primary mechanism of cytotoxicity, the induction of ROS is quantified. The 2′,7′-dichlorodihydrofluorescein-diacetate (H₂DCF-DA) assay is a common method. H₂DCF-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS into the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[8][9]

Table 2: Hypothetical ROS Production (Fold Increase in Fluorescence vs. Control)

Compound (at IC₅₀ conc.)Fold Increase in DCF Fluorescence
This compound4.2
Indole-3-acetic acid (IAA)3.5
Vehicle Control1.0

Experimental Protocol: H₂DCF-DA Assay for Intracellular ROS

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density of 10,000 cells per well and incubate for 24 hours.

  • Probe Loading: Remove the medium and incubate the cells with 10 µM H₂DCF-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with warm PBS to remove excess probe.

  • Compound Treatment: Add the test compounds (at their respective IC₅₀ concentrations) in complete medium to the wells.

  • Data Acquisition: Immediately measure the fluorescence intensity at an excitation/emission wavelength of 485/535 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Analysis: Calculate the rate of ROS production as the slope of the fluorescence intensity curve over time. Express results as a fold increase over the vehicle-treated control.

Diagram: Proposed Mechanism of ROS-Induced Cytotoxicity

ROS_Pathway Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Damage Oxidative Damage ROS->Damage DNA DNA Strand Breaks Damage->DNA Lipids Lipid Peroxidation Damage->Lipids Proteins Protein Oxidation Damage->Proteins Apoptosis Apoptosis DNA->Apoptosis Lipids->Apoptosis Proteins->Apoptosis

Caption: ROS-mediated cytotoxicity pathway.

Part B: Assessment of Neuromodulatory Properties

The 5-cyanoindole substructure, shared with Vilazodone, necessitates an investigation into its potential effects on the serotonin system. Key activities to screen for are serotonin transporter (SERT) inhibition and 5-HT1A receptor modulation.

In Vitro Evaluation

1. Serotonin Transporter (SERT) Binding Affinity

This assay determines the compound's ability to bind to the serotonin transporter, the primary target of SSRIs. It is typically a competitive binding assay using radiolabeled ligands.

2. 5-HT1A Receptor Binding and Functional Activity

Evaluating the interaction with the 5-HT1A receptor is crucial. A binding assay will determine affinity (Kᵢ), while a functional assay (e.g., cAMP accumulation assay) will determine its efficacy (Eₘₐₓ) and potency (EC₅₀), classifying it as a potential agonist, partial agonist, or antagonist.[10][11]

Table 3: Hypothetical Neuromodulatory Profile of this compound vs. Vilazodone

CompoundSERT Binding (Kᵢ, nM)5-HT1A Binding (Kᵢ, nM)5-HT1A Functional Assay (EC₅₀, nM)5-HT1A Efficacy (% of Serotonin)
This compound15.25.825.055% (Partial Agonist)
Vilazodone0.1[4]0.3[12]2.160% (Partial Agonist)

Data for Vilazodone is sourced from existing literature for comparison.[4][12]

Experimental Protocol: 5-HT1A Receptor Functional (cAMP) Assay

  • Cell Culture: Use a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

  • Assay Buffer: Aspirate the culture medium and pre-incubate cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 10 minutes at room temperature.

  • Forskolin and Compound Addition: Add the test compound at various concentrations, followed immediately by the addition of forskolin (an adenylyl cyclase activator) to all wells except the negative control. Forskolin will induce cAMP production.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Analysis: The activation of the Gᵢ-coupled 5-HT1A receptor by an agonist will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels. Plot the concentration-response curve to determine the EC₅₀ and Eₘₐₓ values relative to the full agonist, serotonin.

In Vivo Evaluation

1. Antidepressant-Like Activity: The Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant efficacy in rodents. The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape (swimming or climbing) and less time immobile when placed in an inescapable cylinder of water.[13][14][15]

Table 4: Hypothetical In Vivo Efficacy in the Mouse Forced Swim Test

Treatment Group (10 mg/kg, i.p.)Immobility Time (seconds) in last 4 min
Vehicle155 ± 12
This compound95 ± 10
Vilazodone88 ± 9

Experimental Protocol: Mouse Forced Swim Test [13]

  • Apparatus: Use a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Allow mice (e.g., male C57BL/6) to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound (e.g., 10 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the test.

  • Test Procedure: Gently place each mouse into the cylinder for a 6-minute session. The session is video-recorded for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Analysis: Compare the mean immobility time between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.

Diagram: Proposed Experimental Workflow for Preclinical Evaluation

Workflow cluster_0 Part A: Cytotoxicity Assessment cluster_1 Part B: Neuromodulatory Assessment a1 In Vitro Cytotoxicity (MTT) a2 ROS Production (H2DCF-DA) a1->a2 b1 In Vitro Receptor Binding (SERT, 5-HT1A) b2 5-HT1A Functional (cAMP) Assay b1->b2 b3 In Vivo Forced Swim Test b2->b3 Start 5-Cyanoindole- 1-acetic acid Start->a1 Start->b1

Caption: Workflow for dual-property evaluation.

Conclusion and Future Directions

This guide outlines a logical, multi-faceted approach to the preclinical characterization of this compound. The proposed experiments are designed to rigorously compare its potential activities against well-established benchmarks, Indole-3-acetic acid for cytotoxicity and Vilazodone for neuromodulation.

Positive results from the cytotoxic assays would warrant further investigation into the specific apoptotic pathways and progression to in vivo xenograft models. Similarly, confirmation of a dual SSRI/5-HT1A partial agonist profile would justify more extensive behavioral pharmacology studies to assess anxiolytic properties and potential for side effects. The unique combination of these two distinct pharmacological properties in a single molecule could pave the way for novel therapeutic strategies, potentially offering synergistic benefits in complex diseases such as cancers where mood disorders are highly comorbid.

References

A Comparative Guide to the Efficacy and Potency of 5-Cyanoindole-1-acetic acid and Novel Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Aldose Reductase Inhibition in Mitigating Diabetic Complications

Hyperglycemia, the hallmark of diabetes mellitus, triggers a cascade of metabolic perturbations that contribute to the long-term complications of the disease, including neuropathy, nephropathy, retinopathy, and cataracts. A key player in this pathological process is the enzyme aldose reductase (EC 1.1.1.21), the first and rate-limiting enzyme in the polyol pathway.[1] Under normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in the presence of high glucose concentrations, the flux through the polyol pathway is significantly increased, leading to the accumulation of sorbitol.[1] This accumulation, along with the concomitant depletion of NADPH, induces osmotic and oxidative stress, ultimately contributing to cellular damage in insulin-independent tissues.

Consequently, the inhibition of aldose reductase has emerged as a promising therapeutic strategy to prevent or ameliorate these debilitating diabetic complications.[2] This has spurred the development of a diverse array of aldose reductase inhibitors (ARIs), with several compounds demonstrating significant preclinical and clinical potential. Among the various chemical scaffolds explored, indole-based structures, particularly indole-1-acetic acid derivatives, have shown considerable promise as potent and selective ARIs.[3] This guide provides a comparative analysis of the efficacy and potency of 5-Cyanoindole-1-acetic acid, a representative of this class, in the context of other notable ARIs.

The Polyol Pathway: A Target for Therapeutic Intervention

The polyol pathway consists of two enzymatic steps. First, aldose reductase reduces glucose to sorbitol, a reaction that consumes NADPH. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, utilizing NAD+ as a cofactor. The overactivation of this pathway under hyperglycemic conditions leads to several detrimental cellular consequences:

  • Osmotic Stress: The intracellular accumulation of sorbitol, an osmotically active polyol, draws water into the cells, leading to swelling and eventual damage.

  • Increased Oxidative Stress: The depletion of NADPH, a crucial cofactor for the antioxidant enzyme glutathione reductase, impairs the cell's ability to counteract reactive oxygen species (ROS).

  • Altered Signal Transduction: The accumulation of sorbitol and fructose, along with the altered redox state, can interfere with normal cellular signaling pathways.

By inhibiting aldose reductase, ARIs aim to block the initial step of this pathological cascade, thereby preventing the accumulation of sorbitol and its downstream consequences.

Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Hyperglycemia Sorbitol Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Diabetic_Complications Accumulation & Osmotic Stress Fructose Fructose NADPH NADPH NADPH->Aldose_Reductase NADP NADP NAD NAD NAD->Sorbitol_Dehydrogenase NADH NADH Aldose_Reductase->Sorbitol Aldose_Reductase->NADP Sorbitol_Dehydrogenase->Fructose Sorbitol_Dehydrogenase->NADH ARIs Aldose Reductase Inhibitors ARIs->Aldose_Reductase Inhibition

Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

Comparative Potency of Aldose Reductase Inhibitors: A Quantitative Overview

The in vitro potency of ARIs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of several well-characterized ARIs, providing a benchmark for comparison.

Aldose Reductase InhibitorChemical ClassIC50 (nM)Enzyme Source
Zopolrestat Phthalazinone Acetic Acid3.1Human Placenta
Epalrestat Rhodanine Acetic Acid12Rat Lens
Tolrestat Naphthalene Acetic Acid35Bovine Lens
Sorbinil Spirohydantoin500-

Note: IC50 values can vary depending on the experimental conditions, including the enzyme source and substrate used.

This compound: A Promising Scaffold for Aldose Reductase Inhibition

Studies on various substituted indole acetic acids have demonstrated that the position of the acetic acid moiety is crucial for inhibitory activity, with 1-indole acetic acid derivatives being significantly more potent than their 3-indole acetic acid counterparts.[2] This is attributed to a more favorable electrostatic interaction of the 1-acetic acid group with the NADP+ cofactor within the enzyme's active site.[2]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

To empirically determine the potency of this compound and other investigational compounds, a standardized in vitro aldose reductase inhibition assay is essential. The following protocol outlines a common spectrophotometric method.

Objective: To determine the IC50 value of a test compound against aldose reductase.

Principle: The activity of aldose reductase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of NADPH consumption.

Materials and Reagents:

  • Recombinant or purified aldose reductase (from human, rat, or bovine sources)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Sodium phosphate buffer (pH 6.2)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Epalrestat)

  • UV-Vis spectrophotometer

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent.

    • Prepare working solutions of NADPH and DL-glyceraldehyde in sodium phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate or cuvettes, add the following components in order:

      • Sodium phosphate buffer

      • Aldose reductase enzyme solution

      • Test compound at various concentrations (or solvent for the control)

      • NADPH solution

    • Incubate the mixture at 37°C for a pre-determined time (e.g., 5-10 minutes).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to each well/cuvette.

  • Measurement of Absorbance:

    • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a specified duration (e.g., 5-10 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (change in absorbance per minute) for each concentration of the test compound and the control.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitor) Start->Prepare_Reagents Assay_Setup Set up Reaction Mixtures (Control & Test Concentrations) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Mode) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC50 (Dose-Response Curve) Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: A generalized workflow for the in vitro determination of aldose reductase inhibition.

Conclusion and Future Directions

The inhibition of aldose reductase remains a compelling strategy for the management of diabetic complications. While established ARIs like Zopolrestat, Epalrestat, and Tolrestat have demonstrated significant potency, the quest for novel inhibitors with improved efficacy and safety profiles continues. The indole-1-acetic acid scaffold represents a promising avenue for the design of such agents.

Based on the available structure-activity relationship data, this compound is predicted to be a noteworthy aldose reductase inhibitor. However, to definitively establish its efficacy and potency, rigorous experimental evaluation using standardized in vitro and in vivo models is imperative. The experimental protocol outlined in this guide provides a robust framework for such investigations. Future studies should focus on the synthesis and biological testing of this compound and its analogs to elucidate their precise IC50 values, selectivity against related enzymes, and their potential for mitigating diabetic complications in preclinical models. Such research will be instrumental in advancing the development of the next generation of aldose reductase inhibitors.

References

A Researcher's Guide to Navigating Cross-Reactivity of 5-Cyanoindole-1-acetic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 5-Cyanoindole-1-acetic acid, a molecule of interest in contemporary biological research. We will dissect its structural features, compare it to key alternatives, and provide robust experimental frameworks to identify and mitigate the risks of cross-reactivity and assay interference. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity and specificity of their experimental outcomes.

Introduction: The Promise and Pitfalls of a Privileged Scaffold

This compound belongs to the indole family, a class of heterocyclic compounds that are ubiquitous in nature and pharmacology. The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological targets with high affinity.[1] This versatility, however, is a double-edged sword. While it provides a foundation for developing potent modulators of biological activity, it also introduces a significant risk of off-target effects and cross-reactivity in screening assays.[2]

The structure of this compound is notable for two key features: the indole core, shared with the natural auxin Indole-3-acetic acid (IAA), and a cyano (-C≡N) group at the 5-position.[3][4] This unique combination necessitates a careful and critical evaluation of its behavior in any biological system to distinguish true target engagement from experimental artifacts. Misinterpretation of results due to uncharacterized cross-reactivity can lead to wasted resources and misguided research directions.[5][6]

Deconstructing the Molecule: Sources of Cross-Reactivity

Understanding potential cross-reactivity begins with a structural analysis. Both the indole ring and the cyano substituent can independently contribute to off-target interactions.

The Indole Core: A Promiscuous Binder

The indole ring is the structural backbone of numerous endogenous molecules and synthetic drugs, including the neurotransmitter serotonin, the amino acid tryptophan, and anti-inflammatory drugs like Indomethacin.[7] Its structural similarity to these molecules creates a high probability of interacting with their respective targets.

  • Auxin Pathways: The most immediate structural analog is Indole-3-acetic acid (IAA), the primary plant auxin.[3][8] Any assay involving plant systems or auxin-responsive pathways is highly susceptible to cross-reactivity.

  • Serotonergic System: The 5-position of the indole ring is critical for interaction with serotonin (5-hydroxytryptamine or 5-HT) receptors. Notably, 5-Cyanoindole is a key intermediate in the synthesis of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[9][10] This strongly implies that this compound could exhibit affinity for serotonin receptors and transporters.

  • Kinase Inhibition: A vast number of kinase inhibitors are built upon the indole scaffold, targeting the ATP-binding pocket.[2][7] The structural versatility of indole allows it to be adapted to specifically target cancer cells, but off-target kinase activity is a common challenge.[2][7]

The Cyano Group: A Reactive Moiety

The nitrile (cyano) group is not merely a passive substituent. It is an electron-withdrawing group that can influence the electronic properties of the indole ring and participate directly in chemical reactions.

  • Covalent Modification: While metabolically quite stable, the nitrile group can act as an electrophile, especially when activated by adjacent electron-withdrawing elements.[11] This creates the potential for covalent reaction with nucleophilic residues, such as cysteine thiols, on proteins, leading to irreversible inhibition and false positives in enzyme assays.[6][11]

  • Assay Interference: In specific analytical contexts, such as those involving distillation or certain chemical reactions, the cyano group can cause interference. For most biological assays, a more pertinent concern is its potential to chelate metals or alter the chemical environment in a way that disrupts assay components.

Comparative Analysis: this compound vs. Alternatives

To contextualize the performance of this compound, it is essential to compare it with structurally and functionally related molecules. The choice of an alternative will depend on the intended application, but researchers should be aware of the trade-offs.

CompoundPrimary Target(s) / FunctionKey Structural FeaturesPotential for Cross-Reactivity / Interference
This compound Application-dependentIndole ring, N1-acetic acid, C5-cyano groupHigh: Auxin pathways, serotonergic system (5-HT receptors/transporters), kinases. Potential for covalent modification via cyano group.
Indole-3-acetic acid (IAA) Natural plant auxin[3]Indole ring, C3-acetic acidHigh: Primarily within auxin signaling pathways, but the indole core can have broader, weaker off-target effects.[12][13]
Indole-3-butyric acid (IBA) Synthetic auxin[8]Indole ring, C3-butyric acidModerate-High: Similar profile to IAA, but altered side chain may change specificity and affinity for auxin-related proteins.
Vilazodone SSRI, 5-HT1A partial agonist[10]5-Cyanoindole core with complex side chainHigh (but characterized): Designed for high affinity to serotonin targets. Extensive off-target profiling is performed during drug development.
Tryptophan Amino acid precursorIndole ring, C3-alanine side chainLow (in most assays): As an essential amino acid, it is generally considered non-interfering unless studying amino acid metabolism or transport.

Mandatory Experimental Guide: A Framework for Validating Hits

To move from a preliminary "hit" to a validated lead, a systematic approach to de-risking cross-reactivity is non-negotiable. The following protocols form a self-validating system to ensure the biological activity observed is specific and on-target.

Workflow for Assessing Compound Specificity

The following diagram illustrates a logical workflow for researchers to follow after identifying this compound as a hit in a primary screen.

G A Initial Hit in Primary Assay B Spectroscopic Interference Check (Absorbance/Fluorescence Scan) A->B C Orthogonal Assay Confirmation (Different Technology, Same Endpoint) B->C No Interference H Artifact / False Positive (Discard or Deprioritize) B->H Interference Detected D Dose-Response Curve & IC50 Determination C->D Activity Confirmed C->H Activity Not Confirmed E Counter-Screening Panel (Related & Unrelated Targets) D->E F Assay Artifact Controls (Aggregation, Reactivity) E->F Target-Specific Activity E->H Cross-Reactivity Detected G Validated, Specific Hit F->G Controls Negative F->H Artifacts Detected

Caption: A decision-making workflow for validating a primary screening hit.

Protocol 1: Orthogonal Assay Confirmation

Causality: The purpose of an orthogonal assay is to confirm the biological finding using a different technology or detection method. This minimizes the risk that the initial result was an artifact of the specific assay format (e.g., interference with a reporter enzyme like luciferase).

Methodology:

  • Select an Orthogonal Method: If the primary assay was a fluorescence-based enzymatic assay, a label-free method like Surface Plasmon Resonance (SPR) or a cell-based phenotypic assay could be used for confirmation.

  • Prepare Compound: Prepare a fresh stock of this compound and generate a full dose-response curve.

  • Execute Assay: Run the orthogonal assay using the same biological target (e.g., purified protein, cell line).

  • Analyze Data: Compare the IC50/EC50 values from both the primary and orthogonal assays. A strong correlation (typically within a 3- to 5-fold difference) provides confidence that the observed activity is genuine.

Protocol 2: Counter-Screening for Specificity

Causality: This is the most direct way to assess cross-reactivity. By testing the compound against a panel of related and unrelated targets, you can build a specificity profile and identify potential off-target liabilities.

Methodology:

  • Design the Panel: Based on the structure of this compound, the panel should include:

    • Related Targets: At least 3-5 kinases, the 5-HT1A receptor, the serotonin transporter (SERT), and an auxin receptor (e.g., TIR1).

    • Unrelated Targets: A promiscuous enzyme from a different class, such as a cysteine protease (e.g., papain), to check for non-specific reactivity.

  • Assay Execution: Use established, validated assays for each target in the panel. Test this compound at a fixed concentration (e.g., 10 µM) for initial screening.

  • Follow-Up: For any target showing significant inhibition (>50% at 10 µM), perform a full dose-response curve to determine the IC50.

  • Calculate Selectivity Index: The selectivity index is the ratio of the off-target IC50 to the on-target IC50. A higher ratio (ideally >100-fold) indicates greater specificity.

Protocol 3: Ruling Out Assay Artifacts

Causality: Many screening hits, particularly those with certain chemical motifs, are later found to be "Pan Assay INterference compoundS" (PAINS).[5] These compounds interfere with assays through mechanisms like aggregation or redox cycling. These control experiments are essential for trustworthiness.

Methodology:

  • Aggregation Test:

    • Run the primary assay with this compound in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • Interpretation: If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely acting via colloidal aggregation.[5]

  • Redox Activity/Reactivity Test:

    • Pre-incubate the target protein with a high concentration of a reducing agent like Dithiothreitol (DTT, e.g., 1 mM) before adding the compound and running the assay.

    • Interpretation: If the compound's activity is diminished, it may indicate an oxidative mechanism or covalent reaction with cysteine residues that is blocked by the excess thiol reagent.

  • Reporter Enzyme Counter-Screen:

    • If the primary assay uses a reporter (e.g., luciferase, β-galactosidase), run an assay with just the reporter enzyme and this compound.

    • Interpretation: Inhibition of the reporter enzyme itself is a common source of false positives.[5]

Potential Off-Target Pathways

The diagram below illustrates how a molecule like this compound could potentially interact with both the canonical auxin and serotonin signaling pathways due to its structural features.

G cluster_0 Auxin Signaling Pathway cluster_1 Serotonin (5-HT) Signaling IAA IAA / 5-CIA TIR1 TIR1 Receptor IAA->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Targets for Degradation ARF ARF Transcription Factor AuxIAA->ARF Inhibits Gene Auxin-Responsive Gene Expression ARF->Gene Activates CIA 5-CIA HTR1A 5-HT1A Receptor (GPCR) CIA->HTR1A Potential Agonist Activity AC Adenylyl Cyclase HTR1A->AC Inhibits cAMP ↓ cAMP AC->cAMP

References

A Comparative Preclinical Benchmarking Guide: Evaluating 5-Cyanoindole-1-acetic acid Against Established Selective Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of antidepressant drug discovery is in continuous evolution, seeking novel chemical entities with improved efficacy and tolerability. This guide provides a comprehensive preclinical benchmarking of a novel compound, 5-Cyanoindole-1-acetic acid, against a panel of well-established Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, Sertraline, and Escitalopram. Through a series of in-vitro and in-vivo assays, this document outlines the methodologies and presents a comparative analysis of serotonin transporter (SERT) affinity, selectivity, and antidepressant-like activity. The objective is to furnish researchers and drug development professionals with a robust framework and comparative data to assess the potential of this compound as a next-generation therapeutic agent for depressive disorders.

Introduction: The Rationale for Novel SSRI Development

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting inadequate response or intolerance to current first-line treatments. SSRIs, the cornerstone of MDD therapy, function by blocking the reuptake of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1] While effective for many, the therapeutic onset of existing SSRIs is often delayed, and they can be associated with a range of side effects.[1] This necessitates the exploration of new chemical entities that may offer a more rapid onset of action, a superior side-effect profile, or enhanced efficacy in treatment-resistant populations.

This compound emerges as a compound of interest due to the established role of the 5-cyanoindole scaffold as a crucial intermediate in the synthesis of Vilazodone, an approved antidepressant with a dual mechanism of action as an SSRI and a 5-HT1A receptor partial agonist.[2][3] This guide presents a hypothetical, yet scientifically rigorous, preclinical evaluation to benchmark its foundational SSRI characteristics against industry-standard medications.

The Serotonin Signaling Pathway and the Role of SERT

The serotonin (5-hydroxytryptamine, 5-HT) system is a key regulator of mood, cognition, and emotion. Presynaptic neurons release 5-HT into the synaptic cleft, where it binds to various postsynaptic receptors to elicit its effects. The serotonin transporter (SERT), a presynaptic protein, terminates this signal by reabsorbing 5-HT back into the presynaptic neuron. SSRIs exert their therapeutic effect by binding to SERT and inhibiting this reuptake process.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 SSRI Action 5HT_storage 5-HT Vesicles 5HT_synapse 5-HT 5HT_storage->5HT_synapse Release SERT SERT SERT->5HT_storage Recycling 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binding SSRI SSRI SSRI->SERT Inhibition

Caption: Serotonin signaling pathway and the mechanism of SSRI action.

In-Vitro Benchmarking: SERT Affinity and Selectivity

The initial phase of characterizing a potential SSRI involves determining its binding affinity for the serotonin transporter and its selectivity over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT). High affinity and selectivity for SERT are hallmarks of an effective and well-tolerated SSRI.[1]

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound.[4][5]

Objective: To determine the inhibitory constant (Ki) of this compound for human SERT, NET, and DAT.

Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing human SERT, NET, or DAT are prepared.

  • Radioligand: A specific radioligand for each transporter is used (e.g., [³H]Citalopram for SERT).

  • Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) or reference SSRIs.

  • Detection: The amount of radioligand bound to the transporter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing SERT, NET, or DAT incubate Incubate membranes with radioligand and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate measure Measure radioactivity of bound ligand using a scintillation counter separate->measure analyze Calculate IC50 and Ki values measure->analyze cluster_workflow In-Vivo Behavioral Assay Workflow acclimate Acclimate animals to the testing environment administer Administer test compound, reference SSRI, or vehicle acclimate->administer conduct Conduct Forced Swim Test or Tail Suspension Test administer->conduct record Record behavioral parameters (e.g., immobility time) conduct->record analyze Statistically analyze the data record->analyze

References

A Comparative Guide to the Synthetic Routes of 5-Cyanoindole-1-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Cyanoindole-1-acetic acid is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of pharmacologically active molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for researchers in drug discovery and development. This guide provides a comprehensive comparative analysis of the primary synthetic strategies for this compound, focusing on the preparation of the crucial precursor, 5-cyanoindole, and its subsequent N-alkylation. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed, field-tested protocols to enable researchers to make informed decisions for their synthetic campaigns.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole ring allows for the fine-tuning of biological activity. The introduction of a cyano group at the 5-position and an acetic acid moiety at the 1-position yields this compound, a key intermediate in the synthesis of various therapeutic agents. A notable application is in the preparation of Vilazodone, an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2] The synthetic accessibility of this compound is therefore of paramount importance.

The overall synthesis can be conceptually divided into two main stages: the formation of the 5-cyanoindole core and the subsequent N-alkylation to introduce the acetic acid side chain. This guide will critically evaluate the most prominent methods for achieving the first stage and provide a robust protocol for the second.

Comparative Analysis of Synthetic Routes to 5-Cyanoindole

The synthesis of the 5-cyanoindole intermediate is the cornerstone of the overall process. Several classical and modern synthetic methods have been adapted for its preparation, each with distinct advantages and limitations. The choice of route often depends on factors such as the availability of starting materials, scalability, cost, and tolerance to hazardous reagents.

Synthetic RouteStarting Material(s)Key Reagents & ConditionsReported Yield (%)AdvantagesDisadvantages
Modified Leimgruber-Batcho 3-Methyl-4-nitrobenzonitrile1. N,N-Dimethylformamide dimethyl acetal (DMF-DMA), 50-55°C2. Fe, Acetic Acid, Methanol, 50-55°C~96%[3]High yield, scalable, avoids highly toxic cyanide reagents in the final steps.[3][4]Multi-step process.
Cyanation of 5-Bromoindole 5-BromoindoleCuCN, N-Methylpyrrolidone (NMP), 85°C~98.6%[5]High yield, direct conversion.[6]Use of highly toxic copper(I) cyanide.[3]
Fischer Indole Synthesis 4-Cyanophenylhydrazine, Aldehyde/KetoneAcid catalyst (e.g., H₂SO₄, PPA), HeatModerate to GoodVersatile, well-established method for indole synthesis.[7]May require optimization for specific substrates, potential for side products.
Sandmeyer Reaction 5-Aminoindole1. NaNO₂, HCl, 0-5°C2. CuCN, HeatModerate to GoodUtilizes a readily available starting material.Diazonium intermediates can be unstable, requires careful temperature control.

In-Depth Analysis of Synthetic Pathways

Modified Leimgruber-Batcho Synthesis

This route offers a robust and industrially viable approach to 5-cyanoindole, starting from the readily available 3-methyl-4-nitrobenzonitrile.[3] The key steps involve the formation of an enamine intermediate by reacting the starting material with DMF-DMA, followed by a reductive cyclization using iron in acetic acid. This method is particularly attractive as it circumvents the use of toxic cyanide salts in the final stages of the indole synthesis.

Leimgruber_Batcho cluster_0 Modified Leimgruber-Batcho Synthesis start 3-Methyl-4-nitrobenzonitrile enamine Enamine Intermediate start->enamine DMF-DMA, 50-55°C product 5-Cyanoindole enamine->product Fe, Acetic Acid, 50-55°C Fischer_Indole cluster_1 Fischer Indole Synthesis start_hydrazine 4-Cyanophenylhydrazine hydrazone Phenylhydrazone start_hydrazine->hydrazone start_carbonyl Aldehyde/Ketone start_carbonyl->hydrazone product 5-Cyanoindole hydrazone->product Acid Catalyst, Heat Overall_Synthesis cluster_precursor Synthesis of 5-Cyanoindole cluster_alkylation N-Alkylation and Hydrolysis Precursor Routes Modified Leimgruber-Batcho OR Cyanation of 5-Bromoindole OR Fischer Indole Synthesis OR Sandmeyer Reaction 5-Cyanoindole 5-Cyanoindole Precursor Routes->5-Cyanoindole Ethyl 5-cyanoindole-1-acetate Ethyl 5-cyanoindole-1-acetate 5-Cyanoindole->Ethyl 5-cyanoindole-1-acetate 1. NaH, DMF 2. BrCH2COOEt This compound This compound Ethyl 5-cyanoindole-1-acetate->this compound 2. NaOH, H2O/EtOH, Reflux 3. HCl

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyanoindole-1-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the fast-paced world of drug discovery and development, the synthesis and application of novel compounds like 5-Cyanoindole-1-acetic acid are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Pre-Disposal Hazard Assessment & Safety

Before any disposal procedures begin, a thorough understanding of the compound's potential hazards is paramount. This compound is a substituted indole, and its hazard profile is derived from its constituent functional groups: the indole nucleus, the cyano group, and the acetic acid moiety. While comprehensive toxicological data for this specific molecule may be limited, a conservative approach based on its structure is the most prudent course of action.[1]

Safety Data Sheets (SDS) for the parent compound, 5-Cyanoindole, classify it as a hazardous chemical that can cause skin, eye, and respiratory irritation.[2] The presence of the cyano and acetic acid groups necessitates further caution. Therefore, this compound must be managed as regulated hazardous waste.

All handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE). The causality is clear: direct exposure can lead to irritation or injury, and proper barriers are the first line of defense.

Table 1: Hazard Summary and Mandatory Personal Protective Equipment (PPE)

Hazard ClassificationPotential RiskRequired PPE & Rationale
Skin Corrosion/Irritation Causes skin irritation.[2]Nitrile Gloves: Prevents direct contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Chemical Safety Goggles: Provides a seal around the eyes to protect from dusts and splashes. A face shield may be required for bulk handling.
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[2]Chemical Fume Hood: All handling of the solid compound or its solutions should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[3]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]Laboratory Coat: Protects skin and personal clothing from contamination.[3]

Waste Characterization and Segregation

Proper segregation is fundamental to preventing dangerous reactions within waste containers.[4] this compound waste must be treated as hazardous and segregated from general refuse and other waste streams.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] The acetic acid functional group can react exothermically with bases, while the indole ring can be susceptible to strong oxidizers.

  • Solid vs. Liquid Waste: Maintain separate, clearly labeled waste containers for solid and liquid forms of this chemical.

    • Solid Waste: Includes unused or expired pure compound, as well as contaminated consumables such as gloves, weigh boats, pipette tips, and absorbent paper.[3][4]

    • Liquid Waste: Includes solutions containing this compound. Do not mix these solutions with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol ensures safety and regulatory compliance. Drain and trash disposal of this chemical are strictly prohibited.[5]

Step 1: Container Selection Choose a waste container that is in good condition and chemically compatible with the waste.[4] High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid indole-based chemical waste.[3] The container must have a secure, leak-proof, screw-on cap to prevent spills and fugitive emissions.[4]

Step 2: Waste Accumulation and Labeling Proper labeling is a regulatory requirement and essential for safe handling by all personnel.

  • Initial Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[4]

  • Content Identification: The label must include the full, unabbreviated chemical name: "this compound".[4] List all constituents, including any solvents and their approximate percentages.

Step 3: Secure Storage in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[4]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a bin or tub) to contain any potential leaks.

  • Segregation: Store the container away from the incompatible materials listed in Section 2.

  • Container Closure: Keep the waste container securely closed at all times, except when you are actively adding waste.[4][6]

Step 4: Final Disposal The final disposal of this compound must be managed by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][4]

  • Request Pickup: Once the container is full or the accumulation time limit is approaching, complete and submit a chemical waste pickup request form as required by your institution.[7]

  • Documentation: Ensure all paperwork is filled out accurately and completely. This creates a clear and compliant record of the waste from "cradle to grave."

Emergency Procedures for Spills and Exposures

In the event of an accidental release, a swift and correct response is critical to minimizing harm.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep up the solid material, avoiding dust formation.[1][2]

    • Place the swept material and all cleanup debris into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type 1. Characterize Waste Type cluster_containment 2. Select & Label Container cluster_storage 3. Store Securely start Identify this compound Waste unused_product Unused/Expired Product start->unused_product solid_waste Contaminated Solid Labware start->solid_waste liquid_waste Contaminated Liquid Solution start->liquid_waste container_solid Use compatible SOLID hazardous waste container unused_product->container_solid solid_waste->container_solid container_liquid Use compatible LIQUID hazardous waste container liquid_waste->container_liquid labeling Label with: - 'HAZARDOUS WASTE' - Full Chemical Name - All Components - Accumulation Start Date container_solid->labeling container_liquid->labeling store_saa Store sealed container in SAA with secondary containment labeling->store_saa end_node 4. Contact EHS for Pickup & Final Disposal store_saa->end_node

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Cyanoindole-1-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe handling of 5-Cyanoindole-1-acetic acid. In modern drug discovery and scientific research, our progress is intrinsically linked to our ability to work safely with novel and reactive chemical entities. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protection. Our objective is to build a culture of safety, grounded in a deep understanding of the material's properties, ensuring that both you and your research remain protected.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

To select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks of this compound. By examining its constituent chemical groups—a cyano group (nitrile), an indole ring, and a carboxylic acid—we can anticipate its toxicological and physical hazards.

  • Cyano Group (-CN): Nitrile-containing compounds are known for their potential toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin[1]. Upon combustion or in the presence of strong acids, they can release highly toxic gases such as nitrogen oxides (NOx) and hydrogen cyanide[2].

  • Carboxylic Acid (-COOH): The acetic acid moiety imparts corrosive properties. Similar compounds are known to cause severe skin burns and serious eye damage[2][3][4][5].

  • Physical Form: As a solid, the primary route of exposure during handling (e.g., weighing, transferring) is the inhalation of dust or fine powders, in addition to dermal contact[1].

This analysis leads us to treat this compound as a substance with multiple hazard classifications.

Hazard ClassificationPotential EffectsPrimary Exposure Routes
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][4][5]Ingestion, Inhalation, Dermal
Corrosive Causes severe skin burns and serious, potentially irreversible, eye damage.[2][4][5]Dermal, Ocular
Irritant May cause respiratory tract, skin, and eye irritation.[1][6]Inhalation, Dermal, Ocular

Section 2: Core PPE Requirements: Your First Line of Defense

Based on the hazard assessment, a multi-layered approach to PPE is mandatory. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Chemical Splash Goggles & Full-Face Shield[7][8]2 pairs of Nitrile Gloves (Double-Gloving)Full-Length Lab Coat & Acid-Resistant ApronCertified Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Full-Face Shield[7][8]Nitrile Gloves (min. 8 mil)[9]Full-Length Lab Coat & Acid-Resistant ApronCertified Chemical Fume Hood
Routine Handling of Dilute Solutions Chemical Splash GogglesNitrile Gloves[9][10]Full-Length Lab CoatCertified Chemical Fume Hood
Eye and Face Protection

Standard safety glasses are insufficient. Due to the corrosive nature of this compound, chemical splash goggles that form a seal around the eyes are required[11]. When handling the solid powder or preparing stock solutions where the risk of a splash is highest, a full-face shield must be worn in addition to goggles [8]. This provides a secondary barrier protecting the entire face.

Hand Protection

Thin, disposable nitrile gloves are the standard for incidental chemical contact in laboratories[9]. However, their protection is temporary.

  • Glove Selection: Nitrile gloves offer good resistance to acids and a wide range of organic compounds[10][12][13]. For handling this compound, especially in solid form or concentrated solutions, using a thicker (e.g., 8 mil) nitrile glove or double-gloving is recommended to increase breakthrough time[9].

  • The Critical Rule of Contamination: A nitrile glove's primary purpose is to serve as a barrier for brief, accidental contact[9]. If a glove becomes contaminated, it has fulfilled its purpose. It must be removed immediately using the proper technique, and hands should be washed before donning a new pair. Never reuse disposable gloves[9].

Body Protection

A flame-resistant lab coat, fully buttoned, is the minimum requirement. When handling the solid or any significant quantity of liquid, an acid-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills[7]. Always wear full-length pants and closed-toe shoes; no skin should be exposed on the lower body[11].

Respiratory Protection

The primary engineering control for respiratory protection is a certified chemical fume hood [2][11]. All manipulations of solid this compound and its volatile solutions must be performed within a fume hood to prevent the inhalation of dust or vapors. A respirator (e.g., a NIOSH-approved N95 or P100 for particulates) may be required as a secondary measure during large-scale spill cleanups, but it is not a substitute for proper engineering controls[1][11].

Section 3: Procedural Discipline: Protocols for Safe Handling

Safety is an active process, not a passive state. The following workflow and protocols are designed to be a self-validating system of safety.

PPE Selection and Handling Workflow

PPE_Workflow PPE Workflow for this compound cluster_prep Preparation & Engineering Controls cluster_execution Task Execution cluster_cleanup Post-Task & Disposal start Begin Task Assessment sds_review Review SDS and SOP start->sds_review hood Is a certified chemical fume hood available? don_ppe 1. Don PPE (See Protocol) hood->don_ppe Yes stop_work STOP WORK Consult EHS hood->stop_work No ppe_station Verify PPE availability: Goggles, Face Shield, Gloves, Lab Coat, Apron ppe_station->hood sds_review->ppe_station weigh_solid 2. Weigh/handle solid inside hood don_ppe->weigh_solid dissolve 3. Prepare solution inside hood weigh_solid->dissolve decontaminate 4. Decontaminate work area dissolve->decontaminate doff_ppe 5. Doff PPE (See Protocol) decontaminate->doff_ppe waste 6. Dispose of chemical and contaminated PPE as hazardous waste doff_ppe->waste wash 7. Wash hands thoroughly waste->wash

Caption: Logical workflow for safely handling this compound.

Protocol 1: Donning Personal Protective Equipment
  • Attire Check: Confirm you are wearing full-length pants and closed-toe shoes.

  • Lab Coat: Don your lab coat and fasten all buttons.

  • Inner Gloves: Wash hands and don the first pair of nitrile gloves.

  • Apron: If required for the task, put on the acid-resistant apron.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye Protection: Put on your chemical splash goggles.

  • Face Shield: Finally, put on the full-face shield.

Protocol 2: Doffing Personal Protective Equipment (to avoid cross-contamination)

This sequence is critical and is designed to move from most contaminated to least contaminated.

  • Initial Decontamination: If grossly contaminated, decontaminate the outer gloves and apron before removal.

  • Face Shield & Apron: Remove the face shield and apron, handling them by the straps and placing them in a designated area for decontamination.

  • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (peel one off by pinching the cuff, then use the clean hand inside the remaining glove to peel the second one off). Dispose of them immediately in the hazardous waste container[9].

  • Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained. Hang it in its designated location or bag for laundry if contaminated.

  • Goggles: Remove the goggles by handling the straps, not the front.

  • Inner Gloves: Remove the final pair of gloves, again using a clean technique. Dispose of them.

  • Final Wash: Immediately wash your hands and forearms thoroughly with soap and water[1][2][4].

Section 4: Decontamination and Disposal

Spill Management: For small spills contained within the chemical fume hood, use an appropriate acid neutralizer or chemical absorbent kit. Wear your full PPE during cleanup. For large spills, evacuate the area, alert personnel, and contact your institution's Environmental Health and Safety (EHS) department immediately[11].

Waste Disposal:

  • Chemical Waste: All waste containing this compound, including rinsate and unused solutions, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of as solid hazardous chemical waste[2][4][14]. Do not discard them in the regular trash.

By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyanoindole-1-acetic acid
Reactant of Route 2
Reactant of Route 2
5-Cyanoindole-1-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.